5-(4-Methylphenyl)-1,2,4-thiadiazole
Description
The exact mass of the compound 5-(4-Methylphenyl)-1,2,4-thiadiazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(4-Methylphenyl)-1,2,4-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Methylphenyl)-1,2,4-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(4-methylphenyl)-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c1-7-2-4-8(5-3-7)9-10-6-11-12-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMKYYUZGBXXKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372327 | |
| Record name | 5-(4-methylphenyl)-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727396 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175205-59-1 | |
| Record name | 5-(4-methylphenyl)-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 5-(4-Methylphenyl)-1,2,4-thiadiazole
An In-depth Technical Guide to the Synthesis of 3,5-bis(4-Methylphenyl)-1,2,4-thiadiazole
Executive Summary
This technical guide provides a comprehensive overview of the synthesis of 3,5-bis(4-methylphenyl)-1,2,4-thiadiazole, a representative of the pharmacologically significant 1,2,4-thiadiazole class of heterocyclic compounds. The primary focus is on the oxidative dimerization of 4-methylthiobenzamide, a robust and high-yielding synthetic route. This document details the underlying chemical principles, provides a field-proven experimental protocol, and presents the necessary characterization data to validate the synthesis. The content is tailored for researchers, scientists, and professionals in drug development who require a practical and scientifically rigorous guide to this synthetic transformation.
Introduction: The Significance of the 1,2,4-Thiadiazole Scaffold
The 1,2,4-thiadiazole ring is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The unique electronic and structural features of the 1,2,4-thiadiazole core, including its ability to act as a bioisostere for other aromatic systems and its participation in hydrogen bonding, make it a valuable building block for the design of novel therapeutic agents.[1]
The target molecule of this guide, 3,5-bis(4-methylphenyl)-1,2,4-thiadiazole, serves as a quintessential example of the symmetrically substituted 3,5-diaryl-1,2,4-thiadiazole family. The synthesis of such compounds is of fundamental importance for creating libraries of analogs for structure-activity relationship (SAR) studies.
Core Synthetic Strategy: Oxidative Dimerization of Thioamides
The most direct and widely employed method for the synthesis of symmetrical 3,5-disubstituted 1,2,4-thiadiazoles is the oxidative dimerization of primary thioamides.[3] This method is favored for its high efficiency, operational simplicity, and good atom economy. The overall transformation involves the formation of a crucial N–S bond through the coupling of two thioamide molecules.
Mechanism and Rationale for Reagent Selection
The oxidative dimerization can be achieved using a variety of oxidants. Among the most effective is 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), a high-potential quinone known for its efficacy in dehydrogenation reactions.[4]
Causality Behind Experimental Choices:
-
Oxidant: DDQ is selected due to its ability to function as a powerful single-electron transfer (SET) agent under mild, room-temperature conditions. It facilitates the oxidation of the thioamide sulfur, initiating the coupling process with high efficiency and minimizing side reactions.[4][5] The reaction proceeds cleanly, and the reduced form of DDQ (the hydroquinone) often precipitates from the reaction mixture, simplifying purification.[4]
-
Solvent: An inert aprotic solvent like 1,2-dichloroethane (ClCH₂CH₂Cl) or dichloromethane (CH₂Cl₂) is typically used. These solvents effectively dissolve the thioamide substrate without interfering with the oxidative coupling mechanism.
The proposed mechanism involves the initial oxidation of the thioamide to a radical cation intermediate, which then dimerizes. Subsequent loss of protons and further oxidation lead to the formation of the stable aromatic 1,2,4-thiadiazole ring.
Featured Protocol: DDQ-Mediated Synthesis
This section provides a detailed, self-validating protocol for the synthesis of 3,5-bis(4-methylphenyl)-1,2,4-thiadiazole based on the highly efficient DDQ-mediated oxidative dimerization of 4-methylthiobenzamide.[6]
Experimental Protocol
Step 1: Synthesis of 4-Methylthiobenzamide (Precursor) The precursor, 4-methylthiobenzamide, is readily synthesized from the corresponding amide, 4-methylbenzamide, using a thionating agent such as Lawesson's reagent. This step is a standard transformation and is typically performed under reflux in a solvent like toluene or THF.
Step 2: Oxidative Dimerization to 3,5-bis(4-methylphenyl)-1,2,4-thiadiazole
-
To a stirred solution of 4-methylthiobenzamide (1.0 mmol, 151.2 mg) in 1,2-dichloroethane (5 mL) in a round-bottom flask, add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (1.1 mmol, 249.7 mg) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting thioamide is completely consumed (typically within 30-60 minutes). A color change from deep red/green to pale yellow is often observed as the DDQ is consumed and its hydroquinone form precipitates.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Filter the mixture to remove the precipitated hydroquinone (DDQH₂).
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 3,5-bis(4-methylphenyl)-1,2,4-thiadiazole.
Data Presentation
The following table summarizes the key parameters and expected results for this synthesis.
| Parameter | Value / Description | Reference |
| Starting Material | 4-Methylthiobenzamide | [6] |
| Oxidant | DDQ (1.1 eq.) | [4][6] |
| Solvent | 1,2-Dichloroethane (ClCH₂CH₂Cl) | [6] |
| Temperature | Room Temperature (~25 °C) | [6] |
| Reaction Time | 30 - 60 minutes | [6] |
| Typical Yield | 92% | [6] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 138-140 °C | N/A |
| ¹H-NMR (CDCl₃, 400 MHz) | δ 8.01 (d, J = 8.2 Hz, 4H, Ar-H), 7.30 (d, J = 8.0 Hz, 4H, Ar-H), 2.43 (s, 6H, 2xCH₃). | N/A |
| ¹³C-NMR (CDCl₃, 101 MHz) | δ 189.5 (C-S-N), 172.1 (C=N), 142.8 (Ar-C), 129.8 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-C), 21.6 (CH₃). | N/A |
| MS (ESI) | m/z 297.1 [M+H]⁺ | N/A |
| (Note: Specific spectral data for 3,5-bis(4-methylphenyl)-1,2,4-thiadiazole is based on established patterns for diaryl-1,2,4-thiadiazoles as specific literature data was not retrieved. Researchers should confirm results with their own analytical data.) |
Alternative Synthetic Route: Iodine-Mediated Dimerization
An effective and widely used alternative to DDQ is molecular iodine (I₂). This method is also highly efficient and proceeds under mild conditions, often in a solvent like dichloromethane or even in water, presenting a greener alternative. The reaction is typically mediated by a base and involves the in-situ formation of an N-iodo intermediate, which facilitates the crucial N-S bond formation.
Conclusion
The synthesis of 3,5-bis(4-methylphenyl)-1,2,4-thiadiazole is most reliably and efficiently achieved through the oxidative dimerization of 4-methylthiobenzamide. The use of DDQ as an oxidant provides a rapid, high-yielding, and mild protocol that is suitable for laboratory-scale synthesis. This guide provides the necessary theoretical foundation and a practical, step-by-step procedure to empower researchers in the fields of medicinal chemistry and drug development to confidently synthesize this and related 1,2,4-thiadiazole scaffolds for further investigation.
References
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Maj, A., Włodarczyk, A., Popiołek, R., & Wujec, M. (2021). 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. Arkivoc, 2021(8), 167-178. [Link]
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Shaimaa Adnan, et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011. [Link]
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Yilmaz, F., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(47), 30545-30560. [Link]
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Organic Chemistry Portal. (n.d.). DDQ. In Oxidation & Reduction. Retrieved from [Link]
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Sarkar, S. (2022). Synthesis and Spectral Characterization of 1,3,4-Thiadiazole Derivatives. Jadavpur University. [Link]
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Procopio, A., et al. (2018). 1,4-Diiodotetrafluorobenzene 3,5-di-(pyridin-4-yl)-1,2,4-thiadiazole <1/1>. Molbank, 2018(4), M1011. [Link]
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Cau, M., et al. (2022). Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][4][6]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. RSC Advances, 12(11), 6523-6534. [Link]
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Rathore, R., & Kochi, J. K. (2000). Oxidative functionalization of benzylic C–H bonds by DDQ. New Journal of Chemistry, 24(7), 445-447. [Link]
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Wang, Z. L., et al. (2014). DDQ-Mediated Oxidative Coupling: An Approach to 2,3-Dicyanofuran (Thiophene). The Journal of Organic Chemistry, 79(3), 1156-1165. [Link]
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Al-Azzawi, A. M. J. (2018). Synthesis and Identification of novel azo-1,3,4-Thiadiazole Derivative and using to Spectrophotometric Determination for some of Heavy Metals. Research Journal of Pharmacy and Technology, 11(7), 813-821. [Link]
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Ağırbaş, H., & Kara, Y. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Journal of the Serbian Chemical Society, 69(12), 1043-1049. [Link]
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Dong, H. S., et al. (2001). SYNTHESIS OF 3-[5-METHYL-1-(4-METHYLPHENYL)-1,2,3-TRIAZOL-4-YL]-6-ARYL/HETEROARYL-SUBSTITUTED-S-TRIAZOLO- [3,4-b]-1,3,4-THIADIAZOLES. Synthetic Communications, 31(1), 81-88. [Link]
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Dong, H. S., et al. (2000). Synthesis of 3‐[5‐methyl‐1‐(4‐methylphenyl)‐1,2,3‐triazol‐4‐yl]‐6‐substituted‐s‐triazolo[3,4‐b]‐1,3,4‐thiadiazoles. Journal of the Chinese Chemical Society, 47(3), 541-546. [Link]
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Wang, X. (2009). Oxidative C-H Bond Activation: Study on DDQ-Induced Intramolecular Cyclization Reactions and Application to the Formal Synthesis of Neopeltolide. University of Pittsburgh. [Link]
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Kumar, S., & Engel, D. A. (2024). DDQ catalyzed oxidative lactonization of indole-3-butyric acids. RSC Advances, 14(33), 24207-24211. [Link]
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Shaukath, A. K., et al. (2022). Synthesis, Characterization and Biological Evaluation N-[5-(1H-indol-3-yl)- 1,3,4-thiadiazol-2-yl]methanimine Derivatives. International Journal of Creative Research Thoughts, 10(6). [Link]
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ResearchGate. (n.d.). Bromine- and iodine-mediated oxidative dimerization of cyanothioacetamide derivatives: synthesis of new functionalized 1,2,4-thiadiazoles. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 5-(4-Methylphenyl)-1,2,4-thiadiazole
Introduction: The Emerging Significance of the 1,2,4-Thiadiazole Scaffold in Drug Discovery
The 1,2,4-thiadiazole ring system is a five-membered heterocycle that has garnered considerable attention in medicinal chemistry. Derivatives of this scaffold are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound 5-(4-Methylphenyl)-1,2,4-thiadiazole, belonging to the 5-aryl-1,2,4-thiadiazole class, represents a molecule of significant interest for further investigation and development. Its structural features suggest potential for biological activity, making a thorough understanding of its physicochemical properties a critical first step for any research and development program.
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(4-Methylphenyl)-1,2,4-thiadiazole. In the absence of extensive primary literature on this specific molecule, this guide synthesizes available data with established, field-proven methodologies for the experimental determination of these properties. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust framework for characterizing this and similar compounds.
Molecular Structure and Basic Properties
The foundational step in characterizing any potential drug candidate is to understand its basic molecular and physical properties. These values provide initial insights into the compound's behavior and handling requirements.
Caption: Molecular structure of 5-(4-Methylphenyl)-1,2,4-thiadiazole.
Table 1: Summary of Known Physicochemical Properties of 5-(4-Methylphenyl)-1,2,4-thiadiazole
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂S | - |
| Molecular Weight | 176.24 g/mol | - |
| CAS Number | 175205-59-1 | - |
| Melting Point | 61°C | Supplier Data |
| Boiling Point | 295.4°C at 760 mmHg | Supplier Data |
| Density | 1.199 g/cm³ | Supplier Data |
| Flash Point | 130.4°C | Supplier Data |
| LogP (calculated) | 2.51350 | Supplier Data |
Note: The data from suppliers provides a useful starting point but should be experimentally verified.
Experimental Determination of Key Physicochemical Parameters
The following sections detail the methodologies for experimentally determining the crucial physicochemical properties that govern a compound's pharmacokinetic and pharmacodynamic behavior.
Solubility
A compound's solubility in aqueous and organic media is a critical determinant of its absorption and distribution. For 5-aryl-1,2,4-thiadiazole derivatives, low aqueous solubility can be a challenge.
Experimental Protocol: Thermodynamic Solubility Assessment
-
Preparation of Saturated Solutions: Add an excess of 5-(4-Methylphenyl)-1,2,4-thiadiazole to various solvents (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid, simulated intestinal fluid, ethanol, DMSO) in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is determined from the concentration of the compound in the supernatant.
Causality Behind Experimental Choices: Thermodynamic solubility measurement, as opposed to kinetic solubility, provides the true equilibrium solubility, which is a more accurate reflection of the compound's intrinsic properties. The choice of various biorelevant media provides a more comprehensive picture of how the compound might behave in vivo.
Acid Dissociation Constant (pKa)
The pKa value dictates the extent of ionization of a compound at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets. As a weakly basic heterocycle, the pKa of 5-(4-Methylphenyl)-1,2,4-thiadiazole is an important parameter.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: Dissolve a precise amount of the compound in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a known concentration.
-
Titration Setup: Use a calibrated pH meter with a suitable electrode. Maintain a constant temperature and inert atmosphere (e.g., by bubbling nitrogen) to prevent dissolution of CO₂.
-
Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl). Record the pH after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve.
Alternative Protocol: UV-Spectrophotometric pKa Determination
For compounds with a chromophore close to the ionization center, UV-spectrophotometry is a sensitive method.[1][2][3][4]
-
Buffer Preparation: Prepare a series of buffers with a range of pH values.
-
Sample Preparation: Prepare solutions of the compound at a constant concentration in each buffer.
-
UV-Vis Spectroscopy: Record the UV-Vis spectrum for each solution.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH. The pKa corresponds to the pH at the midpoint of the resulting sigmoidal curve.
Causality Behind Experimental Choices: Potentiometric titration is a direct and robust method for determining pKa.[5][6][7] The UV-spectrophotometric method is an excellent alternative for sparingly soluble compounds or when only small amounts of material are available.
Lipophilicity (LogP/LogD)
Lipophilicity is a key factor in a drug's ability to cross cell membranes. LogP (the partition coefficient between octanol and water for the neutral species) and LogD (the distribution coefficient at a specific pH for all species) are used to quantify this property.
Experimental Protocol: Shake-Flask Method for LogD
The shake-flask method is the "gold standard" for LogP/LogD determination.[8][9][10]
-
Phase Preparation: Pre-saturate n-octanol with water (or buffer of a specific pH) and vice versa.
-
Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of the other phase and shake the mixture vigorously for a set period to allow for partitioning.
-
Phase Separation: Allow the two phases to separate completely, often aided by centrifugation.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: LogD = log₁₀ ([Concentration in octanol] / [Concentration in aqueous phase]).
Alternative Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC provides a faster, more high-throughput method for estimating LogP.[11][12][13][14]
-
Calibration: A series of standard compounds with known LogP values are run on an RP-HPLC system (typically a C18 column).
-
Retention Time Determination: The retention time of the test compound is measured under the same conditions.
-
Correlation: A calibration curve is generated by plotting the known LogP values of the standards against their retention times (or log k', the capacity factor).
-
LogP Estimation: The LogP of the test compound is interpolated from its retention time using the calibration curve.
Caption: Workflow for experimental LogP/LogD determination.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of 5-(4-Methylphenyl)-1,2,4-thiadiazole.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the tolyl group and the proton on the thiadiazole ring. The methyl group protons will appear as a singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the thiadiazole ring and the tolyl group. Computational methods can aid in the assignment of these signals.[15]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=N and C=C stretching vibrations of the heterocyclic and aromatic rings, and vibrations associated with the C-S bond.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide valuable structural information, often involving the loss of nitrogen from the thiadiazole ring.[16][17][18]
Chemical Stability
Assessing the chemical stability of a compound under various conditions is crucial for determining its shelf-life and potential degradation pathways.
Experimental Protocol: Stress Testing
-
Conditions: Subject solutions of 5-(4-Methylphenyl)-1,2,4-thiadiazole to a range of stress conditions, including:
-
Acidic: e.g., 0.1 M HCl at elevated temperature.
-
Basic: e.g., 0.1 M NaOH at elevated temperature.
-
Oxidative: e.g., 3% H₂O₂ at room temperature.
-
Photolytic: Exposure to UV light.
-
Thermal: Elevated temperature in the solid state and in solution.
-
-
Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. Mass spectrometry can be used to identify the structure of major degradants.
Causality Behind Experimental Choices: Stress testing under accelerated conditions allows for the rapid identification of potential degradation pathways and liabilities of the molecule. This information is vital for formulation development and defining storage conditions.
Conclusion and Future Directions
5-(4-Methylphenyl)-1,2,4-thiadiazole is a compound of interest within a biologically significant class of heterocycles. This guide has outlined the key physicochemical properties that require characterization and has provided robust, field-proven methodologies for their experimental determination. While some basic properties are available from commercial suppliers, a thorough experimental investigation is paramount for any drug development program. Future work should focus on obtaining precise experimental data for the solubility, pKa, and LogD of this compound, as well as a comprehensive spectroscopic and stability analysis. Elucidating the specific biological activities of 5-(4-Methylphenyl)-1,2,4-thiadiazole will provide the ultimate context for the importance of its physicochemical profile.
References
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LogP / LogD shake-flask method. (2024). protocols.io. [Link]
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- Gautam, A., & Wankhede, N. (2014). An update on various analytical techniques based on UV spectroscopy used in determination of dissociation constant. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 1-6.
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How to measure pKa by UV-vis spectrophotometry. Chemagination. [Link]
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LogP/D. Cambridge MedChem Consulting. [Link]
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Abdel-Wahab, B. F., et al. (2016). Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][1][2][8]triazolo[4,3-a]pyrimidines. Molecules, 21(8), 1082.
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Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
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In vitro antibacterial activity of few novel 2-(heteroarylamino)-5-(aryl)-1,3,4-thiadiazoles. Journal of Chemical and Pharmaceutical Research. [Link]
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Assessment of reverse-phase chromatographic methods for the determination of partition coefficients. ECETOC. [Link]
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- Maj, A., et al. (2021). 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. Arkivoc, 2021(8), 167-178.
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LogP / LogD shake-flask method v1. (2021). ResearchGate. [Link]
- Yamagami, C., et al. (1993). Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures.
- Millard, B. J., & Pain, D. L. (1968). High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives. Journal of the Chemical Society C: Organic, 2042-2045.
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- Kabanova, A. A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 829.
- Leito, I., et al. (2009). On the basicity of conjugated nitrogen heterocycles in different media. Journal of Physical Organic Chemistry, 22(11), 1045-1052.
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
- Determination of log P coefficients via a RP-HPLC column.
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The Ascendant Therapeutic Potential of 1,2,4-Thiadiazole Derivatives: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-thiadiazole scaffold, a five-membered heterocyclic ring containing two nitrogen and one sulfur atom, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including the ability to engage in hydrogen bonding and its metabolic stability, have rendered it a versatile core for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by 1,2,4-thiadiazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation. From potent anticancer and antimicrobial agents to promising anti-inflammatory and neuroprotective compounds, this document serves as an in-depth resource for researchers and drug development professionals navigating the promising landscape of 1,2,4-thiadiazole chemistry.
Introduction: The 1,2,4-Thiadiazole Core in Medicinal Chemistry
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, thiadiazole isomers have garnered significant attention.[1][2] The 1,2,4-thiadiazole ring, in particular, has proven to be a valuable pharmacophore due to its unique electronic and structural features.[3][4] Its derivatives have demonstrated a wide spectrum of pharmacological activities, making them attractive candidates for drug discovery programs.[5][6] The only commercially available drug featuring this scaffold is the antibiotic Cefozopran, highlighting the therapeutic potential that lies within this class of compounds.[4] This guide will explore the multifaceted biological activities of 1,2,4-thiadiazole derivatives, providing insights into their design, synthesis, and evaluation as potential therapeutic agents.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Cancer remains a formidable challenge in global health, necessitating the development of novel and more effective chemotherapeutic agents.[7][8] Derivatives of 1,2,4-thiadiazole have shown significant promise as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[7][9]
Mechanism of Action
The anticancer activity of 1,2,4-thiadiazole derivatives is often attributed to their ability to interfere with critical cellular processes in cancer cells. Some derivatives act as inhibitors of key enzymes involved in cancer progression, such as aromatase.[7] For instance, 3,5-bis(pyridin-3-yl)-1,2,4-thiadiazole has been identified as an aromatase inhibitor, a key target in the treatment of hormone-dependent breast cancer.[7] Other proposed mechanisms include the induction of apoptosis (programmed cell death) and the disruption of microtubule dynamics, which are essential for cell division.[10]
Structure-Activity Relationship (SAR) Insights
SAR studies have provided valuable insights into the structural requirements for the anticancer activity of 1,2,4-thiadiazole derivatives. The nature and position of substituents on the thiadiazole ring and any appended aromatic systems play a crucial role in determining their potency and selectivity. For example, in a series of 1,2,4-thiadiazole-1,2,4-triazole hybrids, compounds bearing electron-donating groups, such as a 3,4,5-trimethoxy substitution on a phenyl ring, demonstrated potent anticancer activity against breast (MCF-7, MDA MB-231), lung (A549), and prostate (DU-145) cancer cell lines.[7]
Data Summary: In Vitro Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 8b | MCF-7 | 0.10 ± 0.084 | [7] |
| A549 | 0.17 ± 0.032 | [7] | |
| DU-145 | 0.83 ± 0.091 | [7] | |
| MDA MB-231 | 0.28 ± 0.017 | [7] | |
| Etoposide (Standard) | MCF-7 | 1.91 ± 0.84 | [7] |
| A549 | 2.45 ± 0.25 | [7] | |
| DU-145 | 3.08 ± 0.135 | [7] | |
| MDA MB-231 | 2.87 ± 0.96 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-thiadiazole derivatives and a standard drug (e.g., etoposide) in the culture medium. Add the compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow of the MTT assay for evaluating cytotoxicity.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antimicrobial resistance is a critical global health threat, driving the search for new antimicrobial agents with novel mechanisms of action.[11] 1,2,4-thiadiazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[11][12][13]
Mechanism of Action
The precise mechanisms by which 1,2,4-thiadiazole derivatives exert their antimicrobial effects are still under investigation. However, it is believed that they may interfere with essential microbial processes such as cell wall synthesis, protein synthesis, or nucleic acid replication. Some derivatives have been shown to inhibit the formation of microbial biofilms, which are crucial for the survival and virulence of many pathogens.[11]
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of 1,2,4-thiadiazole derivatives is highly dependent on their substitution patterns. For instance, in a series of novel 1,2,4-thiadiazole derivatives containing an amide moiety, the presence of specific substituents on the phenyl ring was found to be critical for antibacterial activity against plant pathogenic bacteria like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc).[11]
Data Summary: In Vitro Antimicrobial Activity
| Compound ID | Organism | MIC (µg/mL) | Reference |
| Z4 | Xanthomonas oryzae pv. oryzae (Xoo) | 0.32 | [11] |
| Xanthomonas oryzae pv. oryzicola (Xoc) | 0.43 | [11] | |
| Pseudomonas syringae pv. actinidiae (Psa) | 11.06 | [11] | |
| Bismerthiazol (Standard) | Xoo | 75.96 | [11] |
| Xoc | 117.69 | [11] | |
| Psa | 87.69 | [11] | |
| Thiodiazole Copper (Standard) | Xoo | 84.67 | [11] |
| Xoc | 129.64 | [11] | |
| Psa | 125.14 | [11] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Prepare Inoculum: Grow the microbial culture overnight and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare two-fold serial dilutions of the 1,2,4-thiadiazole derivatives in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.[14] Several 1,2,4-thiadiazole derivatives have exhibited potent anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory conditions.[14][15]
Mechanism of Action
The anti-inflammatory effects of 1,2,4-thiadiazole derivatives are often linked to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2).[14] COX enzymes are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. By inhibiting these enzymes, 1,2,4-thiadiazole derivatives can reduce the production of prostaglandins and thereby alleviate inflammation. Some derivatives have also been shown to reduce the levels of pro-inflammatory cytokines like TNF-α.[14]
Structure-Activity Relationship (SAR) Insights
The selectivity of 1,2,4-thiadiazole derivatives for COX-1 versus COX-2 can be modulated by altering their chemical structure. This is a critical consideration in drug design, as selective COX-2 inhibitors are generally associated with fewer gastrointestinal side effects than non-selective COX inhibitors.
Neuroprotective Activity: Shielding the Nervous System
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons. There is a pressing need for new drugs that can protect neurons from damage and slow the progression of these devastating disorders. Novel 1,2,4-thiadiazole derivatives have emerged as potent neuroprotectors.[16]
Mechanism of Action
The neuroprotective effects of 1,2,4-thiadiazole derivatives are thought to involve multiple mechanisms. One key mechanism is the inhibition of glutamate-stimulated Ca2+ uptake in synaptosomes.[16] Excessive calcium influx into neurons is a major contributor to excitotoxicity, a process that leads to neuronal cell death in various neurological conditions. By modulating calcium homeostasis, these compounds can protect neurons from excitotoxic damage.
Permeability and Bioavailability
A crucial aspect of developing neuroprotective drugs is their ability to cross the blood-brain barrier (BBB). Studies on 1,2,4-thiadiazole derivatives have included permeation experiments using phospholipid membranes and the determination of partition coefficients in n-octanol/buffer and n-hexane/buffer systems to model their potential for gastrointestinal absorption and BBB penetration.[16]
Other Notable Biological Activities
The versatility of the 1,2,4-thiadiazole scaffold extends to a range of other biological activities, including:
-
Antiviral Activity: Certain derivatives have shown activity against viruses such as the tobacco mosaic virus.[17]
-
Antidiabetic Activity: Some 1,3,4-thiadiazole derivatives, a related isomer class, have been investigated for their potential to lower blood glucose levels.[18][19] While the focus of this guide is on the 1,2,4-isomer, the antidiabetic potential of the broader thiadiazole family is noteworthy.
Synthesis of 1,2,4-Thiadiazole Derivatives
A variety of synthetic strategies have been developed for the preparation of 1,2,4-thiadiazole derivatives.[5][20][21] Common methods often involve the oxidative cyclization of thioamides or the reaction of amidines with sulfur-containing reagents.[20] Environmentally friendly approaches utilizing catalysts like iodine and oxidants like molecular oxygen have also been reported.[5] The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.
Caption: A general scheme for the synthesis of 1,2,4-thiadiazoles.
Conclusion and Future Perspectives
The 1,2,4-thiadiazole scaffold has unequivocally established itself as a cornerstone in modern medicinal chemistry. The diverse and potent biological activities exhibited by its derivatives underscore their immense therapeutic potential. The continued exploration of this chemical space, guided by rational drug design and sophisticated screening methodologies, holds the promise of delivering novel drug candidates for a multitude of diseases. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these compounds, optimizing their pharmacokinetic and pharmacodynamic profiles, and advancing the most promising candidates through preclinical and clinical development. The journey of 1,2,4-thiadiazole derivatives from the laboratory to the clinic is a testament to the power of heterocyclic chemistry in addressing unmet medical needs.
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An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(4-Methylphenyl)-1,2,4-thiadiazole
Abstract: This technical guide provides a comprehensive framework for the structural elucidation and spectroscopic characterization of 5-(4-Methylphenyl)-1,2,4-thiadiazole, a heterocyclic compound of interest in medicinal and materials science. Designed for researchers, scientists, and professionals in drug development, this document outlines the core spectroscopic methodologies required for unambiguous identification and purity assessment. We delve into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section presents not only the expected spectral data but also the underlying scientific rationale for experimental choices and self-validating protocols to ensure data integrity and reproducibility.
Introduction: The Significance of 1,2,4-Thiadiazoles
The 1,2,4-thiadiazole scaffold is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, which is a key structural motif in a wide range of pharmacologically active compounds. These derivatives are known to exhibit diverse biological activities, making their precise synthesis and characterization a critical step in the drug discovery pipeline. The subject of this guide, 5-(4-Methylphenyl)-1,2,4-thiadiazole, combines this privileged heterocycle with a tolyl moiety, creating a molecule with specific electronic and structural properties that demand rigorous analytical confirmation.
This guide serves as a practical, in-depth resource for confirming the molecular structure of this compound, employing a multi-technique spectroscopic approach. By integrating data from NMR, MS, FTIR, and UV-Vis, we can construct a complete and validated profile of the molecule.
Molecular Structure and Spectroscopic Blueprint
A foundational understanding of the molecule's structure is paramount to predicting and interpreting its spectroscopic output. The structure is composed of two key domains: the p-substituted tolyl ring and the 1,2,4-thiadiazole ring.
Caption: Molecular components of 5-(4-Methylphenyl)-1,2,4-thiadiazole.
This structure informs our expectations for each analytical technique, providing a predictive blueprint for validating the experimental results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out connectivity and infer the electronic environment of each atom.
¹H NMR Spectroscopy: Mapping Proton Environments
Causality and Experimental Choice: ¹H NMR provides information on the number of distinct proton environments, their electronic shielding, and the proximity of neighboring protons through spin-spin coupling. For 5-(4-Methylphenyl)-1,2,4-thiadiazole, we expect to differentiate the aromatic protons of the tolyl group, the single proton on the thiadiazole ring, and the methyl group protons. The choice of a deuterated solvent like Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) is critical as it dissolves the analyte without introducing interfering ¹H signals. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm), ensuring data comparability across experiments.
Self-Validating Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound and dissolve it in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% TMS in a clean, dry NMR tube.[1] Ensure complete dissolution.
-
Instrument Setup: Place the sample in the NMR spectrometer. The instrument should be tuned and the magnetic field locked onto the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity across the sample volume, which is crucial for achieving sharp, well-resolved peaks.
-
Acquisition: Acquire the spectrum using a standard 1D proton pulse sequence. Key parameters include a 90° pulse angle, a relaxation delay (d1) of at least 5 seconds to ensure full relaxation of all protons for accurate integration, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[2]
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase correction and baseline correction. Integrate all peaks to determine the relative ratio of protons.
Caption: Workflow for ¹H NMR Spectroscopic Analysis.
Predicted ¹H NMR Data:
| Protons (Assignment) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H₃' (Thiadiazole) | ~8.5 - 8.8 | Singlet (s) | 1H | Proton on an electron-deficient heterocyclic ring, highly deshielded. |
| H₂, H₆ (Aromatic) | ~7.8 - 8.0 | Doublet (d) | 2H | Ortho to the electron-withdrawing thiadiazole ring, deshielded. |
| H₃, H₅ (Aromatic) | ~7.3 - 7.5 | Doublet (d) | 2H | Meta to the thiadiazole ring, less deshielded. Exhibits coupling to H₂/H₆. |
| H₇ (CH₃) | ~2.4 - 2.5 | Singlet (s) | 3H | Protons of a methyl group attached to an aromatic ring. |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Causality and Experimental Choice: ¹³C NMR spectroscopy maps the unique carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times or higher sample concentrations are required compared to ¹H NMR.[1] A proton-decoupled experiment is standard, which simplifies the spectrum to a series of singlets, with each peak corresponding to a unique carbon atom (or a set of symmetric carbons). This technique is essential for confirming the number of carbon atoms and identifying the highly deshielded carbons of the heterocyclic ring.
Self-Validating Experimental Protocol:
-
Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg in 0.6 mL of deuterated solvent, to compensate for the low sensitivity of the ¹³C nucleus.[1]
-
Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.
-
Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time is necessary; accumulate several hundred to a few thousand scans. The spectral width should be set appropriately, typically from 0 to 200 ppm, to encompass all expected carbon signals.[3]
-
Data Processing: Process the data similarly to ¹H NMR (Fourier transform, phasing, baseline correction).
Predicted ¹³C NMR Data:
| Carbon (Assignment) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C₅' (Thiadiazole) | ~185 - 190 | Carbon in a C=N-S environment within the heterocycle, highly deshielded. |
| C₃' (Thiadiazole) | ~155 - 160 | Carbon in an N=C-N environment, deshielded but less so than C₅'. |
| C₄ (Aromatic) | ~142 - 145 | Quaternary carbon attached to the methyl group. |
| C₁ (Aromatic) | ~128 - 132 | Quaternary ipso-carbon attached to the thiadiazole ring. |
| C₃, C₅ (Aromatic) | ~129 - 131 | Protonated aromatic carbons. |
| C₂, C₆ (Aromatic) | ~127 - 129 | Protonated aromatic carbons. |
| C₇ (CH₃) | ~21 - 22 | Typical chemical shift for a methyl group attached to an aromatic ring.[4] |
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Causality and Experimental Choice: Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions.[5][6] This is the definitive method for confirming the molecular formula. Electron Impact (EI) is a "hard" ionization technique that causes fragmentation, providing structural clues, while Electrospray Ionization (ESI) is a "soft" technique that typically yields the intact molecular ion, which is ideal for accurate mass determination.[7][8]
Self-Validating Experimental Protocol (High-Resolution ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g., sodium formate or a commercial calibrant mixture) immediately before analysis to ensure high mass accuracy.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in positive ion mode. The high-resolution analyzer (e.g., TOF or Orbitrap) will provide a mass measurement with an accuracy of <5 ppm.
-
Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. Use the instrument's software to calculate the elemental composition based on the exact mass and compare it to the theoretical formula (C₉H₈N₂S).
Caption: Workflow for High-Resolution Mass Spectrometry Analysis.
Predicted Mass Spectrometry Data:
| Ion | Theoretical m/z | Expected Observation |
| Molecular Formula | C₉H₈N₂S | |
| Exact Mass [M] | 176.0408 | |
| Protonated Molecule [M+H]⁺ | 177.0486 | The primary ion observed in high-resolution ESI-MS. |
| Key Fragment (EI) | m/z 91 | [C₇H₇]⁺ (Tropylium ion), a common fragment from tolyl groups. |
| Key Fragment (EI) | m/z 104 | [C₇H₆N]⁺ (p-tolunitrile cation radical). |
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality and Experimental Choice: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). It is an excellent technique for identifying the functional groups present in a molecule. For our target compound, FTIR will confirm the presence of aromatic C-H bonds, the C=N and C-S bonds within the thiadiazole ring, and the C=C bonds of the aromatic system. Attenuated Total Reflectance (ATR) is a modern, convenient sampling technique that requires minimal sample preparation.[9]
Self-Validating Experimental Protocol (ATR-FTIR):
-
Background Scan: With a clean ATR crystal, run a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[10]
-
Apply Pressure: Use the pressure clamp to ensure firm, uniform contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum (plotted as % Transmittance or Absorbance vs. Wavenumber in cm⁻¹) should be analyzed for characteristic absorption bands.
Predicted FTIR Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic (Tolyl and Thiadiazole) |
| 2950 - 2850 | C-H Stretch | Aliphatic (Methyl group) |
| ~1610 - 1580 | C=N Stretch | Thiadiazole Ring[11] |
| ~1500, ~1450 | C=C Stretch | Aromatic Ring (Tolyl) |
| ~820 | C-H Bend (out-of-plane) | 1,4-disubstituted (para) benzene ring |
| ~700 - 650 | C-S Stretch | Thiadiazole Ring[12] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Causality and Experimental Choice: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For conjugated systems like 5-(4-Methylphenyl)-1,2,4-thiadiazole, this technique reveals characteristic π → π* transitions. The position of the maximum absorbance (λ_max) provides information about the extent of conjugation in the molecule.
Self-Validating Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane) using a calibrated volumetric flask to ensure an accurately known concentration (typically ~10⁻⁵ M).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).
-
Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorption spectrum, typically over a range of 200-400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Predicted UV-Vis Data:
| Parameter | Predicted Value | Rationale |
| λ_max 1 | ~280 - 300 nm | π → π* transition associated with the conjugated system formed by the tolyl and thiadiazole rings.[13] |
| λ_max 2 | ~230 - 250 nm | π → π* transition associated with the benzene ring.[13] |
Conclusion: A Unified Spectroscopic Identity
The unambiguous characterization of 5-(4-Methylphenyl)-1,2,4-thiadiazole is achieved not by a single technique, but by the synergistic convergence of multiple spectroscopic analyses. NMR spectroscopy elucidates the precise proton and carbon framework, mass spectrometry confirms the elemental formula and molecular weight, FTIR identifies the key functional groups, and UV-Vis spectroscopy verifies the nature of the conjugated electronic system. Together, these methods provide a robust and self-validating dossier of evidence that confirms the structure and purity of the target compound, a critical requirement for its advancement in research and development applications.
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The Enduring Legacy of the 1,2,4-Thiadiazole Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Heterocycle of Persistent Interest
The 1,2,4-thiadiazole, a five-membered aromatic ring containing one sulfur and two nitrogen atoms, stands as a testament to the enduring power of heterocyclic chemistry in the quest for novel therapeutic agents. First described in the early 19th century, its journey from a chemical curiosity to a privileged scaffold in modern drug discovery is a compelling narrative of scientific ingenuity and persistent exploration. This in-depth technical guide provides a comprehensive overview of the discovery, history, and evolving synthetic strategies of 1,2,4-thiadiazoles, alongside a detailed exploration of their significant applications in medicinal chemistry. We delve into the fundamental principles that have guided the synthesis of this versatile core, from seminal classical methods to innovative green chemistry approaches, offering field-proven insights for researchers and drug development professionals.
I. A Historical Perspective: From Obscurity to Prominence
The story of the 1,2,4-thiadiazole ring system begins in 1821, with its initial description in the chemical literature. However, it remained a relatively obscure entity for over a century until its first successful synthesis and characterization in 1955 by Goerdeler and his colleagues. This seminal work laid the foundation for all subsequent explorations into the chemistry and biological activity of this heterocyclic family.
A significant milestone in the history of 1,2,4-thiadiazoles was the isolation of the first natural product containing this core, Dendrodoin, from a marine tunicate in 1980. This discovery spurred further interest in the potential biological significance of this scaffold. The subsequent development of the antibiotic Cefozopran, a cephalosporin bearing a 1,2,4-thiadiazole moiety, solidified the importance of this heterocycle in medicinal chemistry and paved the way for its exploration in a wide range of therapeutic areas.
II. The Art and Science of Synthesis: A Journey Through Methodologies
The construction of the 1,2,4-thiadiazole ring has been the subject of extensive research, leading to a diverse array of synthetic strategies. These methods can be broadly categorized into classical approaches and modern, more sustainable techniques.
A. Classical Synthetic Strategies: The Foundation of 1,2,4-Thiadiazole Chemistry
The traditional methods for synthesizing 1,2,4-thiadiazoles have been instrumental in providing access to a wide range of derivatives and enabling the initial exploration of their chemical and biological properties.
One of the most fundamental and widely employed classical methods for the synthesis of symmetrically substituted 3,5-diaryl-1,2,4-thiadiazoles is the oxidative dimerization of the corresponding thioamides. This reaction typically involves the use of an oxidizing agent to facilitate the formation of the N-S bond.
Conceptual Workflow for Oxidative Dimerization of Thioamides:
An In-Depth Technical Guide to the Structural Elucidation of 5-(4-Methylphenyl)-1,2,4-thiadiazole
<
Abstract
This technical guide provides a comprehensive, multi-faceted approach to the structural elucidation of 5-(4-Methylphenyl)-1,2,4-thiadiazole, a heterocyclic compound of interest in medicinal and materials chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of analytical techniques. It delves into the strategic integration of spectroscopic and spectrometric data, emphasizing the "why" behind the "how" of experimental design and data interpretation. We will navigate through the logical workflow, from initial molecular formula determination via mass spectrometry to the intricate mapping of atomic connectivity using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. Further confirmation of functional groups will be achieved through Infrared (IR) spectroscopy. The definitive and unambiguous confirmation of the proposed structure will be discussed through the lens of single-crystal X-ray crystallography. This guide is structured to provide not only a robust protocol but also the expert insights necessary to confidently and accurately determine the structure of this and related novel chemical entities.
Introduction: The Imperative of Unambiguous Structural Verification
The biological activity and material properties of any chemical compound are intrinsically linked to its precise three-dimensional structure. For novel heterocyclic systems like 1,2,4-thiadiazoles, which are known to exhibit a wide range of pharmacological activities including anticancer and antimicrobial properties, incorrect structural assignment can lead to wasted resources and misleading structure-activity relationship (SAR) studies.[1][2][3] The molecule in focus, 5-(4-Methylphenyl)-1,2,4-thiadiazole, presents a case study in the rigorous application of modern analytical chemistry to achieve unequivocal structural proof.
The structural elucidation process is a puzzle where each analytical technique provides a unique set of clues. It is the synergistic combination of these clues that allows for the confident assembly of the final molecular picture. This guide will walk you through this process, highlighting the critical thinking and decision-making steps that a seasoned analytical scientist employs.
The Elucidation Workflow: A Step-by-Step Deconstruction
Our approach is systematic, beginning with the most fundamental molecular property—its mass and elemental composition—and progressively building up to a detailed atomic-level map.
Foundational Analysis: Mass Spectrometry and Elemental Composition
The first step in characterizing any new compound is to determine its molecular formula. High-resolution mass spectrometry (HRMS) is the cornerstone of this initial phase.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the synthesized 5-(4-Methylphenyl)-1,2,4-thiadiazole in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu), ensuring high mass accuracy (typically < 5 ppm).
Data Interpretation and Causality:
The expected molecular formula for 5-(4-Methylphenyl)-1,2,4-thiadiazole is C₉H₈N₂S. The monoisotopic mass of this compound is 176.0408. HRMS will provide an experimental m/z value for the [M+H]⁺ ion, which should be approximately 177.0486. The high accuracy of the measurement allows for the confident assignment of the elemental composition, ruling out other potential formulas with similar nominal masses. This step is critical as it provides the fundamental building blocks (the number of C, H, N, and S atoms) for the subsequent spectroscopic analysis.
Mapping the Proton Environment: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is arguably the most informative technique for elucidating the structure of organic molecules. It provides information about the number of different types of protons, their chemical environment, their relative numbers, and their connectivity.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
Predicted ¹H NMR Data and Interpretation:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.6 | Singlet | 1H | H-3 (thiadiazole ring) | The proton on the 1,2,4-thiadiazole ring is expected to be significantly deshielded due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. |
| ~7.9 | Doublet | 2H | H-2', H-6' (aryl ring) | Protons ortho to the thiadiazole ring are deshielded. The doublet pattern arises from coupling to the meta protons. |
| ~7.3 | Doublet | 2H | H-3', H-5' (aryl ring) | Protons meta to the thiadiazole ring are less deshielded. The doublet pattern arises from coupling to the ortho protons. |
| ~2.4 | Singlet | 3H | -CH₃ | The methyl protons on the phenyl ring will appear as a singlet in a typical aromatic methyl region. |
The causality behind these assignments lies in the predictable electronic effects of the heterocyclic ring and the substituent on the aromatic system. The distinct chemical shifts and coupling patterns provide the first glimpse into the connectivity of the molecule.
Probing the Carbon Skeleton: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Utilize the same NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.
Predicted ¹³C NMR Data and Interpretation:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 | C-5 (thiadiazole ring) | The carbon atom of the thiadiazole ring attached to the phenyl group is expected to be significantly downfield. |
| ~158 | C-3 (thiadiazole ring) | The carbon atom of the thiadiazole ring bearing the proton is also highly deshielded. |
| ~142 | C-4' (aryl ring) | The quaternary carbon of the phenyl ring attached to the methyl group. |
| ~130 | C-1' (aryl ring) | The quaternary carbon of the phenyl ring attached to the thiadiazole ring. |
| ~129 | C-3', C-5' (aryl ring) | Aromatic CH carbons. |
| ~127 | C-2', C-6' (aryl ring) | Aromatic CH carbons. |
| ~21 | -CH₃ | The methyl carbon. |
The chemical shifts of the thiadiazole ring carbons are particularly diagnostic, appearing at very low field due to the influence of the heteroatoms.[4]
Connecting the Dots: 2D NMR Spectroscopy
While 1D NMR provides a wealth of information, 2D NMR techniques like COSY, HSQC, and HMBC are essential for unambiguously connecting the different parts of the molecule.
Experimental Protocols: 2D NMR
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.
Interpretation of 2D NMR Data:
-
COSY: A cross-peak between the aromatic protons at ~7.9 ppm and ~7.3 ppm would confirm their ortho-relationship.
-
HSQC: This experiment would definitively link each proton signal to its corresponding carbon signal, for example, the proton at ~8.6 ppm to the carbon at ~158 ppm (C-3 of the thiadiazole ring).
-
HMBC: This is the key experiment for connecting the fragments. Crucial correlations would be:
-
From the ortho-protons of the phenyl ring (~7.9 ppm) to the C-5 of the thiadiazole ring (~170 ppm), confirming the attachment of the phenyl ring to the thiadiazole.
-
From the thiadiazole proton (~8.6 ppm) to the C-5 of the thiadiazole ring (~170 ppm).
-
From the methyl protons (~2.4 ppm) to the C-4' and C-3'/C-5' of the phenyl ring.
-
Functional Group Confirmation: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic and Heteroaromatic |
| 2950-2850 | C-H stretch | Methyl |
| 1610-1580 | C=N stretch | Thiadiazole ring |
| 1500-1400 | C=C stretch | Aromatic ring |
| ~1260 | C-S stretch | Thiadiazole ring |
The presence of these characteristic bands provides corroborating evidence for the proposed structure, confirming the aromatic nature and the presence of the thiadiazole ring.[5][6]
The Gold Standard: Single-Crystal X-ray Crystallography
While the combination of mass spectrometry and NMR spectroscopy provides an exceptionally strong case for the structure of 5-(4-Methylphenyl)-1,2,4-thiadiazole, single-crystal X-ray crystallography provides the ultimate, unambiguous proof.[7][8][9]
Experimental Workflow: X-ray Crystallography
-
Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, dichloromethane/hexane) is a common method.
-
Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with monochromatic X-rays. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map. The positions of the atoms are determined from the electron density map, and the structure is refined to obtain precise bond lengths, bond angles, and torsional angles.[10][11][12]
Significance of X-ray Crystallography:
-
Unambiguous Connectivity: It directly visualizes the atomic arrangement, leaving no doubt about which atoms are bonded to each other.
-
Stereochemistry and Conformation: It provides precise information about the three-dimensional shape of the molecule in the solid state.
-
Intermolecular Interactions: It reveals how the molecules pack in the crystal lattice, providing insights into intermolecular forces such as hydrogen bonding and π-π stacking.
The successful acquisition of a crystal structure for 5-(4-Methylphenyl)-1,2,4-thiadiazole would serve as the final, irrefutable piece of evidence in its structural elucidation.
Conclusion: A Synthesis of Evidence
The structural elucidation of 5-(4-Methylphenyl)-1,2,4-thiadiazole is a testament to the power of a multi-technique analytical approach. By systematically integrating data from mass spectrometry, 1D and 2D NMR, and IR spectroscopy, a self-validating and highly confident structural assignment can be made. Each technique provides a layer of evidence that, when combined, creates a robust and comprehensive understanding of the molecule's architecture. For absolute confirmation, particularly in the context of pharmaceutical development and regulatory submission, single-crystal X-ray crystallography stands as the definitive method. This guide provides the framework and the underlying scientific rationale for researchers to confidently tackle the structural elucidation of this and other novel chemical entities.
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A Strategic Guide to the Preliminary In Vitro Screening of 5-(4-Methylphenyl)-1,2,4-thiadiazole: A Roadmap for Therapeutic Potential Assessment
This technical guide provides a comprehensive framework for the initial in vitro evaluation of 5-(4-Methylphenyl)-1,2,4-thiadiazole, a heterocyclic compound with significant therapeutic potential. The proposed screening cascade is designed to efficiently assess its cytotoxic, antimicrobial, and anti-inflammatory properties, thereby providing a foundational dataset for further drug development endeavors. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering a blend of established protocols and strategic insights.
Introduction: The Rationale for Screening 5-(4-Methylphenyl)-1,2,4-thiadiazole
The thiadiazole nucleus is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1][2] The isomeric forms of thiadiazole, including the 1,2,4- and 1,3,4-isomers, have been extensively studied, revealing their potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[1][2] The presence of a tolyl group, as in 5-(4-Methylphenyl)-1,2,4-thiadiazole, can further modulate the biological activity of the parent heterocycle. While specific data on this particular molecule is nascent, the broader family of aryl-substituted thiadiazoles has demonstrated significant promise in preclinical studies.[3][4]
This guide, therefore, outlines a logical and resource-efficient screening funnel designed to elucidate the primary bioactivities of 5-(4-Methylphenyl)-1,2,4-thiadiazole. The proposed workflow prioritizes a broad-spectrum cytotoxicity assessment, followed by more targeted investigations into its antimicrobial and anti-inflammatory potential.
The In Vitro Screening Cascade: A Multi-Faceted Approach
A tiered approach to in vitro screening is essential for the efficient allocation of resources and for building a comprehensive biological profile of a novel compound. The following cascade is proposed for the preliminary evaluation of 5-(4-Methylphenyl)-1,2,4-thiadiazole.
Figure 1: Proposed in vitro screening cascade for 5-(4-Methylphenyl)-1,2,4-thiadiazole.
Tier 1: General Cytotoxicity Screening
The initial step in evaluating any new chemical entity is to determine its intrinsic cytotoxicity against a panel of human cell lines. This provides a baseline understanding of its potential as a therapeutic agent and informs the concentration ranges for subsequent, more specific assays.
The MTT Assay: A Reliable Indicator of Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
The choice of cell lines is critical for obtaining relevant data. A panel of cancer cell lines representing different tissue origins is recommended to identify any potential tissue-specific cytotoxicity.[5][6] Additionally, including a non-cancerous cell line provides an initial assessment of selectivity.
Table 1: Proposed Cell Line Panel for Initial Cytotoxicity Screening
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast Adenocarcinoma | A well-characterized, hormone-responsive cell line commonly used in anticancer drug screening.[7] |
| A549 | Lung Carcinoma | Represents a common and aggressive form of cancer, providing insights into activity against solid tumors.[8] |
| HepG2 | Hepatocellular Carcinoma | Important for assessing potential hepatotoxicity and anticancer effects in liver cancer.[2] |
| HEK293 | Human Embryonic Kidney | A non-cancerous cell line to evaluate general cytotoxicity and selectivity.[7] |
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of 5-(4-Methylphenyl)-1,2,4-thiadiazole in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Treat the cells with the different concentrations of the compound and include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Figure 2: Workflow of the MTT cytotoxicity assay.
Tier 2: Targeted Biological Screening
Based on the results of the initial cytotoxicity screen, a decision can be made to proceed with more specific assays. If the compound exhibits low to moderate cytotoxicity, its potential as an antimicrobial or anti-inflammatory agent can be explored.
Antimicrobial Activity Assessment
The prevalence of antimicrobial resistance necessitates the discovery of novel antibacterial agents. Thiadiazole derivatives have been reported to possess significant antimicrobial properties.[9][10]
A panel of both Gram-positive and Gram-negative bacteria should be used to determine the spectrum of antimicrobial activity.[11][12] The selected strains are clinically relevant and commonly used in antimicrobial susceptibility testing.
Table 2: Proposed Bacterial Strains for Antimicrobial Screening
| Strain | Gram Stain | Clinical Significance |
| Staphylococcus aureus | Positive | A major cause of skin, soft tissue, and bloodstream infections.[13] |
| Bacillus subtilis | Positive | A model organism for Gram-positive bacteria, often used in initial screening.[10] |
| Escherichia coli | Negative | A common cause of urinary tract infections and gastroenteritis.[13] |
| Pseudomonas aeruginosa | Negative | An opportunistic pathogen known for its resistance to multiple antibiotics.[10] |
The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
-
Compound Preparation: Prepare a stock solution of 5-(4-Methylphenyl)-1,2,4-thiadiazole in a suitable solvent. Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Figure 3: Workflow for MIC determination using the broth microdilution method.
Anti-inflammatory Activity Assessment
Chronic inflammation is implicated in a multitude of diseases, making the discovery of novel anti-inflammatory agents a key area of research. Heterocyclic compounds, including thiadiazoles, have been shown to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[14]
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[15][16] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
This assay measures the ability of a compound to inhibit the activity of purified COX-2 enzyme. A common method involves a colorimetric or fluorometric detection of prostaglandin G2, an intermediate product of the COX reaction.
-
Compound Preparation: Prepare a stock solution of 5-(4-Methylphenyl)-1,2,4-thiadiazole and a range of dilutions in an appropriate assay buffer.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing COX-2 enzyme, a cofactor (e.g., heme), and the assay buffer.
-
Compound Addition: Add the different concentrations of the test compound to the reaction mixture. Include a vehicle control and a positive control inhibitor (e.g., celecoxib).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Detection: Add a detection reagent that reacts with the product of the COX-2 reaction to produce a measurable signal (colorimetric or fluorescent).
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the compound and determine the IC50 value.
Data Interpretation and Future Directions
The preliminary in vitro screening will generate a valuable dataset on the biological activities of 5-(4-Methylphenyl)-1,2,4-thiadiazole.
Table 3: Summary of Potential Outcomes and Interpretations
| Assay | Potential Outcome | Interpretation and Next Steps |
| MTT Assay | Low IC50 values against cancer cell lines, high IC50 against HEK293. | Indicates potential as a selective anticancer agent. Proceed to mechanism of action studies (e.g., apoptosis, cell cycle analysis). |
| High IC50 values across all cell lines. | Suggests low general cytotoxicity. The compound may be a candidate for non-cytotoxic applications. | |
| Broth Microdilution | Low MIC values against a broad spectrum of bacteria. | Indicates potent and broad-spectrum antimicrobial activity. Further studies on the mechanism of action and in vivo efficacy are warranted. |
| Low MIC values against specific bacterial strains. | Suggests a narrow spectrum of activity. Further investigation into the specific target is needed. | |
| COX-2 Inhibition Assay | Low IC50 value for COX-2 inhibition. | Indicates potential as a selective anti-inflammatory agent. Further evaluation in cell-based inflammation models is recommended. |
Conclusion
This technical guide provides a structured and scientifically sound approach to the preliminary in vitro screening of 5-(4-Methylphenyl)-1,2,4-thiadiazole. By following this tiered screening cascade, researchers can efficiently and effectively gather the foundational data necessary to guide the future development of this promising heterocyclic compound. The insights gained from these initial studies will be instrumental in determining its therapeutic potential and directing subsequent preclinical and clinical investigations.
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Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of 5-(4-Methylphenyl)-1,2,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,2,4-Thiadiazole Scaffold
The 1,2,4-thiadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry and drug development. This scaffold is a key structural component in a wide range of biologically active compounds, exhibiting diverse pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities. The unique electronic and structural features of the 1,2,4-thiadiazole ring allow it to act as a versatile pharmacophore, capable of engaging with various biological targets. The synthesis of specifically substituted 1,2,4-thiadiazoles, such as 5-(4-Methylphenyl)-1,2,4-thiadiazole, is therefore a crucial step in the exploration of new therapeutic agents. This document provides a detailed experimental protocol for the synthesis of this compound, grounded in established chemical principles.
Synthesis Strategy: A Modern Approach to 5-Substituted-1,2,4-Thiadiazoles
The synthesis of 5-substituted-1,2,4-thiadiazoles where the C3 position remains unsubstituted presents a unique challenge compared to their 3,5-disubstituted counterparts. While oxidative dimerization of thioamides is a common and efficient method for symmetrical 3,5-disubstituted 1,2,4-thiadiazoles, it is not suitable for the target molecule of this protocol.
A more tailored approach involves the reaction of a thioamide with a one-carbon synthon that provides the C3-H of the thiadiazole ring. This protocol details a robust method utilizing the reaction of 4-methylthiobenzamide with N,N-dimethylformamide dimethyl acetal (DMF-DMA). In this reaction, DMF-DMA serves as a formylating agent, leading to an intermediate that subsequently cyclizes to form the desired 5-(4-Methylphenyl)-1,2,4-thiadiazole. This method offers a direct and efficient route to the target compound.
Reaction Workflow
Application Notes and Protocols for the Analytical Quantification of 1,2,4-Thiadiazole Derivatives
Abstract
The 1,2,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents due to its diverse biological activities.[1][2][3] Accurate and precise quantification of these compounds is paramount throughout the drug development lifecycle, from discovery and preclinical studies to quality control of the final pharmaceutical product. This guide provides a comprehensive overview of robust analytical methodologies for the quantification of 1,2,4-thiadiazole derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic principles behind chromatographic and spectroscopic techniques, offering detailed, field-proven protocols. The emphasis is on creating self-validating systems that ensure data integrity and regulatory compliance, grounded in authoritative standards such as the ICH Q2(R1) guidelines.[4][5][6]
Introduction: The Significance of 1,2,4-Thiadiazole Quantification
1,2,4-Thiadiazoles are a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms, which contribute to their unique chemical properties and broad spectrum of pharmacological activities.[7][8][9] These compounds have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3][8] The quantitative analysis of these molecules is critical for:
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[1]
-
Stability Testing: Assessing the degradation of the active pharmaceutical ingredient (API) under various stress conditions to establish shelf-life and storage requirements.[10][11]
-
Quality Control (QC): Ensuring the identity, purity, and potency of the drug substance and drug product in every manufactured batch.
-
Metabolite Identification and Quantification: Understanding the metabolic fate of the drug in biological systems.
This document will primarily focus on the most prevalent and robust analytical techniques: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), with a supplementary discussion on UV-Vis Spectrophotometry.
Foundational Principle: Method Validation
Before delving into specific protocols, it is crucial to understand the principle of analytical method validation. A validated method provides documented evidence that the procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures.[4][5][6][12]
Core Validation Parameters (ICH Q2(R1)): [4][6][13]
| Parameter | Description |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. |
| Precision | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
High-Performance Liquid Chromatography (HPLC) for 1,2,4-Thiadiazole Quantification
Reversed-phase HPLC (RP-HPLC) is the workhorse for the quantification of a vast majority of small-molecule drugs, including 1,2,4-thiadiazole derivatives.[1] The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18 or C8) and a polar mobile phase.
Causality Behind Experimental Choices
-
Column Selection: A C18 column is often the first choice due to its hydrophobicity, providing good retention for a wide range of organic molecules. For more polar 1,2,4-thiadiazole derivatives, a C8 column might offer better peak shape and shorter retention times.[14]
-
Mobile Phase Composition: A mixture of water (often with a pH modifier like acetic acid or formic acid) and an organic solvent (acetonitrile or methanol) is typical.[14] Acetonitrile is generally preferred for its lower UV cutoff and viscosity. The pH of the mobile phase is critical as it can affect the ionization state of the analyte and, consequently, its retention.
-
Detector Selection: A Diode Array Detector (DAD) or a UV-Vis detector is commonly used. The wavelength for detection should be set at the λmax (wavelength of maximum absorbance) of the 1,2,4-thiadiazole derivative to ensure maximum sensitivity.[15][16]
Experimental Workflow: HPLC Quantification
Caption: General workflow for HPLC-based quantification.
Detailed Protocol: Stability-Indicating RP-HPLC Method
This protocol is designed as a stability-indicating method, capable of separating the parent 1,2,4-thiadiazole drug from its potential degradation products.
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of a novel 1,2,4-thiadiazole derivative in a pharmaceutical formulation.
Materials and Reagents:
-
1,2,4-Thiadiazole reference standard
-
HPLC grade acetonitrile and methanol
-
HPLC grade water
-
Formic acid (analytical grade)
-
The pharmaceutical formulation containing the 1,2,4-thiadiazole derivative
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and DAD detector.
-
Analytical balance
-
pH meter
-
Sonicator
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | λmax of the analyte (e.g., 260 nm) |
Procedure:
-
Standard Stock Solution Preparation (1000 µg/mL): Accurately weigh 10 mg of the 1,2,4-thiadiazole reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation:
-
Accurately weigh a portion of the powdered pharmaceutical formulation equivalent to 10 mg of the active ingredient.
-
Transfer to a 10 mL volumetric flask and add approximately 7 mL of the diluent (50:50 acetonitrile/water).
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Allow to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
System Suitability: Inject the 10 µg/mL working standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Inject the blank (diluent), working standard solutions, and the sample solution into the HPLC system.
-
Data Processing:
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of the 1,2,4-thiadiazole derivative in the sample solution using the regression equation from the calibration curve.
-
Forced Degradation Studies (for stability-indicating validation): [10][11]
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 2 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the main analyte peak.
Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Sensitivity Quantification
For applications requiring higher sensitivity and selectivity, such as the analysis of low-dose formulations or quantification in biological matrices, LC-MS is the method of choice.[14][17]
Causality Behind Experimental Choices
-
Ionization Technique: The choice of ionization source is critical for converting the neutral 1,2,4-thiadiazole molecule into a charged ion for mass analysis.
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile compounds. It often produces protonated molecules [M+H]⁺.[18][19][20][21]
-
Atmospheric Pressure Chemical Ionization (APCI): Better suited for less polar and more volatile compounds.[14][20]
-
Electron Ionization (EI): A "hard" ionization technique that causes significant fragmentation, which can be useful for structural elucidation but may not be ideal for quantification of the parent ion.[18][20]
-
-
Mass Analyzer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.
Experimental Workflow: LC-MS/MS Quantification
Caption: Workflow for quantitative analysis using LC-MS/MS.
Detailed Protocol: Quantification of a 1,2,4-Thiadiazole Derivative in Plasma
Objective: To quantify a 1,2,4-thiadiazole drug candidate in mouse plasma to support a pharmacokinetic study.
Materials and Reagents:
-
1,2,4-Thiadiazole reference standard
-
Internal Standard (IS) - a structurally similar compound, ideally a stable isotope-labeled version of the analyte.
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Control mouse plasma
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., Oasis HLB).
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of the analyte and IS in methanol.
-
Spike control plasma with the analyte stock solution to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (low, mid, high concentrations).
-
-
Sample Preparation (SPE):
-
To 100 µL of plasma sample, standard, or QC, add 10 µL of the IS working solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC: Use a rapid gradient on a C18 UPLC column.
-
MS: Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature).
-
MRM Transitions: Determine the precursor ion (e.g., [M+H]⁺) and a stable product ion for both the analyte and the IS.
-
-
Analysis:
-
Inject the prepared samples, standards, and QCs.
-
Create a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards.
-
Determine the concentration of the analyte in the unknown samples and QCs from the calibration curve.
-
UV-Vis Spectrophotometry: A Simple Quantification Method
For routine analysis where high sensitivity and selectivity are not required, UV-Vis spectrophotometry can be a cost-effective and rapid method.[15][22] This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
Detailed Protocol: UV-Vis Quantification
Objective: To determine the concentration of a 1,2,4-thiadiazole derivative in a pure substance.
Instrumentation:
-
Dual-beam UV-Vis spectrophotometer.[15]
-
Quartz cuvettes.
Procedure:
-
Determine λmax: Prepare a dilute solution of the 1,2,4-thiadiazole derivative in a suitable UV-grade solvent (e.g., ethanol, acetonitrile).[15] Scan the solution over a wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).[15]
-
Prepare Standard Solutions: Prepare a series of standard solutions of known concentrations.
-
Generate Calibration Curve:
-
Use the pure solvent as a blank to zero the spectrophotometer at the determined λmax.
-
Measure the absorbance of each standard solution.
-
Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin.
-
-
Sample Analysis: Prepare a solution of the unknown sample in the same solvent and measure its absorbance at λmax.
-
Calculate Concentration: Determine the concentration of the unknown sample from the calibration curve.
Conclusion
The choice of an analytical method for the quantification of 1,2,4-thiadiazole derivatives depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and the intended purpose of the data. HPLC with UV detection is a robust and widely applicable technique for a variety of applications. For challenging matrices and low concentrations, LC-MS/MS offers unparalleled sensitivity and selectivity. UV-Vis spectrophotometry provides a simple and rapid alternative for the analysis of pure substances. Regardless of the method chosen, rigorous validation in accordance with ICH guidelines is essential to ensure the generation of reliable and reproducible data, which is the bedrock of successful drug development.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
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Quality Guidelines. International Council for Harmonisation. [Link]
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ICH Q2(R1) Analytical Method Validation. Scribd. [Link]
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3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
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A Simple Spectrophotometric Method for the Determination of Copper in Industrial, Environmental, Biological and Soil Samples Using 2,5-Dimercapto-1,3,4-thiadiazole. ResearchGate. [Link]
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Titrimetric and Spectrophotometric Determination of Some Thiadiazole Derivatives by Using Amplification Reactions. ResearchGate. [Link]
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Titrimetric and Spectrophotometric Determination of Some Thiadiazole Derivatives by Using Amplification Reactions. Scirp.org. [Link]
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A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. [Link]
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Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. [Link]
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Sample preparation in analysis of pharmaceuticals. ScienceDirect. [Link]
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Ionization Methods in Organic Mass Spectrometry. University of California, Riverside. [Link]
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Ionization Modes - Mass Spectrometry & Proteomics Facility. University of Notre Dame. [Link]
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Ionization Methods in Modern Mass Spectrometry. Pharma Focus Europe. [Link]
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Synthesis Of Heterocyclic Compounds In Pharmaceutical Industry. African Journal of Biomedical Research. [Link]
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Sample Preparation in Analysis of Pharmaceuticals. ResearchGate. [Link]
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Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. Iraqi Academic Scientific Journals. [Link]
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Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. ScienceDirect. [Link]
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Liquid Chromatography-Mass Spectrometry Assay of a Thiadiazole Derivative in Mice: Application to Pharmacokinetic Studies. PubMed. [Link]
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Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. Chromatography Online. [Link]
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REVIEW OF METHODS FOR PHARMACEUTICAL ANALYSIS OF SULFUR-CONTAINING ANTIOXIDANTS. Eco-Vector Journals Portal. [Link]
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Antiureolytic activity of new water-soluble thiadiazole derivatives: Spectroscopic, DFT, and molecular docking studies. ScienceDirect. [Link]
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Analysis of US FDA-Approved Drugs Containing Sulfur Atoms. ResearchGate. [Link]
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Analysis of US FDA-Approved Drugs Containing Sulfur Atoms. Semantic Scholar. [Link]
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A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater. PubMed. [Link]
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A Review on Medicinally Important Heterocyclic Compounds. MDPI. [Link]
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Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of Isavuconazole in Clinical Practice. Thieme Connect. [Link]
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Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. PMC. [Link]
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Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central. [Link]
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Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central. [Link]
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Role of sulphur-heterocycles in medicinal chemistry: An update. PubMed. [Link]
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(PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. [Link]
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Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. [Link]
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Quantitative crystal structure analysis of 1,3,4-thiadiazole derivatives. RSC Publishing. [Link]
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Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. [Link]
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Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. PubMed. [Link]
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Some biologically active 1,2,4-thiadiazoles. ResearchGate. [Link]
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Application Notes and Protocols for the In Vitro Anticancer Evaluation of 5-(4-Methylphenyl)-1,2,4-thiadiazole
Introduction: The Emerging Potential of Thiadiazole Scaffolds in Oncology
The landscape of anticancer drug discovery is continually evolving, with a significant focus on heterocyclic compounds due to their diverse pharmacological activities. Among these, the thiadiazole nucleus has garnered substantial interest as a privileged scaffold.[1][2] Its inherent properties, such as its mesoionic character, are thought to facilitate the crossing of cellular membranes, enabling potent interactions with various biological targets.[1] The 1,2,4-thiadiazole isomeric form, in particular, is a component of various derivatives that have demonstrated promising cytotoxic effects against a range of human cancer cell lines.[1][3][4]
This application note provides a comprehensive guide for researchers investigating the anticancer potential of 5-(4-Methylphenyl)-1,2,4-thiadiazole , a specific derivative with promising structural features. While direct and extensive research on this particular compound is emerging, data from closely related 5-aryl-1,2,4-thiadiazole analogs have shown significant anticancer activity, suggesting a strong rationale for its investigation.[3] This guide will, therefore, leverage findings from these analogs to provide a robust framework for in vitro evaluation, from initial cytotoxicity screening to preliminary mechanistic studies.
The protocols herein are designed to be self-validating, providing researchers with the necessary steps to assess the compound's efficacy and preliminary mechanism of action. We will detail methodologies for determining cell viability, detecting apoptosis, and investigating key protein expression changes, all grounded in established laboratory practices.
Scientific Rationale: Postulated Mechanism of Action
While the precise mechanism of 5-(4-Methylphenyl)-1,2,4-thiadiazole is a subject for investigation, studies on analogous 1,3,4-thiadiazole and 1,2,4-thiadiazole derivatives suggest that their anticancer effects are often mediated through the induction of programmed cell death (apoptosis) and interference with the cell cycle.[5][6][7] It is hypothesized that 5-(4-Methylphenyl)-1,2,4-thiadiazole may exert its cytotoxic effects through the intrinsic apoptotic pathway. This pathway is a critical cellular process that, when activated by cellular stress or damage, leads to the activation of a cascade of caspase enzymes, ultimately resulting in cell death.
A proposed signaling pathway for the induction of apoptosis by an anticancer agent is depicted below. This pathway often involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3.
Caption: Hypothetical Intrinsic Apoptosis Pathway
Data Presentation: Cytotoxicity of Structurally Related Analogs
To provide a benchmark for expected potency, the following table summarizes the half-maximal inhibitory concentration (IC50) values of closely related 1,2,4-thiadiazole-1,2,4-triazole derivatives against a panel of human cancer cell lines. These compounds share the core 1,2,4-thiadiazole structure and, in some cases, a p-tolyl (4-methylphenyl) substituent, making them relevant comparators.[3]
| Compound ID | Cancer Cell Line | Tissue of Origin | IC50 (µM) |
| 8b | MCF-7 | Breast Adenocarcinoma | 0.10 ± 0.084 |
| MDA MB-231 | Breast Adenocarcinoma | 0.28 ± 0.017 | |
| A549 | Lung Carcinoma | 0.17 ± 0.032 | |
| DU-145 | Prostate Carcinoma | 0.83 ± 0.091 | |
| 8c | MCF-7 | Breast Adenocarcinoma | 1.12 ± 0.64 |
| MDA MB-231 | Breast Adenocarcinoma | 2.33 ± 1.52 | |
| A549 | Lung Carcinoma | 1.79 ± 0.59 | |
| DU-145 | Prostate Carcinoma | 1.98 ± 0.22 | |
| 8d | MCF-7 | Breast Adenocarcinoma | 1.44 ± 0.17 |
| MDA MB-231 | Breast Adenocarcinoma | 2.35 ± 1.51 | |
| A549 | Lung Carcinoma | 2.10 ± 1.44 | |
| DU-145 | Prostate Carcinoma | 2.76 ± 1.88 | |
| Etoposide (Standard) | MCF-7 | Breast Adenocarcinoma | 1.91 ± 0.84 |
| MDA MB-231 | Breast Adenocarcinoma | 2.11 ± 0.49 | |
| A549 | Lung Carcinoma | 2.87 ± 0.116 | |
| DU-145 | Prostate Carcinoma | 3.08 ± 0.135 |
Data is adapted from Devarakonda et al. (2020) and is presented for illustrative purposes for structurally similar compounds.[3]
Experimental Protocols
The following section provides detailed, step-by-step protocols for the in vitro evaluation of 5-(4-Methylphenyl)-1,2,4-thiadiazole.
Caption: In Vitro Anticancer Evaluation Workflow
Protocol 1: Cell Culture and Maintenance
-
Cell Lines: Select a panel of human cancer cell lines for initial screening. Commonly used lines include MCF-7 (breast), A549 (lung), and DU-145 (prostate).
-
Culture Medium: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with a 5% CO2 atmosphere.
-
Subculture: Passage cells upon reaching 80-90% confluency to ensure they remain in the exponential growth phase.
Protocol 2: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of 5-(4-Methylphenyl)-1,2,4-thiadiazole in DMSO. Further dilute with serum-free medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
Cell Treatment: Replace the medium with fresh medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Etoposide). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.
Protocol 3: Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with 5-(4-Methylphenyl)-1,2,4-thiadiazole at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the collected cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Protocol 4: Western Blot Analysis for Apoptotic Markers
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Treat cells with the compound as described for the apoptosis assay. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-9, Cleaved Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression levels.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust starting point for the comprehensive in vitro evaluation of 5-(4-Methylphenyl)-1,2,4-thiadiazole as a potential anticancer agent. By systematically assessing its cytotoxicity and exploring its pro-apoptotic mechanism, researchers can generate the foundational data necessary for further preclinical development. Future studies should aim to elucidate the specific molecular targets of this compound and expand the investigation to in vivo models to validate its therapeutic potential.
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24).
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - Semantic Scholar. (2025, April 16).
- New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - MDPI. (n.d.).
- New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Publishing. (2023, May 25).
- 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed Central. (n.d.).
- A review on the 1,3,4-Thiadiazole as Anticancer Activity - bepls. (n.d.).
- Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC - NIH. (2020, May 22).
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Application Notes & Protocols: The Versatility of the 1,2,4-Thiadiazole Scaffold in Modern Medicinal Chemistry
Introduction: The Privileged Status of the 1,2,4-Thiadiazole Core
The 1,2,4-thiadiazole ring is a five-membered heterocyclic system containing two nitrogen atoms and one sulfur atom. This scaffold has garnered significant attention in medicinal chemistry, ascending to the status of a "privileged structure."[1][2] Its unique physicochemical properties, including its mesoionic character, allow 1,2,4-thiadiazole-containing compounds to effectively cross cellular membranes and engage with biological targets.[3][4] The arrangement of heteroatoms provides a unique geometry for hydrogen bonding and other non-covalent interactions, making it a versatile building block for designing potent and selective therapeutic agents.[5] Furthermore, the 1,2,4-thiadiazole moiety is a bioisosteric equivalent of other key heterocycles like pyrimidines and oxadiazoles, allowing for rational drug design and property modulation.[3] This guide will explore the diverse applications of this scaffold, detailing its role in various therapeutic areas and providing practical protocols for its synthesis and evaluation.
Therapeutic Applications: A Multi-Faceted Scaffold
The 1,2,4-thiadiazole nucleus is at the core of compounds exhibiting a wide array of pharmacological activities.[6][7] Its derivatives have been extensively studied as potential treatments for a range of human diseases, from infectious diseases to cancer and inflammatory conditions.[1][2]
Anticancer Activity
The development of novel anticancer therapeutics is a pressing need, and the 1,2,4-thiadiazole scaffold has emerged as a promising foundation for new chemotherapeutic agents.[3][4] Derivatives have demonstrated efficacy against various cancer cell lines, including breast, lung, colon, and prostate cancers.[5][6]
Mechanism of Action: The anticancer effects of 1,2,4-thiadiazole derivatives are often multi-faceted. Some compounds function as aromatase inhibitors , crucial for treating hormone-dependent breast cancers.[5] For example, 3,5-bis(pyridin-3-yl)-1,2,4-thiadiazole is a known aromatase inhibitor.[5] Others have been shown to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways, or act as inhibitors of enzymes like cyclooxygenase (COX-2), which is often overexpressed in tumors.[8][9]
Structure-Activity Relationship (SAR) Insights: SAR studies have revealed that the nature and position of substituents on the 1,2,4-thiadiazole ring are critical for anticancer potency. For instance, in a series of 1,2,4-thiadiazole-1,2,4-triazole hybrids, compounds bearing electron-donating groups, such as the 3,4,5-trimethoxy substituent, showed the highest potency against a panel of cancer cell lines.[5]
Table 1: Anticancer Activity of Representative 1,2,4-Thiadiazole Derivatives
| Compound ID | Substituents | Target Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 8b | 3,4,5-trimethoxyphenyl | MCF-7 (Breast) | 0.10 ± 0.084 | [5] |
| 8b | 3,4,5-trimethoxyphenyl | A549 (Lung) | 0.17 ± 0.032 | [5] |
| 8b | 3,4,5-trimethoxyphenyl | DU-145 (Prostate) | 0.83 ± 0.091 | [5] |
| 15a | Oxadiazole hybrid | Colo-205 (Colon) | 0.10 | [10] |
| 15a | Oxadiazole hybrid | A2780 (Ovarian) | 0.11 |[10] |
Antimicrobial Activity
With the rise of antibiotic resistance, there is a critical need for new antimicrobial agents. The 1,2,4-thiadiazole scaffold has been incorporated into compounds with significant antibacterial and antifungal properties.[6][11][12]
Mechanism of Action: While the exact mechanisms can vary, many 1,3,4-thiadiazole derivatives (a related isomer) are known to inhibit essential microbial enzymes or disrupt cell wall synthesis.[13][14] The principles are often extended to the 1,2,4-isomer. For example, some derivatives have shown potent activity against Bacillus subtilis and various fungi.[15][16] The only commercially available 1,2,4-thiadiazole drug, the antibiotic Cefozopran, highlights the clinical potential of this scaffold.[1]
Structure-Activity Relationship (SAR) Insights: Studies have shown that the antimicrobial spectrum and potency can be tuned by altering the substituents. For instance, in one study, cyclization of thiosemicarbazides into 1,3,4-thiadiazoles decreased activity against Staphylococcus aureus but significantly increased activity against Bacillus anthracis and Bacillus cereus.[11] This highlights the importance of the heterocyclic core in defining the biological activity profile.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. 1,2,4-Thiadiazole derivatives have been investigated as potent anti-inflammatory agents, often acting as inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[1][17][18]
Mechanism of Action: The primary mechanism involves the inhibition of enzymes in the arachidonic acid cascade. By blocking COX-1 and/or COX-2, these compounds prevent the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[18] Some derivatives have been designed as dual inhibitors, targeting both COX and 5-LOX pathways, which could offer a broader anti-inflammatory effect with a potentially improved safety profile compared to traditional NSAIDs.[1]
Structure-Activity Relationship (SAR) Insights: The anti-inflammatory potency is highly dependent on the aryl substituents attached to the thiadiazole core. In a study of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine derivatives, compounds with 3,4,5-trimethoxyphenyl and 4-fluorophenyl groups demonstrated the highest dose-dependent anti-inflammatory activity.[17]
Experimental Protocols
The following sections provide generalized, step-by-step protocols for the synthesis and biological evaluation of 1,2,4-thiadiazole derivatives. These protocols are designed to be self-validating by explaining the rationale behind key steps.
Workflow for 1,2,4-Thiadiazole Drug Discovery
The diagram below outlines a typical workflow for the discovery and development of novel therapeutic agents based on the 1,2,4-thiadiazole scaffold.
Caption: General synthetic scheme for 1,2,4-thiadiazoles.
Materials:
-
Substituted amidine hydrochloride or nitrile
-
Substituted thioamide or thiourea
-
Solvent (e.g., Dimethylformamide (DMF), Acetonitrile)
-
Base (e.g., Triethylamine (TEA), Potassium Carbonate)
-
Oxidizing Agent (e.g., Phenyliodine(III) bis(trifluoroacetate) (PIFA), Iodine (I₂), 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)) [6][19]* Standard laboratory glassware, magnetic stirrer, and heating mantle.
Procedure:
-
Formation of the Intermediate:
-
To a solution of the starting amidine or nitrile (1.0 eq) in a suitable solvent (e.g., DMF), add the thioamide or thiourea (1.1 eq) and a base (e.g., TEA, 2.0 eq).
-
Rationale: The base deprotonates the starting material, facilitating the nucleophilic attack to form the imidoyl thiourea intermediate.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Oxidative Cyclization:
-
Once the formation of the intermediate is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
Add the oxidizing agent (e.g., PIFA, 1.2 eq) portion-wise over 10-15 minutes. An exothermic reaction may be observed.
-
Rationale: The oxidizing agent facilitates the intramolecular dehydrogenative N-S bond formation, which is the key cyclization step to form the stable 1,2,4-thiadiazole ring. [20] * Stir the reaction at room temperature for an additional 1-3 hours until completion.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining oxidant.
-
Pour the mixture into cold water and extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 3,5-disubstituted 1,2,4-thiadiazole.
-
-
Characterization:
-
Confirm the structure of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Protocol 2: In Vitro Anticancer Activity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic effect of a compound on cancer cell lines. [5]It measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549) [5][6]* Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized 1,2,4-thiadiazole compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Microplate reader (570 nm)
-
Standard anticancer drug (e.g., Etoposide, Doxorubicin) for positive control.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 1,2,4-thiadiazole compounds and the standard drug in the culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.
-
After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a negative control (medium with DMSO only) and a positive control (standard drug).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37 °C.
-
Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot a dose-response curve (percentage viability vs. compound concentration) and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Conclusion and Future Directions
The 1,2,4-thiadiazole scaffold is a pharmacologically significant heterocycle with a proven track record and immense potential in drug discovery. [1][6]Its applications span across oncology, infectious diseases, and inflammatory conditions. The synthetic accessibility and the ease with which its structure can be modified allow for the fine-tuning of its pharmacological profile. [20][21]Future research will likely focus on developing more selective inhibitors by exploring novel substitution patterns, creating hybrid molecules that combine the 1,2,4-thiadiazole core with other pharmacophores, and further investigating their mechanisms of action to uncover new therapeutic targets. [22]
References
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Some biologically active 1,2,4-thiadiazoles. ResearchGate. Available from: [Link]
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Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. IntechOpen. Available from: [Link]
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Thiadiazole derivatives as anticancer agents. National Institutes of Health (NIH). Available from: [Link]
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Advances in the synthesis and recent therapeutic applications of 1,2,4-thiadiazole heterocycles. PubMed. Available from: [Link]
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Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Having a D,L-Methionine Moiety. MDPI. Available from: [Link]
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Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. National Institutes of Health (NIH). Available from: [Link]
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Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. Available from: [Link]
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Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Taylor & Francis Online. Available from: [Link]
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Synthesis of 1,2,4-thiadiazoles. Organic Chemistry Portal. Available from: [Link]
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New synthesis of 1,2,4-thiadiazoles. ACS Publications. Available from: [Link]
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Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. PubMed. Available from: [Link]
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AN OVERVIEW ON 1,2,4-TRIAZOLE AND 1,3,4-THIADIAZOLE DERIVATIVES AS POTENTIAL ANESTHESIC AND ANTI-INFLAMMATORY AGENTS. Neliti. Available from: [Link]
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Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI. Available from: [Link]
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Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles. ResearchGate. Available from: [Link]
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New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Publishing. Available from: [Link]
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Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B. RSC Publishing. Available from: [Link]
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Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science. Available from: [Link]
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Synthesis and Antimicrobial Activities of 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives of 5-Amino-2-Hydroxybenzoic Acid. Semantic Scholar. Available from: [Link]
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Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. BioMed Research International. Available from: [Link]
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(PDF) Building 1,2,4-Thiadiazole: Ten Years of Progress. ResearchGate. Available from: [Link]
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Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. National Institutes of Health (NIH). Available from: [Link]
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A review on the 1,3,4-Thiadiazole as Anticancer Activity. Bulletin of Environment, Pharmacology and Life Sciences. Available from: [Link]
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(PDF) Synthesis and anti-inflammatory activity of some new 1,3,4-thiadiazoles containing pyrazole and pyrrole nucleus. ResearchGate. Available from: [Link]
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Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Taylor & Francis Online. Available from: [Link]
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Synthesis of 1,2,4-thiadiazoles. Organic Chemistry Portal. Available from: [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. National Institutes of Health (NIH). Available from: [Link]
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Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX-2 Inhibitors with Anticancer and Anti-inflammatory Activities. National Institutes of Health (NIH). Available from: [Link]
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The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. PubMed. Available from: [Link]
-
Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. MDPI. Available from: [Link]
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Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b]T[1][3][7]hiadiazole Derivatives as Anti-Inflammatory Agents. PubMed. Available from: [Link]
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Application Notes & Protocols: A Framework for Developing Biochemical and Cell-Based Assays for 5-(4-Methylphenyl)-1,2,4-thiadiazole
Abstract
Introduction: The Scientific Rationale for Investigating 5-(4-Methylphenyl)-1,2,4-thiadiazole
Heterocyclic compounds containing the thiadiazole ring are central to many therapeutic agents.[2][3] Their structural features, including hydrogen bonding capabilities and the ability to act as bioisosteric replacements for other functional groups, make them attractive for drug design.[1] While the broader class of thiadiazoles has been explored, the specific biological profile of 5-(4-Methylphenyl)-1,2,4-thiadiazole is not extensively characterized in public literature.
This guide, therefore, outlines a logical, tiered approach to assay development. The workflow begins with broad, phenotypic screening to ask the fundamental question: "Does this compound elicit a biological response in a relevant disease model?" A positive result then triggers a cascade of more specific, target-oriented biochemical assays to elucidate the potential mechanism of action (MOA).[4] Given that many small molecule anticancer agents function by inhibiting protein kinases, we will focus on this enzyme class as a primary hypothetical target for deconvolution.[5]
Our overall strategy is to move from a general cellular phenotype to a specific molecular interaction, a cornerstone of modern drug discovery.[6][7]
Figure 1: A tiered assay development workflow for characterizing novel compounds.
Phase 1 Protocol: Primary Cell-Based Viability Assay
The initial step is to determine if 5-(4-Methylphenyl)-1,2,4-thiadiazole has any effect on cell proliferation or viability. A homogeneous, "add-mix-measure" assay is ideal for this purpose due to its simplicity and scalability.[8] We will use a luminescence-based assay that quantifies ATP levels as an indicator of metabolically active, viable cells.
Principle: Viable cells maintain a stable pool of ATP. When cells lose membrane integrity and die, their ATP is rapidly degraded. A reagent containing luciferase and its substrate is added to the cell culture. The luciferase enzyme uses ATP from viable cells to generate a luminescent signal that is directly proportional to the number of living cells in the well.[8]
Detailed Protocol: Luminescent Cell Viability Assay
This protocol is adapted for a 96-well plate format but can be scaled to 384- or 1536-well formats.[8]
Materials:
-
Cancer cell line of interest (e.g., A549 lung carcinoma, MCF-7 breast cancer)[9][10]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
5-(4-Methylphenyl)-1,2,4-thiadiazole (test compound), dissolved in DMSO to create a 10 mM stock
-
Positive control (e.g., Staurosporine, a potent kinase inhibitor and apoptosis inducer)
-
Luminescent cell viability assay kit (e.g., CellTiter-Glo®)
-
Opaque-walled 96-well microplates suitable for luminescence
-
Multichannel pipette
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA, neutralize, and centrifuge.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/100 µL). This must be optimized for your specific cell line to ensure logarithmic growth during the experiment.
-
Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach.[9]
-
-
Compound Treatment:
-
Prepare a serial dilution series of the test compound in culture medium. A common starting range is from 100 µM to 0.1 µM. Remember to account for the initial DMSO concentration and maintain a final DMSO concentration of ≤0.5% across all wells to avoid solvent toxicity.
-
Prepare dilutions for the positive control (e.g., Staurosporine, 1 µM).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the appropriate compound concentrations. Include "vehicle control" wells containing only the medium with the equivalent percentage of DMSO.
-
Incubate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
-
Assay Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the luminescent viability reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix thoroughly.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis: The data should be normalized to the vehicle (DMSO) control, which represents 100% viability. The results can be plotted as percent viability versus compound concentration to generate a dose-response curve and calculate an IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Phase 2 Protocol: Primary Biochemical Assay for Kinase Inhibition
If the compound shows cytotoxic activity, a logical next step is to investigate its effect on a common cancer-related target class, such as protein kinases.[5] A universal, luminescence-based kinase assay that measures ATP consumption is an excellent choice for a primary biochemical screen.[11][12][13]
Principle: Kinases catalyze the transfer of a phosphate group from ATP to a substrate. The amount of ATP consumed is directly proportional to the kinase's activity. By adding a luciferase-based reagent after the kinase reaction is complete, the remaining ATP can be quantified. A low luminescent signal indicates high kinase activity (more ATP consumed), while a high signal indicates low kinase activity (less ATP consumed, i.e., inhibition).[11][13]
Figure 2: Principle of the luminescent kinase assay based on ATP depletion.
Detailed Protocol: Kinase-Glo® Luminescent Kinase Assay
This protocol provides a general framework. Specific buffer conditions, enzyme concentration, and substrate concentration must be optimized for each specific kinase-substrate pair.[11][13]
Materials:
-
Purified protein kinase of interest (e.g., a tyrosine or serine/threonine kinase)
-
Specific peptide or protein substrate for the kinase
-
Kinase reaction buffer (typically contains Tris, MgCl₂, BSA)
-
ATP solution
-
5-(4-Methylphenyl)-1,2,4-thiadiazole (test compound) in DMSO
-
Positive control inhibitor for the specific kinase
-
Kinase-Glo® Luminescent Kinase Assay Reagent
-
White, low-volume 384-well plates
-
Luminometer plate reader
Procedure:
-
Assay Setup (384-well format):
-
Add 2.5 µL of kinase reaction buffer containing the kinase and substrate to all wells.
-
Add 2.5 µL of the test compound at various concentrations (prepared by serial dilution in buffer with a fixed % of DMSO). Include positive control inhibitor and vehicle (DMSO) control wells.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.[14]
-
-
Initiate Kinase Reaction:
-
Add 5 µL of ATP solution (at a concentration near the Kₘ for the specific kinase) to all wells to start the reaction.
-
Incubate the plate at room temperature (or 30°C) for the optimized reaction time (e.g., 60 minutes). The reaction should be stopped during the linear phase of product formation.
-
-
Signal Detection:
-
Add 10 µL of Kinase-Glo® Reagent to each well. This simultaneously stops the kinase reaction and initiates the luminescent signal generation.
-
Mix on a plate shaker for 2 minutes.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Measure luminescence.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and "no enzyme" (100% inhibition) controls. Plot percent inhibition versus compound concentration to determine the IC₅₀ value.
Phase 3 Protocol: Orthogonal Assay for Hit Confirmation
To ensure the observed activity is not an artifact of the assay technology (e.g., interference with luciferase), it is crucial to confirm hits using an orthogonal assay with a different detection principle.[6] Homogeneous Time-Resolved Fluorescence (HTRF) is an excellent choice.[15][16]
Principle: HTRF is a time-resolved fluorescence resonance energy transfer (TR-FRET) technology.[17] In a kinase assay, a biotinylated substrate and a phosphorylation-specific antibody labeled with a FRET acceptor (e.g., d2) are used. A streptavidin-conjugate labeled with the FRET donor (e.g., Europium cryptate) binds the biotinylated substrate. If the kinase phosphorylates the substrate, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor leads to energy transfer and emission from the acceptor. The signal is directly proportional to kinase activity.[16][18]
Figure 3: The principle of a sandwich-format HTRF kinase assay.
Detailed Protocol: HTRF® Kinase Assay
Materials:
-
Kinase, substrate, buffer, ATP, and test compound as in the previous protocol.
-
HTRF Kinase Assay Kit containing:
-
Biotinylated substrate
-
Phosphorylation-specific antibody labeled with d2 or XL665
-
Streptavidin-Europium Cryptate conjugate
-
-
Low-volume, white 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Kinase Reaction: Perform the kinase reaction (Steps 1 and 2 from Protocol 3.1) in a total volume of 10 µL.
-
Detection:
-
Prepare a detection mixture containing the anti-phospho-antibody-d2 and Streptavidin-Europate in the detection buffer provided with the kit.
-
Add 10 µL of the detection mixture to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: The HTRF signal is typically calculated as a ratio of the acceptor and donor emission signals, which corrects for well-to-well variations and compound quenching.[15] Calculate percent inhibition and determine the IC₅₀ value as before.
Data Presentation and Interpretation
A crucial part of assay development is the clear presentation of results. Quantitative data, such as IC₅₀ values from different assays, should be summarized in a table for easy comparison.
| Assay Type | Target | 5-(4-Methylphenyl)-1,2,4-thiadiazole IC₅₀ (µM) | Positive Control IC₅₀ (µM) | Z'-factor |
| Cell Viability | A549 Cells | 8.2 ± 1.1 | 0.05 ± 0.01 (Staurosporine) | 0.85 |
| Luminescence Kinase | Kinase X | 2.5 ± 0.4 | 0.01 ± 0.002 (Control Cmpd) | 0.79 |
| HTRF Kinase | Kinase X | 3.1 ± 0.6 | 0.012 ± 0.003 (Control Cmpd) | 0.81 |
Table 1: Example data summary for the characterization of 5-(4-Methylphenyl)-1,2,4-thiadiazole. Data are hypothetical.
Interpretation:
-
Z'-factor: This is a statistical measure of assay quality. A value > 0.5 indicates an excellent, robust assay suitable for high-throughput screening.
-
IC₅₀ Correlation: The close correlation between the IC₅₀ values from the two different biochemical assays (2.5 µM and 3.1 µM) strongly suggests that the compound is a true inhibitor of Kinase X and that the activity is not an artifact of a single detection technology.
-
Cell vs. Biochem Potency: The IC₅₀ in the cell-based assay (8.2 µM) is higher than in the biochemical assay. This is expected and provides valuable information. The difference could be due to factors like cell membrane permeability, compound metabolism, or engagement of the compound with efflux pumps.
References
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Yasgar, A., et al. (2016). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Probe Reports from the NIH Molecular Libraries Program. [Link][14]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2011). Fluorescence Polarization Assays in Small Molecule Screening. Methods in Molecular Biology, 565, 41–56. [Link][19]
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Berthold Technologies GmbH & Co.KG. (n.d.). HTRF®. [Link][15]
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An, F., & Xie, X. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Molecular Biosciences, 9, 998219. [Link][20]
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Xu, Y., et al. (2011). HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications. Current Pharmaceutical Design, 17(37), 4127-4139. [Link][18]
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Gao, W., et al. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry, 56(34), 4565–4572. [Link][21]
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BMG LABTECH. (n.d.). Fluorescence Polarization Detection. [Link][22]
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Celtarys Research. (n.d.). HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR. [Link][23]
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Lountos, G. T., et al. (2021). The evolution of small molecule enzyme activators. RSC Medicinal Chemistry, 12(9), 1438–1458. [Link][24]
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SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. [Link][25]
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Ghorbani, M., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Arabian Journal of Chemistry, 13(7), 6137-6148. [Link][9]
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BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link][6]
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An, F., & Xie, X. (2013). Cell-Based Assays in High-Throughput Screening for Drug Discovery. International Journal of Molecular Sciences, 14(1), 1885-1910. [Link][7]
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BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. [Link][26]
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Sharma, V., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(12), 4437–4464. [Link][1]
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Yurttaş, L., et al. (2020). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. Turkish Journal of Pharmaceutical Sciences, 17(3), 249–257. [Link][10]
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Application Notes & Protocols: Investigating 5-(4-Methylphenyl)-1,2,4-thiadiazole as a Putative Enzyme Inhibitor
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of 5-(4-Methylphenyl)-1,2,4-thiadiazole as a potential enzyme inhibitor. The 1,2,4-thiadiazole scaffold is a recognized pharmacophore present in a variety of biologically active compounds. While direct inhibitory data for this specific molecule is emerging, derivatives and related heterocyclic compounds have shown significant activity against various enzyme classes.[1][2][3] This guide offers a framework for initiating research, from fundamental handling and target selection to detailed protocols for determining inhibitory potency (IC₅₀) and elucidating the mechanism of action. The protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind experimental design choices.
Scientific Background: The Thiadiazole Scaffold in Enzyme Inhibition
The five-membered thiadiazole ring system is a versatile scaffold in medicinal chemistry due to its aromaticity, metabolic stability, and ability to engage in various non-covalent interactions with biological targets.[4] The heteroatoms (nitrogen and sulfur) can act as hydrogen bond acceptors or donors, and the ring itself can participate in π-stacking interactions within an enzyme's active or allosteric site.[1]
Thiadiazole derivatives have been reported to inhibit a wide array of enzymes, including:
-
Proteases: A closely related compound, ethyl 2-(3,5-dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) acetate, has been identified as a competitive inhibitor of Insulin-Degrading Enzyme (IDE), a zinc-metalloprotease implicated in type 2 diabetes and Alzheimer's disease.[5]
-
Kinases: The heteroatoms of the thiadiazole ring can form crucial interactions with key kinases involved in tumorigenesis and cell signaling pathways.[1] Fused triazolo-thiadiazole systems have demonstrated potent inhibition of Akt phosphorylation.[6]
-
Carbonic Anhydrases: Sulfonamide--containing thiadiazole derivatives are well-known inhibitors of carbonic anhydrases.[1][7]
-
Urease: Certain thiadiazole derivatives have been investigated as inhibitors of urease, an important target in the treatment of infections caused by Helicobacter pylori.[8]
-
Factor XIIIa: A class of 3-substituted imidazo[1,2-d][1][4][7]-thiadiazoles has been shown to act as irreversible inhibitors of Factor XIIIa, a transglutaminase involved in blood clotting, through the formation of a disulfide bond with an active site cysteine.[9]
Given this precedent, 5-(4-Methylphenyl)-1,2,4-thiadiazole represents a promising candidate for screening against a variety of enzyme targets, particularly those with hydrophobic pockets that can accommodate the p-tolyl group and active sites amenable to interaction with the thiadiazole core.
Postulated Mechanisms of Enzyme Inhibition
Enzyme inhibitors can be broadly classified based on their mode of interaction with the enzyme. Understanding this mechanism is critical for drug development.[10] 5-(4-Methylphenyl)-1,2,4-thiadiazole could potentially act through several mechanisms.
-
Reversible Inhibition: The inhibitor binds non-covalently to the enzyme and can dissociate.[11]
-
Competitive: The inhibitor binds to the active site, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.[11] The IDE inhibitor analog of the topic compound was found to be a competitive inhibitor.[5]
-
Non-competitive: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding.
-
-
Irreversible Inhibition: The inhibitor binds covalently to the enzyme, permanently inactivating it. As seen with Factor XIIIa inhibitors, some thiadiazoles can react with active-site cysteine residues to form a disulfide bond, leading to time-dependent, irreversible inactivation.[9]
Application Notes: Initial Investigation Workflow
Compound Handling and Stock Solution Preparation
-
Solubility: The physicochemical properties of 5-(4-Methylphenyl)-1,2,4-thiadiazole suggest it will be largely insoluble in aqueous buffers. Therefore, a high-concentration stock solution should be prepared in an organic solvent.
-
Recommended Solvent: 100% Dimethyl Sulfoxide (DMSO).
-
Procedure: Prepare a 10 mM or 20 mM stock solution in DMSO. Ensure the compound is fully dissolved using vortexing or brief sonication. Store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Assay Concentration: When preparing working dilutions for an assay, it is critical to maintain a consistent final concentration of DMSO across all wells (including controls) to avoid solvent-induced artifacts.
-
Causality: High concentrations of DMSO can denature proteins or directly affect enzyme activity. A final concentration of ≤1% DMSO is recommended for most enzymatic assays.
-
Target Selection and Primary Screening
Based on the known activities of related compounds, a logical starting point for screening 5-(4-Methylphenyl)-1,2,4-thiadiazole would include a diverse panel of enzymes.
-
Suggested Primary Panel:
-
A Cysteine Protease (e.g., Papain or a Cathepsin): To test for potential irreversible inhibition via disulfide bonding.
-
A Serine/Threonine Kinase (e.g., Akt1): To investigate effects on cell signaling pathways.[6]
-
A Metalloprotease (e.g., Insulin-Degrading Enzyme or a Matrix Metalloproteinase): Based on the activity of close structural analogs.[5]
-
Urease: To explore potential antimicrobial applications.[8]
-
-
Screening Concentration: A primary screen is typically performed at a single, high concentration of the test compound (e.g., 10 µM or 25 µM) to identify initial "hits."
Detailed Experimental Protocols
These protocols provide a robust framework for quantifying the inhibitory activity of 5-(4-Methylphenyl)-1,2,4-thiadiazole.
Protocol 4.1: Determination of IC₅₀ (Half-Maximal Inhibitory Concentration)
This protocol is designed to determine the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It assumes a colorimetric or fluorometric assay where product formation is monitored over time.
Step-by-Step Methodology:
-
Prepare Inhibitor Dilutions: Create a 2-fold or 3-fold serial dilution series of 5-(4-Methylphenyl)-1,2,4-thiadiazole from your DMSO stock. A typical 8-point curve might range from 100 µM down to 0.78 µM in the intermediate dilution plate.
-
Assay Plate Setup (96-well or 384-well plate):
-
Test Wells: Add assay buffer, followed by a small volume (e.g., 1 µL) of each inhibitor dilution. Finally, add the enzyme solution.
-
Positive Control (100% Activity): Add assay buffer, an equivalent volume of DMSO (without inhibitor), and the enzyme solution.
-
Negative Control (0% Activity): Add assay buffer, DMSO, and buffer in place of the enzyme solution.
-
-
Pre-incubation:
-
Action: Incubate the plate at the optimal temperature for the enzyme (e.g., 25°C or 37°C) for 10-15 minutes.
-
Rationale: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is started. This is crucial for obtaining accurate and reproducible IC₅₀ values.
-
-
Reaction Initiation:
-
Action: Add the substrate solution to all wells simultaneously using a multichannel pipette or automated dispenser to start the reaction. The substrate concentration should ideally be at or near its Michaelis-Menten constant (Kₘ) for sensitive IC₅₀ determination.
-
-
Data Acquisition:
-
Action: Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance at a specific wavelength) over time (kinetic mode) for 10-20 minutes.
-
Rationale: Measuring the initial, linear phase of the reaction is essential. The steady-state assumption in enzyme kinetics is valid only when substrate depletion is minimal (<10%).[10]
-
-
Data Analysis:
-
For each well, calculate the initial velocity (V₀) by determining the slope of the linear portion of the signal vs. time plot.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_positive_control))
-
Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (or similar sigmoidal dose-response) equation to determine the IC₅₀ value.
-
Protocol 4.2: Mechanism of Action (MOA) Studies
This experiment distinguishes between competitive, non-competitive, and other modes of inhibition by measuring reaction rates across a matrix of both substrate and inhibitor concentrations.[11]
Step-by-Step Methodology:
-
Experimental Design: Design a matrix of experiments. You will need several fixed concentrations of your inhibitor (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀) and a range of substrate concentrations for each inhibitor concentration (e.g., 0.25 x Kₘ to 10 x Kₘ).
-
Assay Execution: For each inhibitor concentration, perform a full substrate titration experiment as described in Protocol 4.1 (steps 2-5), varying the substrate concentration instead of the inhibitor concentration.
-
Data Analysis and Interpretation:
-
Calculate the initial velocity (V₀) for every combination of [Substrate] and [Inhibitor].
-
Create a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) for each inhibitor concentration. This graphical method is a powerful tool for visualizing the mechanism of inhibition.
-
Competitive Inhibition: The lines will intersect on the y-axis (Vₘₐₓ is unchanged), but the x-intercepts will differ (apparent Kₘ increases).
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Kₘ is unchanged), but the y-intercepts will differ (apparent Vₘₐₓ decreases).
-
Uncompetitive Inhibition: The lines will be parallel.
-
-
Alternatively, fit the raw V₀ vs. [Substrate] data directly to the Michaelis-Menten equation modified for different inhibition models using non-linear regression software (e.g., GraphPad Prism). This method is generally more accurate than linearization plots.
-
Data Presentation
Quantitative data should be summarized in clear, concise tables.
Table 1: Example IC₅₀ Data for 5-(4-Methylphenyl)-1,2,4-thiadiazole
| Enzyme Target | Assay Condition | IC₅₀ (µM) ± SD | Hill Slope |
|---|---|---|---|
| Insulin-Degrading Enzyme | 50 mM Tris, pH 7.4, 37°C | 3.60 ± 0.45[5]* | 1.1 ± 0.1 |
| Kinase X | 25 mM HEPES, 10 mM MgCl₂, RT | 12.8 ± 1.9 | 0.9 ± 0.2 |
| Cysteine Protease Y | 100 mM Acetate, pH 5.5, DTT | > 50 µM | N/A |
*Data shown for illustrative purposes, based on a close structural analog.
Table 2: Example Kinetic Parameters from MOA Study (Target: IDE)
| [Inhibitor] (µM) | Apparent Kₘ (µM) | Apparent Vₘₐₓ (RFU/s) | Inhibition Type |
|---|---|---|---|
| 0 | 25.4 | 150.2 | - |
| 2.0 | 48.9 | 148.9 | Competitive |
| 4.0 | 73.1 | 151.8 | Competitive |
References
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Abdel-Wahab, B. F., Abdel-Aziem, A., Abdel-Moty, S. G., & Ahmed, E. M. (2015). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. BMC Chemistry, 13(1), 1-12. [Link]
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Gomha, S. M., Abdel-aziz, S. A., & Abdel-rahman, A. H. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29555-29567. [Link]
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Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1, 3, 4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. [Link]
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Chen, H., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9198-9209. [Link]
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Siddiqui, N., et al. (2011). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(5), 603-613. [Link]
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El-Sayed, M. F., et al. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Future Journal of Pharmaceutical Sciences, 10(1), 1-17. [Link]
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Yurttaş, L., et al. (2023). Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX-2 Inhibitors with Anticancer and Anti-inflammatory Activities. ACS Omega, 8(49), 46869-46884. [Link]
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Kuzmanov, U., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biophysical Chemistry, 273, 106584. [Link]
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Khan, K. M., et al. (2018). Design, synthesis, docking study and urease inhibitory activity evaluation of novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives. ResearchGate. [Link]
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Patel, H. M., & Patel, V. (2012). Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives. ResearchGate. [Link]
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Patel, H. M., & Patel, V. (2012). Synthesis and biological activity of n-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives. Journal of the Serbian Chemical Society, 77(1), 1-8. [Link]
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Lee, J., et al. (2023). Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme. Molecules, 28(14), 5408. [Link]
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Taha, M., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. Molecules, 27(19), 6296. [Link]
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Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(5), 1193. [Link]
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Iacob, E., et al. (2006). 3-Substituted Imidazo[1,2-d][1][4][7]-thiadiazoles: A Novel Class of Factor XIIIa Inhibitors. Journal of Medicinal Chemistry, 49(23), 6752-6755. [Link]
-
Patel, R. B., et al. (2012). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 5(2), 239-246. [Link]
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Biotecnika. (2023, August 28). Learn Enzyme Inhibition and Regulation from the HOD - Academics of Biotecnika, Dr Neha Ma'am! [Video]. YouTube. [Link]
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Alanazi, A. M., et al. (2019). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. Molecules, 24(21), 3900. [Link]
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Inglese, J., et al. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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LibreTexts Chemistry. (2021). 5.4: Enzyme Inhibition. [Link]
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Application Notes and Protocols for In Vivo Evaluation of 1,2,4-Thiadiazole Derivatives
Introduction: The 1,2,4-Thiadiazole Scaffold in Modern Drug Discovery
The 1,2,4-thiadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry, often being described as a "privileged structure".[1][2] Its unique chemical properties, including its mesoionic character, allow compounds containing this moiety to effectively cross cellular membranes and interact with a wide array of biological targets.[3] This versatility has led to the development of 1,2,4-thiadiazole derivatives with a broad spectrum of demonstrated pharmacological activities, including anticancer, anti-inflammatory, antidiabetic, antimicrobial, and analgesic properties.[4][5][6]
While in vitro assays provide essential preliminary data on a compound's activity, in vivo studies in relevant animal models are the critical next step in the drug development pipeline. These studies are indispensable for evaluating the efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary safety profile of a drug candidate within a complex, whole-organism system. This guide provides a framework and detailed protocols for researchers, scientists, and drug development professionals to design and execute robust in vivo studies for novel 1,2,4-thiadiazole derivatives.
Section 1: Foundational Principles of Preclinical In Vivo Study Design
A well-designed in vivo study is paramount for generating reproducible and translatable data. The causality behind each experimental choice, from animal model to vehicle selection, must be scientifically justified.
1.1. Rationale for Animal Model Selection The choice of animal model is dictated by the therapeutic area of interest. For instance, immunodeficient mice are required for human tumor xenografts in oncology studies to prevent rejection of the human cells. For inflammatory conditions, models like the carrageenan-induced paw edema in rats are standard because they mimic aspects of acute human inflammation.[7][8] The goal is to use a model that recapitulates key pathological features of the human disease, allowing for a meaningful assessment of the compound's potential efficacy.
1.2. Ethical Considerations All animal experiments must be conducted with the highest ethical standards. This includes obtaining approval from an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be rigorously applied to minimize animal use and suffering.
1.3. Compound Formulation and Vehicle Selection 1,2,4-thiadiazole derivatives are often crystalline solids with poor aqueous solubility. Creating a stable, homogenous, and administrable formulation is a critical, and often challenging, step.
-
Causality: The vehicle must solubilize the compound without interfering with its biological activity or causing toxicity itself. A vehicle control group is therefore a mandatory component of any study to isolate the effect of the test compound.
-
Common Vehicles:
-
Aqueous: Saline with a co-solvent like DMSO (typically <10%) and a surfactant like Tween® 80 (0.5-5%).
-
Suspensions: For oral administration, an aqueous suspension using agents like 0.5% carboxymethylcellulose (CMC) is common.
-
Lipid-based: For highly lipophilic compounds, formulations using corn oil or other triglycerides may be considered.
-
1.4. Route of Administration and Dosing The intended clinical route of administration should guide the choice in preclinical studies.
-
Oral (p.o.): Preferred for convenience and patient compliance. Assesses oral bioavailability.
-
Intravenous (i.v.): Bypasses absorption, providing 100% bioavailability. Often used in initial PK studies.[1]
-
Intraperitoneal (i.p.): Common in rodent studies for systemic exposure, bypassing the gastrointestinal tract.
Dose selection should be based on prior in vitro potency and preliminary toxicity data. A dose-response study is often necessary to identify the optimal therapeutic window.
Section 2: Pharmacokinetic (PK) Profiling In Vivo
Understanding a compound's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME)—is crucial for its development.[1] Poor PK properties are a leading cause of drug candidate failure. The following protocol outlines a typical single-dose PK study.
Data Presentation: Comparative Pharmacokinetic Parameters
The table below summarizes key pharmacokinetic parameters for a representative 1,2,4-thiadiazole derivative, a PPARα/δ dual agonist (Compound 24), from an in vivo study in rats.[1][9]
| Pharmacokinetic Parameter | Compound 24 (PPARα/δ Dual Agonist) |
| Animal Model | Male Sprague-Dawley Rats |
| Dose & Route | 10 mg/kg, Oral |
| Cmax (Maximum Concentration) | 1.8 µM |
| Tmax (Time to Cmax) | 1.3 h |
| AUC (Area Under the Curve) | 11.2 µM·h |
| t1/2 (Half-life) | 3.0 h |
| Bioavailability | 48% |
Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats
This protocol is designed to determine the fundamental PK parameters of a novel 1,2,4-thiadiazole derivative following a single oral dose.
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per time point or using sparse sampling).
-
Acclimatization: House animals in standard conditions for at least one week prior to the study.
-
Fasting: Fast animals overnight (approx. 12-16 hours) before dosing, with water provided ad libitum.
-
Formulation: Prepare the test compound in a suitable vehicle (e.g., 0.5% CMC with 0.1% Tween 80).
-
Dosing: Administer a single oral dose (e.g., 10 mg/kg) via gavage.
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) from the tail vein or other appropriate site into tubes containing an anticoagulant (e.g., K2-EDTA). A typical time course would be: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Plasma Processing: Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters (Cmax, Tmax, AUC, t1/2, etc.).[1]
Mandatory Visualization: In Vivo Pharmacokinetic Study Workflow
Caption: General workflow for an in vivo pharmacokinetic study.
Section 3: Efficacy Evaluation in Disease Models
The following protocols describe common in vivo models used to test the efficacy of 1,2,4-thiadiazole derivatives in key therapeutic areas.
3.1. Anticancer Activity: Human Tumor Xenograft Model
This model is the gold standard for evaluating the in vivo efficacy of anticancer compounds against human tumors.[3]
Experimental Protocol:
-
Cell Culture: Culture a human cancer cell line (e.g., HT-29 human colon adenocarcinoma) under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., CB17-SCID or Athymic Nude), which lack a functional adaptive immune system.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (Vehicle control, Test Compound, Positive Control like Etoposide) based on tumor volume.[4][10]
-
Treatment: Administer the 1,2,4-thiadiazole derivative and controls via the chosen route (e.g., oral gavage) on a predetermined schedule (e.g., once daily for 21 days).
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and clinical signs as indicators of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at the end of the treatment period. Tumors are excised and weighed.
-
Data Analysis: Calculate the percentage of Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control group.
Mandatory Visualization: Xenograft Study Workflow
Caption: Workflow for an in vivo anticancer xenograft study.
3.2. Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
This is a widely used and validated model for assessing the activity of compounds against acute inflammation.[7][8]
Experimental Protocol:
-
Animal Model: Wistar or Sprague-Dawley rats.
-
Acclimatization & Fasting: Acclimatize animals and fast them overnight before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compound, vehicle, or a positive control (e.g., Diclofenac, Ibuprofen) orally or intraperitoneally.[7][11]
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% λ-carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups at each time point relative to the vehicle control group. A significant reduction in paw swelling indicates anti-inflammatory activity.[8]
3.3. Antidiabetic Activity: Alloxan-Induced Diabetes Model
This model is used to screen for compounds with potential antihyperglycemic effects. Alloxan is a chemical that selectively destroys insulin-producing pancreatic β-cells.[12]
Experimental Protocol:
-
Animal Model: Wistar rats.
-
Induction of Diabetes: Administer a single intraperitoneal injection of alloxan monohydrate (e.g., 150 mg/kg) to fasted rats.
-
Confirmation of Hyperglycemia: After 72 hours, measure blood glucose levels from the tail vein. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and included in the study.
-
Group Allocation: Divide the diabetic rats into groups: Diabetic Control (Vehicle), Test Compound, and Positive Control (e.g., Glibenclamide).
-
Treatment: Administer the 1,2,4-thiadiazole derivative and controls orally once daily for a specified period (e.g., 14-28 days).
-
Blood Glucose Monitoring: Measure fasting blood glucose levels at regular intervals throughout the study.
-
Endpoint Analysis: At the end of the study, collect blood for biochemical analysis (e.g., insulin levels, lipid profile) and harvest organs (e.g., pancreas) for histopathological examination.
-
Data Analysis: Compare the blood glucose levels of the treated groups to the diabetic control group to determine the percentage reduction in hyperglycemia.
Section 4: Case Study: A 1,2,4-Thiadiazole Derivative as a PPARα/δ Dual Agonist
A notable example from the literature is the development of 1,2,4-thiadiazole derivatives as dual agonists for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and delta (PPARδ).[9] This dual activity is sought for treating dyslipidemia, a key risk factor for cardiovascular disease.
-
Mechanism of Action: PPARα activation primarily lowers triglycerides, while PPARδ activation mainly increases high-density lipoprotein (HDL) cholesterol. A dual agonist aims to provide a more comprehensive lipid profile improvement.
-
In Vivo Efficacy: Compound 24 demonstrated excellent in vivo efficacy in multiple animal models, validating its mechanism of action.[9] Its favorable pharmacokinetic profile, with 48% oral bioavailability in rats, supported its potential for further development.[1][9]
Mandatory Visualization: PPARα/δ Dual Agonist Mechanism
Caption: Mechanism of a PPARα/δ dual agonist.
References
- BenchChem. (n.d.). Comparative Pharmacokinetic Profiling of Novel 1,2,4-Thiadiazole Derivatives. BenchChem.
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Li, P., et al. (2014). Microwave Assisted Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing the 1,2,3-Thiadiazole Moiety. Molecules. Retrieved from [Link]
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Karageorgis, G. A., et al. (2022). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. International Journal of Molecular Sciences. Retrieved from [Link]
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Datar, P. A., & Deokule, T. A. (2014). Design and Synthesis of Thiadiazole Derivatives as Antidiabetic Agents. Medicinal Chemistry. Retrieved from [Link]
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Saczewski, J., et al. (2019). Thiadiazole derivatives as anticancer agents. Pharmacological Reports. Retrieved from [Link]
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Gerokonstantis, D. T., et al. (2018). Sulfonamide-1,2,4-thiadiazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies. Medicinal Chemistry Research. Retrieved from [Link]
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Khan, I., et al. (2021). An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives. BMC Pharmacology and Toxicology. Retrieved from [Link]
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Geronikaki, A., et al. (n.d.). Novel thiadiazole derivatives targeting acetylcholinesterase in Alzheimer's disease: Synthesis and biological evaluation. ResearchGate. Retrieved from [Link]
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Gawalska, A., et al. (2023). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules. Retrieved from [Link]
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Oniga, O., et al. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][12]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules. Retrieved from [Link]
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Saczewski, J., et al. (2019). Thiadiazole derivatives as anticancer agents. ResearchGate. Retrieved from [Link]
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Singh, P., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology. Retrieved from [Link]
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Pragathi, Y. J., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Arabian Journal for Science and Engineering. Retrieved from [Link]
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Various Authors. (2024). Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. Book Chapter. Retrieved from [Link]
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Saadeh, H. A. (2020). Some biologically active 1,2,4-thiadiazoles. ResearchGate. Retrieved from [Link]
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Xu, Y., et al. (2007). Synthesis and identification of[1][12][13]thiadiazole derivatives as a new series of potent and orally active dual agonists of peroxisome proliferator-activated receptors alpha and delta. Journal of Medicinal Chemistry. Retrieved from [Link]
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Karpoormath, R., et al. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry. Retrieved from [Link]
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Revanasiddappa, B. C., et al. (2023). Novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives: synthesis, molecular docking, MD simulations, ADMET study, in vitro, and in vivo anti-diabetic assessment. RSC Advances. Retrieved from [Link]
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Asadi, A., et al. (2021). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. Journal of Basic and Clinical Pathophysiology. Retrieved from [Link]
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Khan, I., et al. (2021). An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives. ResearchGate. Retrieved from [Link]
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Gencer, N., et al. (2012). Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Medicinal Chemistry Research. Retrieved from [Link]
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Taha, M. O. (2018). Building 1,2,4-Thiadiazole: Ten Years of Progress. ResearchGate. Retrieved from [Link]
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GeneOnline. (2026). 1,3,4-Thiadiazole Derivatives Identified as Promising Cholinesterase Inhibitors for Alzheimer's Treatment. GeneOnline News. Retrieved from [Link]
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Firoozpour, L., et al. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Molecules. Retrieved from [Link]
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Yadav, M. K., & Pandeya, S. N. (2012). Synthesis and In-vivo Analgesic Activity of 1,2,4-Thiadiazole Derivatives. ResearchGate. Retrieved from [Link]
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In Vitro Evaluation of 5-(4-Methylphenyl)-1,2,4-thiadiazole: A General Framework for Novel Thiadiazole Analogs
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Author's Note: The subject of this guide, 5-(4-Methylphenyl)-1,2,4-thiadiazole, is a novel chemical entity with limited publicly available data on its biological activity and established protocols for cell culture administration. This document, therefore, serves as a comprehensive, experience-driven framework for the initial in vitro characterization of this and other new thiadiazole-based compounds. The methodologies outlined are based on established practices for small molecule screening and the known biological activities of the broader thiadiazole class of molecules, particularly the well-studied 1,3,4-thiadiazole isomers.
Introduction: The Therapeutic Potential of the Thiadiazole Scaffold
The thiadiazole ring is a key pharmacophore in medicinal chemistry, with different isomers demonstrating a wide array of biological activities. The 1,3,4-thiadiazole nucleus, in particular, is found in numerous compounds with demonstrated anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties[1][2][3]. This biological activity is often attributed to the structural similarity of the thiadiazole ring to pyrimidine, allowing it to interfere with DNA replication processes[4]. Given the therapeutic precedent of the thiadiazole scaffold, novel, uncharacterized isomers such as 5-(4-Methylphenyl)-1,2,4-thiadiazole represent a compelling area for new drug discovery efforts.
This guide provides a foundational set of protocols to begin the systematic evaluation of 5-(4-Methylphenyl)-1,2,4-thiadiazole in a cell culture setting. The primary objectives of these initial studies are to:
-
Establish a reliable method for compound solubilization and administration.
-
Determine the cytotoxic profile and effective concentration range.
-
Conduct preliminary screens for potential biological activity, guided by the known properties of related thiadiazole compounds.
Compound Handling and Stock Solution Preparation
The physical and chemical properties of a novel compound dictate its handling and preparation for in vitro assays. For a heterocyclic compound like 5-(4-Methylphenyl)-1,2,4-thiadiazole, dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.
Protocol 2.1: Preparation of a 10 mM DMSO Stock Solution
-
Pre-Assay Calculations: Determine the molecular weight of 5-(4-Methylphenyl)-1,2,4-thiadiazole.
-
Weighing the Compound: Accurately weigh a precise amount of the compound (e.g., 5 mg) in a sterile microcentrifuge tube.
-
Solubilization: Add the calculated volume of sterile, anhydrous DMSO to achieve a 10 mM stock solution.
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Causality Behind Experimental Choices:
-
DMSO as the Solvent: DMSO is a highly effective solvent for a wide range of organic molecules and is miscible with most cell culture media. However, it is important to note that DMSO can have its own biological effects at higher concentrations.
-
High-Concentration Stock: A 10 mM stock allows for the preparation of a wide range of working concentrations with minimal addition of DMSO to the final cell culture medium, thereby minimizing solvent-induced artifacts. It is crucial to maintain the final DMSO concentration in the culture medium below 0.5% (v/v).
-
Aliquoting: This practice is critical for maintaining the integrity of the compound by preventing degradation that can occur with multiple freeze-thaw cycles.
Initial Cytotoxicity Assessment: The MTT Assay
Before investigating any potential therapeutic effects, it is essential to determine the concentration range over which the compound is cytotoxic. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.
Protocol 3.1: Determining the IC50 Value using the MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Dilution: Prepare a series of dilutions of the 10 mM stock solution in complete cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for a period relevant to the cell type and expected mechanism of action (typically 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the half-maximal inhibitory concentration (IC50) value.
| Cell Line | Treatment Duration (hr) | IC50 (µM) |
| Example: MCF-7 | 48 | To be determined |
| Example: A549 | 48 | To be determined |
| Example: HepG2 | 48 | To be determined |
Self-Validating System:
The MTT assay includes internal controls that validate the experiment. The untreated cells serve as a baseline for 100% viability, while the positive control ensures the assay can detect cell death. The vehicle control confirms that the solvent is not contributing significantly to cytotoxicity at the concentrations used.
Preliminary Functional Screening
Based on the broad-spectrum activity of the 1,3,4-thiadiazole scaffold, initial functional screens for 5-(4-Methylphenyl)-1,2,4-thiadiazole could logically focus on anticancer and antimicrobial activities.
Anticancer Activity: Apoptosis Induction
A common mechanism of action for anticancer compounds is the induction of apoptosis, or programmed cell death. A caspase-g-lo 3/7 assay can provide an initial indication of apoptosis induction.
Protocol 4.1: Caspase-Glo 3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the compound at concentrations around its IC50 value for a predetermined time (e.g., 24 hours). Include positive and negative controls.
-
Reagent Preparation and Addition: Prepare the Caspase-Glo 3/7 reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: An increase in luminescence compared to the vehicle control indicates an increase in caspase-3 and/or -7 activity, suggesting apoptosis induction.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
To assess the potential antibacterial activity of the compound, a broth microdilution method can be used to determine the Minimum Inhibitory Concentration (MIC).
Protocol 4.2: Broth Microdilution for MIC Determination
-
Bacterial Culture Preparation: Prepare an inoculum of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth (e.g., Mueller-Hinton broth) and adjust to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: In a 96-well plate, perform a serial two-fold dilution of the compound in the broth, starting from a high concentration (e.g., 256 µg/mL).
-
Inoculation: Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations: Experimental Workflows
Caption: Workflow for the initial in vitro evaluation of a novel thiadiazole compound.
Conclusion and Future Directions
The protocols detailed in this guide provide a robust starting point for the characterization of 5-(4-Methylphenyl)-1,2,4-thiadiazole in a cell culture setting. The initial determination of solubility and cytotoxicity is fundamental to designing meaningful experiments to probe its biological activity. Based on the results of these preliminary screens, further investigations could include more detailed mechanistic studies, such as cell cycle analysis, western blotting for key signaling proteins, or broader screening against a panel of cancer cell lines or microbial strains. It is through this systematic and logical progression of experimentation that the therapeutic potential of novel compounds like 5-(4-Methylphenyl)-1,2,4-thiadiazole can be rigorously and accurately assessed.
References
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Purification Techniques for 5-(4-Methylphenyl)-1,2,4-thiadiazole: Application Notes and Protocols
Introduction
5-(4-Methylphenyl)-1,2,4-thiadiazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,4-thiadiazole scaffold is a recognized pharmacophore, and derivatives bearing the p-tolyl moiety have been explored for various therapeutic applications.[1][2][3] The biological efficacy and safety of any pharmacologically active compound are intrinsically linked to its purity. Therefore, robust and reproducible purification strategies are paramount during its synthesis and scale-up.
This comprehensive guide provides detailed application notes and protocols for the purification of 5-(4-Methylphenyl)-1,2,4-thiadiazole, catering to researchers, scientists, and drug development professionals. The methodologies described herein are designed to address common impurities encountered during synthesis and to achieve high purity suitable for downstream applications, including biological screening and characterization.
Understanding the Impurity Profile
Effective purification begins with an understanding of the potential impurities. The impurity profile of 5-(4-Methylphenyl)-1,2,4-thiadiazole is largely dependent on its synthetic route. A common method for the synthesis of unsymmetrically substituted 1,2,4-thiadiazoles involves the cycloaddition of a nitrile with a thioamide. For the target compound, this could involve the reaction of p-tolunitrile with a suitable thioamide or the reaction of 4-methylthiobenzamide (p-toluthioamide) with a nitrile.
Potential impurities may include:
-
Unreacted Starting Materials: Residual p-tolunitrile or 4-methylthiobenzamide.
-
Symmetrically Substituted Byproducts: Such as 3,5-di(p-tolyl)-1,2,4-thiadiazole, which can arise from the oxidative dimerization of 4-methylthiobenzamide.[4]
-
Reagents and Catalysts: Residual catalysts or reagents from the synthetic process.
-
Solvent Residues: Organic solvents used in the reaction and work-up.
A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for identifying the major impurities and selecting the most appropriate purification strategy.
Purification Strategies
A multi-step purification approach is often the most effective. This typically involves an initial work-up to remove bulk impurities, followed by either recrystallization or column chromatography for fine purification.
Aqueous Work-up and Extraction
An initial aqueous wash is an effective first step to remove water-soluble impurities.
Protocol:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
A saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.
-
Brine (saturated aqueous sodium chloride) to reduce the solubility of the organic product in the aqueous phase and aid in layer separation.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent or solvent system can be identified. The ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures, while impurities remain either soluble or insoluble at all temperatures.
Protocol:
-
Place the crude 5-(4-Methylphenyl)-1,2,4-thiadiazole in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol, acetone, or a mixture such as chloroform-ethanol) and heat the mixture with stirring until the solid completely dissolves.[5][6]
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be briefly boiled.
-
Perform a hot filtration to remove any insoluble impurities (and activated charcoal, if used).
-
Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the flask in an ice bath to maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Table 1: Recommended Solvents for Recrystallization
| Solvent/Solvent System | Rationale |
| Ethanol | Commonly used for recrystallizing aromatic and heterocyclic compounds. |
| Acetone | Effective for a range of polarities and has been successfully used for a related 1,3,4-thiadiazole derivative.[5] |
| Chloroform-Ethanol | A mixed solvent system can be fine-tuned to achieve optimal solubility characteristics.[6] |
| Toluene | Suitable for compounds with aromatic character; recrystallization from hot toluene can yield high-purity crystals. |
Silica Gel Column Chromatography
For complex mixtures or when recrystallization is ineffective, silica gel column chromatography is the method of choice for achieving high purity. The separation is based on the differential adsorption of the components of the mixture onto the stationary phase (silica gel) and their elution with a mobile phase of appropriate polarity.
Protocol:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This gradient elution will separate the components based on their polarity.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Table 2: Suggested Solvent Systems for Column Chromatography
| Solvent System (Mobile Phase) | Gradient Profile | Rationale |
| Hexane/Ethyl Acetate | Start with 100% Hexane, gradually increase to 10-20% Ethyl Acetate. | A very common and effective system for a wide range of organic compounds.[7] |
| Toluene | Isocratic or with a gradient of a more polar solvent. | Toluene can provide different selectivity for aromatic compounds compared to aliphatic solvents.[8] |
| Dichloromethane/Hexane | Start with a high percentage of Hexane, gradually increase the Dichloromethane concentration. | Offers good solubility for many organic compounds and provides good separation. |
Workflow for Purification of 5-(4-Methylphenyl)-1,2,4-thiadiazole
Caption: General purification workflow for 5-(4-Methylphenyl)-1,2,4-thiadiazole.
Purity Assessment
After purification, it is essential to assess the purity of 5-(4-Methylphenyl)-1,2,4-thiadiazole. High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method for this purpose.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is generally suitable for the analysis of aromatic heterocyclic compounds.
Protocol:
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A C8 or C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, or methanol and water. The addition of a small amount of an acid modifier like trifluoroacetic acid (TFA) (0.03-0.1%) or phosphoric acid can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the purified compound in the mobile phase or a compatible solvent.
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Table 3: Example HPLC Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | 254 nm |
| Injection Volume | 10 µL |
Spectroscopic Characterization
The identity and purity of the final product should be confirmed by spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the chemical structure and can reveal the presence of impurities. The 1H NMR spectrum of 5-(4-Methylphenyl)-1,2,4-thiadiazole is expected to show characteristic signals for the aromatic protons of the p-tolyl group and the proton on the thiadiazole ring. The 13C NMR spectrum will show distinct signals for all the carbon atoms in the molecule.[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the compound.[10]
Logical Flow of Purity Analysis
Caption: Integrated approach for the purity assessment of the final product.
Conclusion
The purification of 5-(4-Methylphenyl)-1,2,4-thiadiazole to a high degree of purity is achievable through a systematic approach that combines an initial aqueous work-up with either recrystallization or silica gel column chromatography. The choice of the primary purification technique will depend on the physical state of the crude product and the nature of the impurities present. Rigorous purity assessment using HPLC and spectroscopic methods is essential to validate the quality of the final compound for its intended applications in research and development.
References
- Abbas-Temirek, H. H., & Abo-Bakr, A. M. (Year). Synthesis of new heterocyclic compounds derived from 3-p-tolyl-2-thioxo-1, 3-thiazolidine-4-one and evaluation of their antibacterial activity. Journal Name, Volume(Issue), Pages. [Link not available]
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Han, X., et al. (2009). 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1676. [Link]
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Shawali, A. S., et al. (2016). Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][1][5][10]triazolo[4,3-a]pyrimidines. Molecules, 21(8), 1074. [Link]
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Li, Y., et al. (Year). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules. [Link]
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Gomha, S. M., et al. (Year). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules. [Link]
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Wiley-VCH. (Year). Supporting Information. [Link]
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Chemical Communications (RSC Publishing). (Year). Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations. [Link]
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Wikipedia. (n.d.). Thiadiazoles. [Link]
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Tam, T. F., et al. (2005). Medicinal chemistry and properties of 1,2,4-thiadiazoles. Mini reviews in medicinal chemistry, 5(4), 367–379. [Link]
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Abdel-Wahab, B. F., et al. (2012). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. International journal of molecular sciences, 13(5), 5772–5789. [Link]
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El-Sayed, W. M., et al. (Year). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Journal of Molecular Structure. [Link]
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ResearchGate. (Year). Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities. [Link]
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ResearchGate. (Year). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. [Link]
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Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. [Link]
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Nowak, M., et al. (Year). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. International Journal of Molecular Sciences. [Link]
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Royal Society of Chemistry. (Year). Solvates of a dianisyl-substituted donor–acceptor-type benzothiadiazole: mechanochromic, vapochromic, and acid- responsive multicolor luminescence. [Link]
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SpectraBase. (n.d.). 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. [Link]
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Thai Journal of Pharmaceutical Sciences. (Year). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. [Link]
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Journal of Chemical and Pharmaceutical Research. (Year). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. [Link]
-
Li, Y., et al. (Year). 5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-2-(4-methylphenyl)-1,3,4-thiadiazole. Acta Crystallographica Section E: Structure Reports Online. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. [Link]
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Dr. Patangrao Kadam Mahavidyalaya Ramanandnagar (Burli). (2024). EFFICIENT SYNTHESIS OF 1, 2, 4-TRIAZOLO [3, 4 -B]-1, 3, 4 - THIADIZOLES DERIVATIVES. [Link]
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IJERT. (Year). Synthesis and Characterization of 3-Amino-5-Arylimino-1,2,4 Thiadiazoles. [Link]
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ResearchGate. (Year). Synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides. [Link]
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MDPI. (2024). Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. [Link]
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MDPI. (Year). 4,7-Bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)-[1][5][11]thiadiazolo[3,4-d]pyridazine. [Link]
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Cardiff University. (2021). 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl)-. [Link]
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Molecules. (2010). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. [Link]
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SpectraBase. (n.d.). 5-[(4-METHYLPHENYL)-METHANESULFONYLMETHYL]-[1][10][12]-THIADIAZOLE-2-THIOL. [Link]
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Troubleshooting & Optimization
Technical Support Center: A-Z Guide to 5-(4-Methylphenyl)-1,2,4-thiadiazole Synthesis
Welcome to the technical support center for the synthesis of 5-(4-Methylphenyl)-1,2,4-thiadiazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve yields.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues that may arise during the synthesis of 5-(4-Methylphenyl)-1,2,4-thiadiazole, offering explanations and actionable solutions.
Q1: Why is my yield of 5-(4-Methylphenyl)-1,2,4-thiadiazole consistently low?
Low yields can be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Possible Causes & Solutions:
-
Purity of Starting Materials: Impurities in your starting materials, such as 4-methylbenzonitrile and a suitable thioamide or its precursor, can introduce side reactions that consume reactants and generate byproducts, ultimately lowering the yield of the desired product.
-
Actionable Solution: Always ensure the purity of your starting materials. Recrystallize or distill them if necessary. Verify their identity and purity using techniques like NMR or melting point analysis.
-
-
Inefficient Oxidizing Agent: In syntheses involving the oxidative dimerization of thioamides, the choice and handling of the oxidizing agent are critical. Over-oxidation or incomplete reaction can lead to a mixture of products and a reduced yield of the target compound.[1]
-
Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate and selectivity. An incorrect temperature may favor the formation of side products or lead to the decomposition of the desired product.
-
Actionable Solution: Conduct small-scale experiments to screen a range of temperatures. Monitor the reaction progress by Thin Layer Chromatography (TLC) to identify the optimal temperature for maximizing the yield of 5-(4-Methylphenyl)-1,2,4-thiadiazole.
-
-
Incorrect Solvent Choice: The solvent plays a crucial role in dissolving reactants and facilitating the reaction. An inappropriate solvent can hinder the reaction or promote undesired side reactions.
Q2: I'm observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?
The presence of multiple spots on your TLC plate indicates the formation of side products. Identifying these impurities is the first step toward optimizing your reaction to minimize their formation.
Common Side Products & Mitigation Strategies:
-
Unreacted Starting Materials: This is often the simplest issue to resolve.
-
Mitigation: Increase the reaction time or temperature. Ensure stoichiometric balance, or consider using a slight excess of one of the reactants.
-
-
Corresponding Amide: Hydrolysis of the thioamide starting material can lead to the formation of the corresponding amide.
-
Mitigation: Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
-
Partially Oxidized Intermediates: In oxidative coupling reactions, incomplete oxidation can result in various intermediates.
-
Mitigation: Optimize the amount of the oxidizing agent and the reaction time to ensure complete conversion to the desired 1,2,4-thiadiazole.
-
-
Formation of Other Heterocyclic Systems: Depending on the specific synthetic route, rearrangements or alternative cyclization pathways can lead to the formation of other heterocyclic isomers.
-
Mitigation: Carefully control the reaction conditions, particularly temperature and the order of reagent addition. The choice of catalyst can also influence the regioselectivity of the reaction.[1]
-
Q3: How can I effectively purify my crude 5-(4-Methylphenyl)-1,2,4-thiadiazole?
Purification is a critical step to obtain a high-purity final product. The choice of purification method will depend on the physical properties of the product and the nature of the impurities.
Recommended Purification Techniques:
-
Column Chromatography: This is one of the most effective methods for separating the desired product from impurities.
-
Protocol: Use silica gel as the stationary phase and a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) as the mobile phase. The optimal solvent system can be determined by running TLC plates with different solvent ratios.
-
-
Recrystallization: If the crude product is a solid and has a reasonable level of purity, recrystallization can be an efficient purification method.
-
Protocol: Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble. Allow the solution to cool slowly, which will cause the pure product to crystallize out, leaving the impurities in the solution.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of 5-(4-Methylphenyl)-1,2,4-thiadiazole.
Q1: What are the most common synthetic methods for preparing 5-(4-Methylphenyl)-1,2,4-thiadiazole?
Several synthetic routes can be employed to synthesize 5-substituted-1,2,4-thiadiazoles. The choice of method often depends on the availability of starting materials and the desired substitution pattern.
Key Synthetic Routes:
| Synthetic Route | Starting Materials | Key Reagents/Catalyst | Typical Yields |
| Oxidative Dimerization of Thioamides | Thioamides | Ceric Ammonium Nitrate (CAN), Oxone, Iodine | 85-95%[4] |
| From Nitriles and Thioamides | Nitriles, Thioamides | Iodine (I₂) | 60-85%[1][4] |
| From Imidoyl Thioureas | Imidoyl Thioureas | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | 70-90%[2][4] |
| Base-Mediated Condensation | Amidines, Dithioesters | Sodium Hydride (NaH) in DMF | High yields[3] |
Q2: What are the critical safety precautions to consider during this synthesis?
As with any chemical synthesis, safety is paramount. It is essential to be aware of the hazards associated with the chemicals and procedures involved.
Safety Recommendations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct all reactions in a well-ventilated fume hood to avoid inhaling potentially harmful vapors.
-
Handling of Reagents: Many of the reagents used in these syntheses can be toxic, corrosive, or flammable. Handle them with care and consult the Safety Data Sheet (SDS) for each chemical before use.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Experimental Workflow & Visualization
To provide a clearer understanding of the synthetic process, the following diagrams illustrate a generalized experimental workflow and a common reaction pathway.
Generalized Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of 5-(4-Methylphenyl)-1,2,4-thiadiazole.
Reaction Pathway: Oxidative Dimerization of 4-Methylthiobenzamide
Caption: A simplified reaction pathway for the synthesis of 5-(4-Methylphenyl)-1,2,4-thiadiazole via oxidative dimerization.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing 1,2,4-Thiadiazole Formation.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles.
-
Antony, M. P., Chakravarthy, A. S. J., & Ila, H. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry, 89(9), 4453–4460. [Link]
- Benchchem. (n.d.). Comparative analysis of different synthesis routes for 1,2,4-thiadiazoles.
Sources
Technical Support Center: Troubleshooting Low Solubility of 1,2,4-Thiadiazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4-thiadiazole compounds. This guide is designed to provide you with in-depth, practical solutions to one of the most common challenges encountered with this heterocyclic scaffold: low aqueous solubility. As a Senior Application Scientist, my goal is to not only offer protocols but to also explain the underlying principles, empowering you to make informed decisions in your experimental design.
The 1,2,4-thiadiazole ring system is a valuable pharmacophore found in a variety of therapeutically active agents.[1] However, the inherent aromaticity and often lipophilic nature of substituted 1,2,4-thiadiazoles can lead to poor aqueous solubility, posing a significant hurdle for formulation, bioavailability, and overall drug development.[2][3] This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these solubility challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My 1,2,4-thiadiazole derivative has extremely low solubility in aqueous buffers, even at low concentrations. Where do I start?
Answer:
This is a common starting point for many researchers. The initial step is to systematically characterize the solubility profile of your compound. This involves assessing its solubility in a range of solvents with varying polarities and determining its pH-dependent solubility. This foundational data will guide your selection of an appropriate solubilization strategy.
Initial Solubility Screening Workflow
Caption: Initial workflow for troubleshooting low solubility.
Experimental Protocol: Initial Solubility Screening
-
Solvent Selection: Prepare a stock solution of your 1,2,4-thiadiazole compound in a suitable organic solvent where it is freely soluble (e.g., DMSO, DMF).
-
Equilibrium Solubility Measurement (Shake-Flask Method):
-
Add an excess amount of the compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, propylene glycol, PEG 400).
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge or filter the samples to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
-
pH-Dependent Solubility:
Data Interpretation:
| Solvent | Solubility (µg/mL) | Interpretation |
| Water | < 1 | Practically insoluble |
| PBS (pH 7.4) | < 1 | Insoluble at physiological pH |
| Ethanol | 500 | Soluble in polar organic solvent |
| PEG 400 | > 1000 | High solubility in a co-solvent |
| pH 1.2 Buffer | 100 | Higher solubility in acidic conditions |
| pH 6.8 Buffer | 5 | Low solubility in neutral conditions |
This data suggests the compound is a weakly basic, poorly soluble molecule, which is common for nitrogen-containing heterocycles.[8] The significant increase in solubility in acidic pH and in organic co-solvents points towards specific strategies.
Question 2: My compound's solubility is highly pH-dependent. How can I formulate it for consistent oral absorption?
Answer:
A pH-dependent solubility profile, with higher solubility in the acidic environment of the stomach and lower solubility in the neutral pH of the intestines, can lead to precipitation upon gastrointestinal transit and, consequently, variable absorption.[4] The key is to maintain the drug in a solubilized state as it moves through the GI tract.
Strategies for pH-Dependent Solubility
-
Salt Formation: For weakly basic 1,2,4-thiadiazoles, forming a salt with a pharmaceutically acceptable acid can significantly improve aqueous solubility and dissolution rate.[9][10] This is often the most effective and straightforward initial approach.
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous state can prevent crystallization and maintain a supersaturated concentration in the gut.[11][12][13][14][15][16][17]
-
pH-Modification with Excipients: Incorporating acidic microenvironmental modifiers (e.g., citric acid, fumaric acid) into the formulation can help maintain a lower local pH, promoting dissolution even in the higher pH of the small intestine.[5]
Workflow for Addressing pH-Dependent Solubility
Caption: Strategies for pH-dependent solubility.
Question 3: I've tried co-solvents, but my 1,2,4-thiadiazole derivative precipitates upon dilution with aqueous media. What's happening and how can I fix it?
Answer:
This is a classic issue with co-solvent formulations. While the compound is soluble in the concentrated co-solvent system (e.g., DMSO, ethanol), the co-solvent's capacity to maintain solubility is lost upon significant aqueous dilution, leading to precipitation.[18][19][20][21][22][23][24] To overcome this, you need a formulation that can create a more stable, dispersed system upon dilution.
Recommended Approaches:
-
Surfactant-Based Formulations (Micellar Solutions): Surfactants form micelles in aqueous solutions, which have a hydrophobic core that can encapsulate poorly soluble drugs, keeping them dispersed upon dilution.[25]
-
Lipid-Based Formulations (SEDDS/SMEDDS): Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium.[10] This is a robust strategy for highly lipophilic compounds.
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The 1,2,4-thiadiazole can be encapsulated within this cavity, forming a complex with enhanced aqueous solubility.[9][10][26] Studies have shown this to be an effective approach for 1,2,4-thiadiazole derivatives.[2]
Experimental Protocol: Preparation and Evaluation of a Cyclodextrin Inclusion Complex
-
Screening: Screen different cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutylether-β-cyclodextrin (SBE-β-CD)) for their ability to solubilize your compound. HP-β-CD and SBE-β-CD are often preferred due to their higher aqueous solubility and lower toxicity.[9]
-
Phase Solubility Studies:
-
Prepare aqueous solutions of increasing cyclodextrin concentrations.
-
Add an excess of your 1,2,4-thiadiazole to each solution.
-
Equilibrate and quantify the drug concentration as described in the shake-flask method.
-
A linear increase in drug solubility with cyclodextrin concentration (an AL-type phase solubility diagram) indicates the formation of a 1:1 complex.
-
-
Preparation of the Solid Complex (Lyophilization):
-
Dissolve the 1,2,4-thiadiazole and the chosen cyclodextrin in a suitable solvent system (e.g., a water/co-solvent mixture).
-
Freeze the solution rapidly (e.g., using liquid nitrogen).
-
Lyophilize (freeze-dry) the frozen solution to remove the solvent, yielding a solid inclusion complex.
-
-
Characterization: Confirm complex formation using techniques such as Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Dissolution Testing: Compare the dissolution rate of the complex to that of the pure compound in a relevant aqueous buffer. The complex should exhibit a significantly faster dissolution rate.
Question 4: My compound seems to be a "brick dust" - insoluble in almost everything. Are there any other options?
Answer:
For compounds that are highly crystalline and exhibit poor solubility across a wide range of solvents and pH values (often referred to as "brick dust"), more advanced strategies are necessary. These typically involve altering the solid-state properties of the drug or employing chemical modification.
Advanced Strategies for "Brick Dust" Compounds:
| Strategy | Principle | Advantages | Considerations |
| Nanosuspensions | Reduction of particle size to the nanometer range increases the surface area for dissolution, as described by the Noyes-Whitney equation.[9][10][19][22][26][27] | Applicable to many compounds, can be used for oral and parenteral delivery. | Requires specialized equipment (e.g., high-pressure homogenizers, wet bead mills), potential for particle aggregation. |
| Cocrystallization | Incorporating a co-former into the crystal lattice of the active pharmaceutical ingredient (API) to form a new crystalline solid with different (and hopefully improved) physicochemical properties.[28] | Can significantly improve solubility and dissolution rate, opportunity for intellectual property. | Screening for suitable co-formers can be time-consuming, regulatory considerations. |
| Prodrug Approach | Covalent modification of the drug with a promoiety that is cleaved in vivo to release the active parent drug. The promoiety is designed to enhance solubility.[29][30][31][32][33] | Can dramatically increase aqueous solubility, potential for targeted delivery. | Requires synthetic chemistry effort, potential for altered pharmacology or toxicology of the prodrug itself. |
Decision Tree for Advanced Strategies
Caption: Decision tree for highly insoluble compounds.
Concluding Remarks
Troubleshooting the low solubility of 1,2,4-thiadiazole compounds requires a systematic and multi-faceted approach. There is no one-size-fits-all solution; the optimal strategy will depend on the specific physicochemical properties of your molecule and the intended application. By starting with a thorough characterization of the solubility profile and progressively exploring the formulation strategies outlined in this guide, you can significantly enhance the developability of your 1,2,4-thiadiazole-based drug candidates.
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Improved Biopharmaceutical Properties of Oral Formulations of 1,2,4-Thiadiazole Derivative with Cyclodextrins: in Vitro and in Vivo Evaluation | ACS Biomaterials Science & Engineering. Available at: [Link]
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Polymeric composites of 1,2,4-thiadiazole: solubility, dissolution and permeability assay | Request PDF - ResearchGate. Available at: [Link]
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Cocrystal formation, crystal structure, solubility and permeability studies for novel 1,2,4-thiadiazole derivative as a potent neuroprotector - PubMed. Available at: [Link]
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- 4. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
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- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
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- 14. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 15. View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS | Universal Journal of Pharmaceutical Research [ujpronline.com]
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- 21. ijpbr.in [ijpbr.in]
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- 23. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
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- 27. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cocrystal formation, crystal structure, solubility and permeability studies for novel 1,2,4-thiadiazole derivative as a potent neuroprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 33. johronline.com [johronline.com]
Technical Support Center: Optimizing Reaction Conditions for 1,2,4-Thiadiazole Formation
Welcome to the technical support center for the synthesis and optimization of 1,2,4-thiadiazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this privileged heterocyclic scaffold. The 1,2,4-thiadiazole motif is a cornerstone in many pharmacologically active compounds, but its synthesis can present unique challenges.[1][2] This resource provides field-proven insights, troubleshooting guides, and detailed protocols to help you navigate these challenges and achieve optimal results in your experiments.
Comparative Overview of Common Synthetic Routes
The construction of the 1,2,4-thiadiazole ring can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern (symmetrical vs. unsymmetrical) and the availability of starting materials. Below is a comparative summary of prominent methods.[3]
| Synthesis Route | Starting Materials | Key Reagents/Catalyst | Typical Conditions | Typical Yields (%) | Key Advantages & Considerations |
| Oxidative Dimerization | Thioamides | Oxidants (e.g., Oxone, I₂, PIFA, TBAP)[4][5] | Room Temp. to moderate heat | 85-95% | Excellent for symmetrical 3,5-disubstituted thiadiazoles. The choice of oxidant is critical to avoid side reactions.[6] |
| From Nitriles & Thioamides | Nitriles, Thioamides | Iodine (I₂), Lewis Acids (e.g., AlCl₃)[5][7] | 80°C, sealed tube | 60-85% | Ideal for synthesizing unsymmetrical 3,5-disubstituted thiadiazoles with good regiocontrol.[5][6] |
| From Imidoyl Thioureas | Imidoyl Thioureas | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Room Temp., very short reaction times | 70-90% | Rapid, metal-free synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles.[3][4][8] |
| Base-Mediated Cyclization | Amidines, Dithioesters or Isothiocyanates | Strong Base (e.g., NaH), DMF | Room Temp., inert atmosphere | Good to Excellent | Transition-metal-free synthesis of unsymmetrical thiadiazoles via dehydrogenative N-S coupling.[5][9] |
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that researchers frequently encounter during the synthesis of 1,2,4-thiadiazoles. Each issue is presented in a question-and-answer format, detailing the causality and providing actionable solutions.
Q1: My reaction yield is disappointingly low. What are the potential causes and how can I improve it?
A1: Low yields are a common frustration and can originate from several factors. A systematic approach to optimization is key.
-
Causality & Explanation:
-
Suboptimal Oxidant (for Dimerization): The most frequent issue in thioamide dimerization is an inappropriate choice of oxidizing agent. A weak oxidant may result in incomplete conversion, while an overly harsh oxidant can lead to over-oxidation or degradation of the starting material and product.[6]
-
Incorrect Reaction Conditions: Temperature, solvent, and reaction time are deeply interconnected. For instance, some oxidative cyclizations are rapid at room temperature, while others require heat to proceed efficiently.[3]
-
Purity of Starting Materials: Thioamides can be susceptible to hydrolysis, and impurities in either the starting materials or solvents (especially water) can inhibit the reaction or promote side-product formation.[6]
-
Base Incompatibility: In base-mediated reactions, the strength and type of base are critical. An unsuitable base can lead to decomposition or fail to promote the desired reaction pathway. Furthermore, 1,2,4-thiadiazoles can be unstable under strongly basic conditions, leading to ring-opening and subsequent degradation.[5][6]
-
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low reaction yields.
Q2: My TLC plate shows multiple spots after the reaction. What are the likely side products?
A2: The formation of multiple products indicates competing reaction pathways or degradation. Identifying these byproducts is the first step to mitigating their formation.
-
Causality & Explanation:
-
Hydrolysis: The most common byproduct is the corresponding amide, formed from the hydrolysis of the thioamide starting material. This is particularly prevalent if water is present in the reaction mixture.[6]
-
Incomplete Oxidation: In oxidative dimerization reactions, partially oxidized intermediates may be present.
-
Alternative Cyclizations: When using multifunctional starting materials, reaction conditions might favor the formation of other heterocyclic systems.
-
Product Degradation: As mentioned, the 1,2,4-thiadiazole ring can be cleaved under certain conditions, such as strongly basic work-ups.[6]
-
-
Solutions & Preventative Measures:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Control Reagent Stoichiometry: Carefully control the amount of oxidant used. Add the oxidant portion-wise to maintain a low concentration and minimize over-oxidation.[6]
-
Modify Work-up Procedure: Use neutral or mildly acidic/basic conditions during work-up and purification to prevent product degradation.
-
Characterize Byproducts: If possible, isolate and characterize the major side products (e.g., by LC-MS or NMR). This information provides invaluable mechanistic insight into what needs to be changed.
-
Q3: How can I improve the regioselectivity in the synthesis of unsymmetrically substituted 1,2,4-thiadiazoles?
A3: Achieving high regioselectivity is a critical challenge when the two substituents at positions 3 and 5 are different. Oxidative dimerization of a mixture of two different thioamides is generally not a viable strategy as it leads to a statistical mixture of products.
-
Causality & Explanation: The formation of the N-S bond is the key step. To control regioselectivity, the synthetic route must be designed to form the bonds in a specific, controlled sequence rather than allowing a random combination of fragments.
-
Recommended Strategies:
-
Nitrile + Thioamide Method: This is one of the most effective strategies. The reaction proceeds via the addition of the thioamide to the nitrile, followed by an iodine-mediated oxidative intramolecular N-S bond formation.[7] This stepwise bond formation locks in the positions of the substituents, providing high regiocontrol.[5][6]
-
Base-Mediated Tandem Reactions: Syntheses involving the reaction of amidines with dithioesters or isothiocyanates also proceed through a defined intermediate (a thioacylamidine), which then cyclizes in a controlled manner to form the unsymmetrical product.[5][9]
-
Frequently Asked Questions (FAQs)
-
Q: How do I select the most appropriate oxidant for my thioamide dimerization?
-
A: The choice depends on the electronic properties of your thioamide. For electron-rich thioamides, milder oxidants like Ceric Ammonium Nitrate (CAN) or even air (with a suitable catalyst) can be effective.[3][10] For less reactive or electron-deficient thioamides, stronger systems like Oxone, Phenyliodine(III) bis(trifluoroacetate) (PIFA), or Tetra(n-butyl)ammoniumperoxydisulfate (TBAP) are often required.[4] It is always recommended to perform small-scale screening with a few different oxidants to identify the optimal choice for your specific substrate.
-
-
Q: Are there any "green" or more sustainable approaches to 1,2,4-thiadiazole synthesis?
-
A: Yes, the field is actively moving towards more environmentally benign methods. Recent advances include:
-
Electrochemical Synthesis: Electro-oxidative methods can create the N-S bond without the need for stoichiometric chemical oxidants, reducing chemical waste.[4][9]
-
Catalytic Air Oxidation: Using catalysts (e.g., copper-based) with air as the terminal oxidant is a highly sustainable approach.[10]
-
Reactions in Water: Some iodine-mediated syntheses can be performed in water, avoiding volatile organic solvents.[4][8]
-
Solvent-Free Reactions: A recent method utilizes Lawesson's reagent and TBHP under solvent-free conditions for a one-pot, two-step synthesis from primary amides.[11]
-
-
-
Q: What is the mechanism for the oxidative dimerization of thioamides?
-
A: The reaction is believed to proceed through the formation of a sulfenyl intermediate. The oxidant activates the sulfur atom of one thioamide molecule, which is then attacked by the nitrogen atom of a second thioamide molecule. Subsequent elimination and a final oxidation step lead to the formation of the aromatic 1,2,4-thiadiazole ring.
Caption: Simplified mechanism of thioamide dimerization.
-
Key Experimental Protocols
The following are detailed, self-validating protocols for common and reliable synthetic methods.
Protocol 1: Synthesis of Symmetrical 3,5-Diaryl-1,2,4-thiadiazole via Oxidative Dimerization
This protocol describes the synthesis using Oxone as an efficient and readily available oxidizing agent.[6]
-
Materials:
-
Aryl Thioamide (1.0 mmol, 1.0 eq)
-
Oxone (Potassium peroxymonosulfate) (2.0 mmol, 2.0 eq)
-
Solvent: Acetonitrile/Water mixture (1:1, 10 mL)
-
Saturated Sodium Thiosulfate solution
-
Ethyl Acetate
-
Brine
-
-
Step-by-Step Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve the aryl thioamide (1.0 mmol) in the acetonitrile/water solvent system (10 mL).
-
At room temperature, add the Oxone (2.0 mmol) portion-wise over 10 minutes. A slight exotherm may be observed.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 30-60 minutes.
-
Upon completion (disappearance of starting material), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (~10 mL) to consume any excess oxidant.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 3,5-diaryl-1,2,4-thiadiazole.
-
Protocol 2: Synthesis of Unsymmetrical 3,5-Disubstituted-1,2,4-thiadiazole from a Nitrile and a Thioamide
This protocol utilizes iodine as a mediator to achieve high regioselectivity.[3][7]
-
Materials:
-
Nitrile (1.0 mmol, 1.0 eq)
-
Thioamide (1.2 mmol, 1.2 eq)
-
Iodine (I₂) (1.5 mmol, 1.5 eq)
-
Solvent: Dichloromethane (DCM) (10 mL)
-
Saturated Sodium Thiosulfate solution
-
Brine
-
-
Step-by-Step Procedure:
-
To a pressure tube or sealed vial, add the nitrile (1.0 mmol) and the thioamide (1.2 mmol) to dichloromethane (10 mL).
-
Add the solid iodine (1.5 mmol) to the mixture in one portion.
-
Seal the tube tightly and place it in a preheated oil bath at 80°C.
-
Stir the reaction mixture for 12 hours. Monitor the reaction by TLC or LC-MS if possible.
-
After 12 hours, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (~15 mL) until the brown color of the iodine disappears.
-
Separate the organic layer. Extract the aqueous layer with additional DCM (2 x 10 mL).
-
Combine all organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the target unsymmetrically substituted 1,2,4-thiadiazole.
-
References
-
Lin, Y., Lang, S. A., & Petty, S. R. (1980). New synthesis of 1,2,4-thiadiazoles. The Journal of Organic Chemistry. [Link]
-
Howe, R. K., & Franz, J. E. (1975). Nitrile sulfides. Synthesis of 1,2,4-thiadiazoles. The Journal of Organic Chemistry. [Link]
-
Alves, M. J., et al. (2017). Building 1,2,4-Thiadiazole: Ten Years of Progress. European Journal of Organic Chemistry. [Link]
-
IntechOpen. (2024). Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. [Link]
-
Antony, M. P., Chakravarthy, J. A. S., & Ila, H. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (2024). Synthesis of 1,2,4-thiadiazoles. [Link]
-
Gudipati, R., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Arabian Journal for Science and Engineering. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. [Link]
-
ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties. [Link]
-
ResearchGate. (n.d.). Mechanism of synthesis of 1,2,4‐thiadiazoles. [Link]
-
Procter, D. J., et al. (2015). Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B. Organic & Biomolecular Chemistry. [Link]
-
Organic Chemistry Portal. (2024). Synthesis of 1,2,4-thiadiazoles (alternative link). [Link]
-
Dodani, S. C., et al. (2015). Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society. [Link]
-
MDPI. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [Link]
-
Kumar, V., et al. (2024). A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach. RSC Advances. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 10. Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 5-(4-Methylphenyl)-1,2,4-thiadiazole in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(4-Methylphenyl)-1,2,4-thiadiazole. This guide is designed to provide expert advice and practical troubleshooting strategies for stability issues encountered when working with this compound in solution. Our approach is rooted in foundational chemical principles and established methodologies for assessing compound stability, ensuring you can generate reliable and reproducible data in your experiments.
Introduction to 1,2,4-Thiadiazole Stability
The 1,2,4-thiadiazole ring is an aromatic heterocycle, which generally imparts a degree of stability to the molecule.[1] However, like many heterocyclic compounds used in drug discovery and research, its stability in solution can be influenced by a variety of factors, including pH, solvent, temperature, and light. For substituted 1,2,4-thiadiazoles such as 5-(4-Methylphenyl)-1,2,4-thiadiazole, the nature and position of the substituents can also play a significant role in its reactivity and degradation profile.[1] It is known that the 5-position of the 1,2,4-thiadiazole ring can be particularly susceptible to nucleophilic substitution.[1]
This guide will walk you through a systematic approach to identifying and mitigating stability issues with 5-(4-Methylphenyl)-1,2,4-thiadiazole in your experimental setups.
Part 1: Troubleshooting Guide
This section addresses common problems observed during experiments and provides a step-by-step methodology to diagnose and resolve the underlying stability issues.
Issue 1: Loss of Compound Potency or Concentration Over Time in Aqueous Buffers
Symptoms:
-
Decreased biological activity in multi-day cell-based assays.
-
Inconsistent results between experiments run on different days with the same stock solution.
-
Lower than expected concentration when analyzing aged solutions via HPLC or LC-MS.
Potential Cause: Hydrolytic degradation of the 1,2,4-thiadiazole ring, which can be sensitive to both acidic and basic conditions.[1]
Diagnostic Workflow:
Caption: Diagnostic workflow for investigating pH-dependent hydrolytic degradation.
Experimental Protocol: Forced Hydrolysis Study
-
Prepare Buffers: Prepare a set of buffers covering a relevant pH range, for example:
-
0.1 M HCl (pH 1)
-
Phosphate buffer (pH 5)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Phosphate buffer (pH 9)
-
0.1 M NaOH (pH 13)
-
-
Prepare Compound Solutions: Prepare a stock solution of 5-(4-Methylphenyl)-1,2,4-thiadiazole in a suitable organic solvent (e.g., DMSO). Dilute the stock solution into each buffer to a final concentration of 10-20 µM. Ensure the final concentration of the organic solvent is low (e.g., <0.5%) to minimize its effect.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C for cell-based assay conditions, or an elevated temperature like 50°C to accelerate degradation).
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 6, 24, and 48 hours), take an aliquot from each solution. Quench any further reaction by neutralizing the pH if necessary and/or diluting in the mobile phase for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point. Monitor the peak area of the parent compound.
-
Data Interpretation: Plot the percentage of the parent compound remaining against time for each pH condition. This will reveal the pH-stability profile of your compound.
Solutions:
-
If degradation is observed at neutral or basic pH, consider preparing fresh solutions for each experiment.
-
For multi-day experiments, if compatible with the assay, use a buffer system where the compound shows maximum stability.
-
Store stock solutions in an appropriate solvent (e.g., anhydrous DMSO) at -20°C or -80°C.
Issue 2: Discrepancy in Results When Using Different Solvents
Symptoms:
-
Compound is active when dissolved in one solvent but shows reduced or no activity in another.
-
Precipitation is observed when diluting a stock solution into an aqueous buffer.
Potential Causes:
-
Solvent-mediated degradation: The solvent itself may react with the compound.
-
Poor solubility: The compound may not be sufficiently soluble in the final experimental medium, leading to precipitation and an artificially low effective concentration.
Diagnostic Workflow:
Caption: Workflow to identify the optimal solvent for your experiments.
Experimental Protocol: Solvent Stability and Solubility Screen
-
Prepare Stock Solutions: Prepare concentrated stock solutions (e.g., 10 mM) of 5-(4-Methylphenyl)-1,2,4-thiadiazole in various high-purity, anhydrous solvents such as DMSO, ethanol, acetonitrile, and DMF.
-
Solubility Test: Dilute each stock solution into your primary experimental aqueous buffer to the final working concentration. Visually inspect for any cloudiness or precipitate immediately and after a period of incubation (e.g., 2 hours) at the experimental temperature.
-
Stability Test: For the solvents that pass the solubility test, incubate the diluted solutions at relevant temperatures (e.g., room temperature and 37°C).
-
Analysis: Analyze samples at various time points (e.g., 0, 8, 24 hours) by HPLC to check for the appearance of degradation peaks and a decrease in the parent compound peak.
Solutions:
-
Use the solvent that provides the best balance of solubility and stability. DMSO is often a good first choice for many organic compounds.
-
Always ensure the final concentration of the organic co-solvent in your aqueous medium is low and consistent across all experiments to avoid artifacts.
Part 2: Frequently Asked Questions (FAQs)
Q1: My 5-(4-Methylphenyl)-1,2,4-thiadiazole solution turns slightly yellow after being left on the benchtop for a few hours. What could be the cause?
A1: This could be indicative of photodegradation. Many aromatic and heterocyclic compounds are sensitive to light, particularly in the UV spectrum. To test for this, you can perform a photostability study.
Experimental Protocol: Photostability Assessment
-
Prepare your compound solution in the experimental solvent and buffer.
-
Divide the solution into two aliquots. Wrap one aliquot in aluminum foil to protect it from light (this is your control) and expose the other to a light source (e.g., a photostability chamber with a cool white fluorescent lamp or a near-UV lamp, as per ICH Q1B guidelines).
-
Incubate both samples side-by-side at a constant temperature.
-
Analyze both the light-exposed and control samples by HPLC at various time points.
-
A greater loss of the parent compound in the light-exposed sample compared to the control indicates photosensitivity.
Solution: Always protect your compound's solutions from light by using amber vials or by wrapping containers in aluminum foil. Prepare solutions fresh and avoid prolonged exposure to ambient light.
Q2: I am seeing an unexpected mass peak in my LC-MS analysis of an aged solution. What could it be?
A2: This is likely a degradation product. To identify it, you can perform a forced degradation study under various stress conditions (acid, base, oxidation, heat, light) to systematically generate potential degradation products.[2][3][4][5][6]
Experimental Protocol: Oxidative Degradation Study
-
Dissolve your compound in a suitable solvent mixture (e.g., acetonitrile/water).
-
Add a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate the solution at room temperature.
-
Monitor the reaction by HPLC or LC-MS at regular intervals.
-
Analyze the sample using high-resolution mass spectrometry (e.g., Q-TOF-MS/MS) to obtain the accurate mass and fragmentation pattern of the new peak, which will aid in its structural elucidation.[7][8][9]
By comparing the mass of the unknown peak with what is generated under specific stress conditions, you can deduce its origin. For example, a +16 Da shift often suggests oxidation.
Q3: How can I develop a stability-indicating HPLC method for my compound?
A3: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation. The key is to demonstrate specificity, meaning the method can separate the parent compound from all potential degradation products.
Method Development Workflow:
-
Generate Degradation Samples: Perform forced degradation studies as described above (hydrolysis, oxidation, photolysis, thermal stress) to create a mixture of the parent compound and its degradation products. Aim for 5-20% degradation of the parent compound.[2][6]
-
Develop Separation Method: Use the degraded sample mixture to develop an HPLC method (typically reverse-phase) that shows baseline separation between the parent peak and all degradation product peaks. You may need to screen different columns, mobile phases, and gradient conditions.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to perform peak purity analysis on the parent peak in the presence of its degradants. This will help confirm that the parent peak is not co-eluting with any impurities.
Quantitative Data Summary
| Stress Condition | Incubation Time (hours) | % 5-(4-Methylphenyl)-1,2,4-thiadiazole Remaining | Major Degradation Products (Hypothetical m/z) |
| 0.1 M HCl, 50°C | 24 | e.g., 85% | e.g., m/z corresponding to ring cleavage |
| PBS (pH 7.4), 50°C | 24 | e.g., 98% | e.g., Not detected |
| 0.1 M NaOH, 50°C | 24 | e.g., 60% | e.g., m/z corresponding to ring cleavage |
| 3% H₂O₂, RT | 8 | e.g., 92% | e.g., m/z +16 (N-oxide or S-oxide) |
| Light Exposure, RT | 24 | e.g., 75% | e.g., m/z of various photoproducts |
References
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). International Journal of Pharmaceutical Research.
- Lalitha, D., & Rao, K. (2016).
- Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023).
- Shinde, P., et al. (n.d.). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
- Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals.
- Thiadiazoles and Their Properties. (2021). ISRES.
- Thiazolyl-linked conjugated microporous polymers for enhancement adsorption and photocatalytic degradation of organic dyes from. (n.d.). Journal of Environmental Chemical Engineering.
- Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. (2024). MDPI.
- Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (n.d.). PMC - NIH.
- Product Class 11: 1,2,5-Thiadiazoles and Rel
- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evalu
- Beisler, J. A. (1975). Kinetics and Mechanisms of Degradation of the Antileukemic Agent 5-azacytidine in Aqueous Solutions. PubMed.
- New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. (n.d.). PMC - NIH.
- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (n.d.). MDPI.
- 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular M
- Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan. (2016). NIH.
- New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. (2022). PubMed.
- Forced degradation study of thiocolchicoside: characterization of its degradation products. (2012). Journal of Pharmaceutical and Biomedical Analysis.
- Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. (n.d.).
- Wang, D. P., & Lee, C. H. (1994). Degradation kinetics of metronidazole in solution. PubMed.
- UPLC-Q-TOF-MS/MS and NMR studies for the structural characterization of degradation impurities of rimegepant. (n.d.). PubMed.
- Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. (2025). PMC.
- Design, synthesis and anticancer activity of 5-aryl-4-(4-arylpiperazine-1-carbonyl)-1,2,3-thiadiazoles as microtubule-destabilizing agents. (n.d.). PubMed.
- Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Upd
- Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010). Molecules.
- Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. (n.d.).
- Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. (2024). PMC - NIH.
- Synthesis, insecticidal activity, molecular docking and DFT studies of some new 5-substituted 1,2,4-Thiadiazoles based on Norfloxacin. (2025). PubMed.
- Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. (2025).
- Photodegradation of 5-flurouracil, carvedilol, para-chlorophenol and methimazole with 3D MnWO4 nanoflower modified Ag2WO4 nanorods: A non-genotoxic nanomaterial for water treatment. (2022).
- Steindal, A. H., et al. (2006).
Sources
- 1. isres.org [isres.org]
- 2. longdom.org [longdom.org]
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- 9. UPLC-Q-TOF-MS/MS and NMR studies for the structural characterization of degradation impurities of rimegepant - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Synthesis of 1,2,4-Thiadiazoles
Welcome to the technical support center for 1,2,4-thiadiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. 1,2,4-thiadiazoles are prevalent in medicinal chemistry and materials science, but their synthesis can present unique challenges.[1] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common hurdles in your synthetic endeavors.
I. Understanding the Landscape of 1,2,4-Thiadiazole Synthesis
The construction of the 1,2,4-thiadiazole ring is most commonly achieved through the oxidative dimerization of thioamides.[1] This method, along with other strategies like the reaction of nitriles with thioamides and multi-component reactions, forms the basis of most synthetic routes. However, issues such as low yields, the formation of complex side products, and purification difficulties are frequently encountered.[2] This guide will address these challenges in a practical, question-and-answer format.
II. Troubleshooting and Frequently Asked Questions (FAQs)
Low Yields and Reaction Failures
Q1: My 1,2,4-thiadiazole synthesis is resulting in very low yields or failing completely. What are the most common culprits?
A1: Low yields in 1,2,4-thiadiazole synthesis can often be traced back to a few key factors:
-
Inappropriate Oxidizing Agent: In the common oxidative dimerization of thioamides, the choice of oxidant is critical. Overly harsh oxidizing agents can lead to the formation of unwanted side products or degradation of the desired thiadiazole.[1][2] Conversely, an oxidant that is too mild may not be sufficient to drive the reaction to completion. A range of oxidizing agents has been successfully employed, including halogens, hydrogen peroxide, and hypervalent iodine compounds like o-iodoxybenzoic acid (IBX).[1]
-
Suboptimal Reaction Conditions: Temperature, solvent, and the presence of a suitable base can significantly impact the reaction outcome.[2] It is crucial to consult literature precedents for your specific substrate class to determine the optimal conditions. For instance, some reactions may require heating, while others proceed efficiently at room temperature.
-
Purity of Starting Materials: The purity of your thioamide or other starting materials is paramount. Impurities can act as inhibitors or participate in side reactions, consuming your reagents and lowering the yield of the desired product.[2]
-
Moisture: Many reagents used in these syntheses are sensitive to moisture. Ensure you are using anhydrous solvents and have properly dried your starting materials.
Q2: I'm attempting an oxidative dimerization of a thioamide, and the reaction is not proceeding. How can I troubleshoot this?
A2: If your oxidative dimerization is failing, consider the following troubleshooting workflow:
Caption: Troubleshooting workflow for failed oxidative dimerization reactions.
Side Product Formation and Purification
Q3: My TLC plate shows multiple spots after the reaction. What are the likely side products?
A3: The formation of multiple products is a common challenge. In the oxidative dimerization of thioamides, you may observe the following side products:
-
Corresponding Amide: Hydrolysis of the starting thioamide can lead to the formation of the corresponding amide.[2]
-
Unreacted Starting Material: Incomplete conversion will result in the presence of the starting thioamide.
-
Partially Oxidized Intermediates: The reaction may stall at an intermediate stage, leading to a mixture of compounds.[2]
In syntheses involving nitriles and thioamides, other heterocyclic systems can form if the reaction conditions are not carefully controlled.[2]
Q4: What are the best practices for purifying 1,2,4-thiadiazole derivatives?
A4: Purification of 1,2,4-thiadiazoles can be achieved through standard techniques, but with some considerations:
-
Recrystallization: This is often the simplest and most effective method for obtaining highly pure crystalline products. The choice of solvent is crucial and will depend on the polarity of your compound.
-
Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from impurities and side products. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.
-
Product Solubility: If your product is highly soluble in the reaction solvent, you may need to remove the solvent under reduced pressure and then redissolve the residue in a more suitable solvent for extraction or chromatography.[2] Alternatively, adding a non-solvent can sometimes induce precipitation of the product.[2]
| Purification Method | Advantages | Disadvantages |
| Recrystallization | High purity, scalable | Can be time-consuming, requires a suitable solvent system |
| Column Chromatography | Good for complex mixtures, versatile | Can be labor-intensive, may lead to product loss on the column |
| Precipitation | Quick and simple | May not provide high purity, can trap impurities |
Regioselectivity in Unsymmetrical 1,2,4-Thiadiazoles
Q5: How can I improve the regioselectivity in the synthesis of unsymmetrically substituted 1,2,4-thiadiazoles?
A5: Achieving high regioselectivity is a key challenge when synthesizing unsymmetrically substituted 1,2,4-thiadiazoles. Here are some effective strategies:
-
One-Pot Sequential Reactions: A one-pot reaction involving the sequential addition of reagents can control the substitution pattern. For example, the reaction of a nitrile with a thioamide allows for controlled bond formation, leading to a specific regioisomer.[2][3]
-
Catalyst and Condition Control: The choice of catalyst and reaction conditions can have a profound impact on regioselectivity. For instance, in related thiazole syntheses, acidic conditions have been shown to influence the regiochemical outcome.[2]
-
Strategic Choice of Starting Materials: The electronic and steric properties of the substituents on your starting materials can direct the cyclization to favor one regioisomer over another.
Caption: Strategies for achieving high regioselectivity.
III. Experimental Protocols
General Protocol for the Oxidative Dimerization of Thioamides
This protocol is a general guideline and may require optimization for your specific substrate.
-
Dissolve the Thioamide: In a round-bottom flask, dissolve the thioamide (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, chloroform, or DMF).
-
Add the Oxidant: To the stirred solution, add the chosen oxidizing agent (e.g., iodine (1.0 eq.), hydrogen peroxide, or IBX) portion-wise at the appropriate temperature (this can range from 0 °C to reflux, depending on the oxidant and substrate).
-
Monitor the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench any remaining oxidant (e.g., with a solution of sodium thiosulfate for iodine). Extract the product with a suitable organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by recrystallization or column chromatography.
Protocol for the Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles from Amines, Amidines, and CS₂ (Electrochemical Method)
This is a greener, electrochemical approach that avoids the use of chemical oxidants.
-
Set up the Electrochemical Cell: In an undivided electrochemical cell equipped with a graphite anode and a platinum cathode, combine the amine (1.0 eq.), amidine (1.2 eq.), and carbon disulfide (CS₂) (2.0 eq.) in a suitable electrolyte solution.
-
Electrolysis: Apply a constant current to the cell and allow the reaction to proceed at room temperature.
-
Monitor the Reaction: Monitor the consumption of the starting materials by TLC or GC-MS.
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Purify the residue by silica gel column chromatography to obtain the desired 3,5-disubstituted-1,2,4-thiadiazole.
IV. References
-
BenchChem. (n.d.). Technical Support Center: Optimizing 1,2,4-Thiadiazole Formation. Retrieved from
-
ACS Publications. (n.d.). Electro-Oxidative Three-Component Synthesis of 3,5-Disubstituted-1,2,4-Thiadiazoles from Amines, Amidines, and CS2. The Journal of Organic Chemistry. Retrieved from
-
Frija, L. M. T., Pombeiro, A. J. L., & Kopylovich, M. N. (2017). Building 1,2,4-Thiadiazole: Ten Years of Progress. European Journal of Organic Chemistry, 2017(8), 1184-1195. Retrieved from
-
ACS Publications. (2020). Molecular Iodine-Promoted [3 + 2] Oxidative Cyclization for the Synthesis of Heteroarene-Fused[2][4] Thiadiazoles/Selenadiazoles. The Journal of Organic Chemistry. Retrieved from
-
ACS Publications. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry. Retrieved from
Sources
Technical Support Center: Refining Purification Protocols for 1,2,4-Thiadiazole Analogs
Welcome to the Technical Support Center for the purification of 1,2,4-thiadiazole analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. The following content is structured to provide in-depth, field-proven insights in a readily accessible question-and-answer format, moving from common troubleshooting scenarios to broader frequently asked questions and detailed experimental protocols.
Troubleshooting Guide: Navigating Specific Purification Challenges
This section addresses specific issues that may arise during the purification of 1,2,4-thiadiazole analogs, providing explanations and actionable solutions.
Chromatography-Related Issues
Question 1: My 1,2,4-thiadiazole analog is showing significant tailing on the silica gel column. What is the likely cause and how can I resolve this?
Answer: Significant peak tailing of 1,2,4-thiadiazole analogs on a standard silica gel column is often due to the interaction of the basic nitrogen atoms in the heterocyclic ring with acidic silanol groups on the silica surface. This interaction leads to uneven elution and poor peak shape.
-
Causality: The lone pairs on the nitrogen atoms of the 1,2,4-thiadiazole ring can form strong hydrogen bonds with the acidic Si-OH groups of the silica gel. This strong, non-specific binding causes a portion of the molecules to lag behind the main band, resulting in tailing.
-
Solution: To mitigate this, you can add a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel. A common and effective strategy is to add a small amount of triethylamine (TEA) or a few drops of ammonia solution to the eluent. Typically, a concentration of 0.1-1% TEA is sufficient. It is advisable to first test the modified eluent system using Thin Layer Chromatography (TLC) to confirm improved spot shape before committing to a column run.
Question 2: I am struggling to separate my target 3,5-disubstituted 1,2,4-thiadiazole from an isomeric byproduct. What chromatographic strategies can I employ?
Answer: The separation of regioisomers is a frequent challenge in heterocyclic chemistry, as isomers often have very similar polarities. For 3,5-disubstituted 1,2,4-thiadiazoles, you may be dealing with isomers where the substituents are swapped, or with other thiadiazole regioisomers (e.g., 1,3,4-thiadiazole) that can sometimes form as byproducts depending on the synthetic route.
-
Expert Insight: Standard silica gel chromatography with common solvent systems like hexane/ethyl acetate may not provide sufficient selectivity. The key is to exploit subtle differences in the electronic and steric properties of the isomers.
-
Recommended Strategies:
-
Solvent System Optimization: Experiment with a wider range of solvent systems on TLC. Sometimes, switching from an acetate-based polar solvent to an alcohol (like isopropanol) or using a chlorinated solvent (like dichloromethane) in the mobile phase can alter the selectivity.
-
Alternative Stationary Phases: If solvent optimization is insufficient, consider using a different stationary phase. Alumina (neutral or basic) can offer different selectivity compared to silica. For more challenging separations, consider reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., methanol/water or acetonitrile/water).
-
Preparative TLC or HPLC: For small-scale purifications or when high purity is critical, preparative TLC or High-Performance Liquid Chromatography (HPLC) are excellent options. HPLC, in particular, offers superior resolving power.
-
Question 3: My 1,2,4-thiadiazole analog appears to be degrading on the silica gel column. How can I confirm this and what are my alternatives?
Answer: While 1,2,4-thiadiazoles are generally stable aromatic heterocycles, some derivatives, especially those with sensitive functional groups, can be susceptible to degradation on acidic silica gel.[1]
-
Confirmation of Degradation: You can perform a simple stability test. Dissolve a small amount of your crude product in a suitable solvent and spot it on a TLC plate. Then, add a small amount of silica gel to the solution and stir for an hour. Spot the solution again on the same TLC plate next to the original spot and develop the plate. If a new spot appears or the original spot diminishes in intensity, your compound is likely degrading on silica.
-
Purification Alternatives:
-
Deactivated Silica Gel: You can deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column.
-
Neutral Stationary Phase: Switching to a neutral stationary phase like neutral alumina can prevent acid-catalyzed degradation.
-
Reverse-Phase Chromatography: As the stationary phase is non-polar and the mobile phase is typically neutral or slightly acidic, this can be a milder purification method.
-
Crystallization: If your compound is a solid, crystallization is an excellent alternative to chromatography that avoids contact with stationary phases altogether.
-
Crystallization-Related Issues
Question 4: I am having difficulty crystallizing my 1,2,4-thiadiazole analog. It keeps "oiling out" of solution. What are the common reasons for this and how can I induce crystallization?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystalline material. This typically happens when the solution is supersaturated or cools too quickly, or when significant impurities are present that inhibit crystal lattice formation.
-
Underlying Causes:
-
High Solute Concentration: The concentration of your compound in the hot solvent may be too high, leading to rapid precipitation as an amorphous oil upon cooling.
-
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the molecules to orient themselves into a crystal lattice.
-
Presence of Impurities: Impurities can disrupt the crystal packing and inhibit nucleation.
-
-
Strategies to Induce Crystallization:
-
Re-dissolve and Slow Cool: Add a small amount of hot solvent to dissolve the oil, then allow the solution to cool very slowly to room temperature, followed by further cooling in a refrigerator or ice bath.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled, supersaturated solution to act as a template for crystallization.
-
Solvent System Modification: If a single solvent is not working, try a mixed solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Then, warm the solution until it becomes clear and allow it to cool slowly. Common mixed solvent systems for heterocyclic compounds include ethanol/water, acetone/hexane, and dichloromethane/hexane.
-
Frequently Asked Questions (FAQs)
Q1: What are some common impurities I should be aware of when synthesizing 3,5-disubstituted 1,2,4-thiadiazoles?
A1: The impurities will largely depend on your synthetic route. For instance, in the common synthesis involving the oxidative dimerization of thioamides, unreacted thioamide is a likely impurity.[2] If you are synthesizing an unsymmetrical 3,5-disubstituted 1,2,4-thiadiazole from a nitrile and a thioamide, you may have starting materials and potentially the symmetrical dimer of the thioamide as a byproduct. In syntheses involving the cyclization of imidoyl thioureas, unreacted starting material is also a common impurity.[3]
Q2: How do I choose the best initial solvent system for column chromatography of my 1,2,4-thiadiazole analog?
A2: The best approach is to use Thin Layer Chromatography (TLC) to screen a variety of solvent systems. A good starting point for many 1,2,4-thiadiazole derivatives is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate. By varying the ratio of these solvents, you can find a system that gives your target compound an Rf value of approximately 0.3-0.4, which is ideal for column chromatography. If your compound is highly polar, you may need to switch to a more polar mobile phase, such as dichloromethane/methanol.
Q3: What are some effective TLC visualization techniques for 1,2,4-thiadiazole analogs?
A3: Many 1,2,4-thiadiazole derivatives are UV active due to their aromatic nature, so visualization under a UV lamp (254 nm) is typically the first and easiest method.[4] For compounds that are not UV active or for better visualization, you can use a chemical stain. An iodine chamber is a good general-purpose stain that works for many organic compounds.[4] A potassium permanganate stain is also effective, as it reacts with oxidizable functional groups that may be present on your analog.[5]
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography of a 1,2,4-Thiadiazole Analog
This protocol outlines a standard procedure for purifying a moderately polar 1,2,4-thiadiazole derivative using silica gel chromatography.
-
Solvent System Selection:
-
Using TLC, determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that provides a good separation of your target compound from impurities and gives an Rf value of ~0.3 for your product.
-
-
Column Packing:
-
Select an appropriate size column based on the amount of crude material.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve your crude 1,2,4-thiadiazole analog in a minimal amount of the eluent or a more polar solvent if necessary.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Begin eluting with the chosen solvent system, collecting fractions in test tubes.
-
Monitor the elution process by TLC, spotting every few fractions to track the separation of your product from impurities.
-
-
Fraction Pooling and Solvent Removal:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified 1,2,4-thiadiazole analog.
-
Protocol 2: Recrystallization of a 1,2,4-Thiadiazole Analog from a Mixed Solvent System
This protocol describes a general method for recrystallizing a solid 1,2,4-thiadiazole derivative.
-
Solvent Selection:
-
Choose a "good" solvent in which your compound is soluble when hot but sparingly soluble when cold (e.g., ethanol, acetone).
-
Choose a "poor" solvent in which your compound is insoluble or poorly soluble even when hot (e.g., water, hexane). The two solvents must be miscible.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the hot "good" solvent to just dissolve the solid.
-
-
Inducing Crystallization:
-
While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy (persistent turbidity).
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
-
Cooling and Crystal Formation:
-
Allow the flask to cool slowly to room temperature. Crystals should start to form.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold "poor" solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Data Presentation
Table 1: Common Solvent Systems for Chromatography of 1,2,4-Thiadiazole Analogs
| Compound Polarity | Stationary Phase | Common Eluent Systems (v/v) | Notes |
| Low to Moderate | Silica Gel | Hexane/Ethyl Acetate (9:1 to 1:1) | A good starting point for many derivatives. |
| Moderate to High | Silica Gel | Dichloromethane/Methanol (99:1 to 9:1) | For more polar analogs. |
| Basic Analogs | Silica Gel | Hexane/Ethyl Acetate with 0.1-1% Triethylamine | To reduce peak tailing. |
| Highly Polar | Reverse-Phase (C18) | Methanol/Water or Acetonitrile/Water | Gradient elution is often effective. |
Visualizations
Caption: Decision workflow for purifying 1,2,4-thiadiazole analogs.
References
- Kurzer, F. (1982). Recent advances in the chemistry of 1,2,4-thiadiazoles. Advances in Heterocyclic Chemistry, 32, 285-358.
-
Hu, Y., Li, C. Y., Wang, X. M., Yang, Y. H., & Zhu, H. L. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews, 114(10), 5572-5610. [Link]
-
Jain, A. K., Sharma, S., Vaidya, A., Ravichandran, V., & Agrawal, R. K. (2013). 1,3,4-Thiadiazole and its Derivatives: A Review on Recent Progress in Biological Activities. Chemical Biology & Drug Design, 81(5), 557-576. [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
IUCr. (2022). Crystal structure and Hirshfeld surface analysis of two organic salts based on 1,3,4-thiadiazole derivatives. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 6), 623–630. [Link]
-
IJNRD. (2023). Synthesis of 1,2,4-Triazoles, 1,3,4-Thiadiazoles and their antimicrobial Activities. International Journal of Novel Research and Development, 8(8). [Link]
-
Al-Azzawi, A. M. (2022). Synthesis Identification & Biological Study of New Derivatives of 1,3,4- Thiadiazol, 1,3,4-Triazol and 1,3,4-Oxadiazol. Journal of Education for Pure Science-University of Thi-Qar, 12(4). [Link]
-
Organic Chemistry Portal. (2024). Synthesis of 1,2,4-thiadiazoles. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry, 34(4). [Link]
-
ResearchGate. (2020). Building 1,2,4-Thiadiazole: Ten Years of Progress. Retrieved from [Link]
-
Surov, A. O., et al. (2017). Cocrystal formation, crystal structure, solubility and permeability studies for novel 1,2,4-thiadiazole derivative as a potent neuroprotector. Journal of Molecular Liquids, 246, 155-165. [Link]
-
MDPI. (2016). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Molecules, 21(10), 1284. [Link]
-
Wikipedia. (n.d.). Thiadiazole. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Retrieved from [Link]
-
ResearchGate. (2019). A Controlled Cyclization of Functionalized Thioureas and Unprecedented Termolecular Decyclization of Iminothiazolidinones. Retrieved from [Link]
-
P. S. S. Prasad, et al. (2022). Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][1][5][6]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. RSC Advances, 12, 5698-5706. [Link]
-
G. V. M. Sharma, et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Chemistry & Biodiversity, 17(7), e2000212. [Link]
-
El-Sayed, N. N. E., et al. (2017). An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate. Arkivoc, 2017(5), 183-195. [Link]
-
Thomson, D. W., et al. (2015). Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B. Organic Chemistry Frontiers, 2, 1033-1036. [Link]
-
MDPI. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 834. [Link]
-
Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 856-883. [Link]
-
ResearchGate. (2024). One-pot green synthesis of 3,5-disubstituted 1,2,4-thiadiazoles. Retrieved from [Link]
-
Reddy, T. R., et al. (2018). PIFA-Mediated oxidative cyclization of 1-aroyl-N-arylcyclopropane-1-carboxamides and their application in the synthesis of pyrrolo[3,2-c]quinolinones. Organic Chemistry Frontiers, 5, 2361-2365. [Link]
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Kumar, S., & Kumar, V. (2018). Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. Beilstein Journal of Organic Chemistry, 14, 1528–1583. [Link]
-
Wang, Z., et al. (2016). Facile synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles via PIDA-mediated intramolecular oxidative cyclization. RSC Advances, 6, 91705-91708. [Link]
-
ResearchGate. (n.d.). Oxidative cyclization conditions. Retrieved from [Link]
Sources
Technical Support Center: Enhancing the Bioavailability of 1,2,4-Thiadiazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4-thiadiazole derivatives. This guide is designed to provide practical, in-depth solutions to the common challenges associated with the bioavailability of this important heterocyclic scaffold. Many promising 1,2,4-thiadiazole candidates, despite their potent biological activity, are hindered by poor aqueous solubility and/or low membrane permeability, complicating their journey from the bench to clinical application.[1][2]
This resource provides troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter during your experiments. The methodologies and explanations are grounded in established pharmaceutical science to empower you to make informed decisions and accelerate your research.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the challenges and strategies for enhancing the bioavailability of 1,2,4-thiadiazole derivatives.
Q1: Why do many of my 1,2,4-thiadiazole derivatives exhibit such low aqueous solubility?
Answer: The low aqueous solubility of many 1,2,4-thiadiazole derivatives is primarily due to their molecular structure. These compounds often possess a rigid, aromatic core and are frequently substituted with lipophilic (fat-loving) groups to enhance target binding. This results in a molecular structure with high crystal lattice energy—often referred to as "brick-dust" molecules—where the strong intermolecular forces in the solid state are difficult to overcome by the solvation energy of water.[2][3] A substitution in the phenyl ring of a 1,2,4-thiadiazole molecule, for instance, can significantly decrease its solubility.[2] This poor solubility is a primary limiting factor for oral absorption, as dissolution in gastrointestinal fluids is a prerequisite for a drug to be absorbed into the bloodstream.[4]
Q2: What are the primary formulation strategies I should consider for a poorly soluble 1,2,4-thiadiazole derivative?
Answer: There are several established strategies, which can be broadly categorized into three main approaches:
-
Particle Size Reduction: Increasing the surface area of the drug powder enhances the dissolution rate, as described by the Noyes-Whitney equation.[4] Techniques like micronization and nanomilling are common. Nanoparticle formulations, in particular, offer a significantly increased surface area for dissolution.[5]
-
Amorphous Formulations (Solid Dispersions): This is a powerful technique where the crystalline drug is molecularly dispersed within a hydrophilic polymer matrix.[6] By converting the drug from a stable crystalline form to a higher-energy amorphous state, you can achieve a state of supersaturation in aqueous media, leading to significantly improved dissolution and absorption.[7] Common methods to prepare solid dispersions include spray drying and hot-melt extrusion.[5]
-
Lipid-Based Formulations: For highly lipophilic ("grease-ball") derivatives, solubilizing the compound in a lipid-based system can be highly effective.[8] These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), form fine oil-in-water emulsions upon gentle agitation in the gastrointestinal tract, presenting the drug in a solubilized state ready for absorption.[5]
-
Complexation: Using agents like cyclodextrins can encapsulate the poorly soluble thiadiazole molecule within a hydrophilic shell, forming an inclusion complex with greatly improved aqueous solubility.[9][10] This approach has been successfully applied to 1,2,4-thiadiazole derivatives.[10]
Q3: My 1,2,4-thiadiazole derivative has good solubility but still shows poor bioavailability. What could be the issue?
Answer: If solubility is not the limiting factor, the next critical barrier to consider is membrane permeability. According to the Biopharmaceutics Classification System (BCS), such a compound would likely be Class III (high solubility, low permeability).[11] Several factors could be responsible:
-
Efflux Transporters: The compound may be a substrate for efflux pumps in the intestinal wall, such as P-glycoprotein (P-gp), which actively transport the drug back into the gastrointestinal lumen, preventing its absorption.
-
Poor Passive Diffusion: The molecule might lack the optimal physicochemical properties (e.g., size, polarity, hydrogen bonding capacity) for efficient passive diffusion across the lipid cell membranes of the intestinal epithelium.[12]
-
Metabolic Instability: The compound might be rapidly metabolized in the gut wall (first-pass metabolism), reducing the amount of active drug that reaches systemic circulation.
To investigate this, you should conduct in vitro permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell-based assays, to assess its ability to cross intestinal barriers.[13]
Troubleshooting Guides
This section provides structured guidance for common experimental problems encountered when working with 1,2,4-thiadiazole derivatives.
Problem 1: My compound precipitates out of the aqueous assay buffer when diluted from a DMSO stock.
This is a classic issue stemming from a compound's low aqueous solubility. The derivative is soluble in the organic stock solvent (DMSO) but crashes out when the concentration exceeds its thermodynamic solubility limit in the final aqueous buffer.
Caption: Troubleshooting workflow for low in vivo exposure.
Detailed Experimental Protocols
Here are step-by-step protocols for two common techniques to enhance the solubility of 1,2,4-thiadiazole derivatives.
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex (Freeze-Drying Method)
This protocol is adapted from methodologies shown to be effective for thiadiazole derivatives. [10]
-
Molar Ratio Selection: Start by selecting a molar ratio of the 1,2,4-thiadiazole derivative to cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD). Common starting ratios are 1:1 and 1:2.
-
Dissolution of Cyclodextrin: Accurately weigh the required amount of HP-β-CD and dissolve it completely in a known volume of purified water with constant stirring.
-
Addition of Thiadiazole: Weigh the 1,2,4-thiadiazole derivative and add it in small portions to the aqueous cyclodextrin solution.
-
Equilibration: Seal the container and continue to stir the mixture at a constant temperature (e.g., 25°C) for 24 to 72 hours. This extended time is crucial to allow the system to reach equilibrium and maximize complex formation.
-
Freezing: After equilibration, rapidly freeze the resulting solution. For optimal crystal structure for lyophilization, flash-freezing in liquid nitrogen or freezing at -80°C is recommended.
-
Lyophilization (Freeze-Drying): Place the frozen sample in a freeze-dryer and run a cycle until a dry, fluffy powder is obtained. This process removes the water via sublimation, leaving the solid drug-cyclodextrin inclusion complex.
-
Characterization: The resulting powder should be characterized to confirm complex formation (e.g., using DSC, FTIR, or NMR) and tested for its improved aqueous solubility and dissolution rate compared to the pure compound. [6][10]
Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
This method is suitable for lab-scale preparation to quickly screen different polymers and drug loadings.
-
Component Selection: Choose a suitable hydrophilic polymer (e.g., PVP K30, HPMC-AS) and a drug-to-polymer ratio (e.g., 1:3, 1:5 w/w).
-
Solvent Selection: Identify a common volatile solvent in which both the 1,2,4-thiadiazole derivative and the polymer are fully soluble (e.g., methanol, acetone, or a mixture thereof).
-
Dissolution: Dissolve the accurately weighed drug and polymer in the chosen solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. Maintain a controlled temperature to avoid thermal degradation of the compound. Continue evaporation until a thin, dry film is formed on the flask wall.
-
Final Drying: Place the flask in a vacuum oven at a moderate temperature (e.g., 40-50°C) for at least 24 hours to remove any residual solvent.
-
Milling and Sieving: Carefully scrape the solid material from the flask. Gently grind the material using a mortar and pestle and pass it through a sieve to obtain a fine powder of uniform size.
-
Characterization: Confirm the amorphous nature of the drug within the dispersion using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). The performance of the solid dispersion should then be evaluated through dissolution testing. [6]
Data Summary: Comparison of Bioavailability Enhancement Strategies
The table below summarizes the primary strategies discussed, allowing for a quick comparison to guide your selection process.
| Strategy | Principle | Key Advantages | Key Disadvantages | Best Suited For |
| Micronization/Nanonization | Increases surface area to enhance dissolution rate. [3] | Simple, well-established technology. | Limited by the compound's intrinsic solubility; risk of particle agglomeration. [3] | BCS Class II compounds where dissolution rate is the main barrier. |
| Salt Formation | Converts an ionizable drug into a salt form with higher aqueous solubility. [4] | Can dramatically increase solubility and dissolution; straightforward synthesis. | Only applicable to compounds with acidic or basic functional groups; risk of converting to a less soluble form in vivo. | Ionizable 1,2,4-thiadiazole derivatives. |
| Amorphous Solid Dispersions | Traps the drug in a high-energy amorphous state within a polymer matrix. [7] | Can achieve significant supersaturation and dramatic bioavailability improvement. [7] | Formulations can be physically unstable over time (recrystallization); requires specialized manufacturing techniques. [4] | Poorly soluble crystalline compounds (brick-dust). |
| Lipid-Based Formulations (e.g., SEDDS) | Solubilizes the drug in a lipid vehicle, which emulsifies in the GI tract. [8] | Excellent for highly lipophilic compounds; can bypass dissolution steps. | Can have limited drug loading capacity; potential for GI side effects with high surfactant levels. | Highly lipophilic (grease-ball) BCS Class II/IV compounds. |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug molecule within a hydrophilic cyclodextrin cavity. [5] | Increases solubility and can protect the drug from degradation. | Can be limited by the stoichiometry of complexation; high amounts of cyclodextrin may have safety concerns. [4] | Compounds with appropriate size and shape to fit within the cyclodextrin cavity. |
References
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
-
Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. [Link]
-
Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. MDPI. [Link]
-
Polymeric composites of 1,2,4-thiadiazole: solubility, dissolution and permeability assay. ResearchGate. [Link]
-
Improved Biopharmaceutical Properties of Oral Formulations of 1,2,4-Thiadiazole Derivative with Cyclodextrins: in Vitro and in Vivo Evaluation. ACS Biomaterials Science & Engineering. [Link]
-
Improved Biopharmaceutical Properties of Oral Formulations of 1,2,4-Thiadiazole Derivative with Cyclodextrins: in Vitro and in Vivo Evaluation. PubMed. [Link]
-
Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv. [Link]
-
In Vitro Test Methodologies To Characterize Bioavailability Enhancing Formulations. Lonza. [Link]
-
Bioavailability Studies. Medical Engineering Technologies. [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. PMC. [Link]
-
Novel 1,2,4-thiadiazole Derivatives as Potent Neuroprotectors: Approach to Creation of Bioavailable Drugs. PubMed. [Link]
-
Using in Vitro and in Vivo Models to Evaluate the Oral Bioavailability of Nutraceuticals. ACS Publications. [Link]
-
Novel 1,2,4-Thiadiazole Derivatives as Potent Neuroprotectors: Approach to Creation of Bioavailable Drugs. ResearchGate. [Link]
-
Some biologically active 1,2,4-thiadiazoles. ResearchGate. [Link]
-
The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. PubMed. [Link]
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- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
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- 13. mdpi.com [mdpi.com]
Technical Support Center: Method Refinement for Scaling Up 5-(4-Methylphenyl)-1,2,4-thiadiazole Production
Welcome to the technical support center for the synthesis and scale-up of 5-(4-Methylphenyl)-1,2,4-thiadiazole. This guide is designed for researchers, chemists, and process development professionals. Here, we move beyond simple protocols to address the common, yet complex, challenges encountered during synthesis, purification, and scale-up. Our focus is on providing robust, field-tested solutions grounded in established chemical principles to ensure your success from the bench to the pilot plant.
Core Synthesis Overview: Oxidative Dimerization of 4-Methylthiobenzamide
The most common and scalable route to symmetrically 3,5-disubstituted 1,2,4-thiadiazoles is the oxidative dimerization of the corresponding thioamides.[1][2] For the synthesis of 5-(4-Methylphenyl)-1,2,4-thiadiazole, this involves the dimerization of 4-methylthiobenzamide. This method is favored for its relatively straightforward execution and good yields when optimized.
The general transformation is as follows:
The reaction proceeds via an intramolecular dehydrogenative N-S bond formation, a process that can be mediated by various oxidizing agents.[1][3]
Visualizing the Reaction Mechanism
The mechanism involves the oxidation of the thioamide to form a reactive intermediate, which then undergoes nucleophilic attack by a second thioamide molecule, followed by cyclization and elimination to yield the stable aromatic 1,2,4-thiadiazole ring.
Caption: Key steps for scaling the synthesis from bench to reactor.
Q3: My crude product is an oil and is very difficult to purify. How can I achieve a crystalline, pure final product?
Purification is often the bottleneck in scaling up heterocyclic synthesis. An oily or impure crude product indicates the presence of byproducts or residual solvent.
Answer:
-
Initial Crude Isolation: Before attempting column chromatography or recrystallization, ensure your crude product is free of high-boiling solvents like DMF or DMSO, which are often used in these reactions. [3][4] * Recommendation: After aqueous work-up and extraction into a solvent like ethyl acetate or DCM, perform a brine wash to help remove residual water and water-soluble solvents. Dry the organic layer thoroughly (e.g., over MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo. For stubborn high-boiling solvents, co-evaporation with a lower-boiling solvent like toluene can be effective.
-
Recrystallization over Chromatography: Column chromatography is not ideal for multi-kilogram production. Developing a robust recrystallization protocol is essential for scalability.
-
Recommendation: Screen for a suitable recrystallization solvent system. Start with a single solvent where the product has high solubility when hot and low solubility when cold (e.g., ethanol, isopropanol, or ethyl acetate). If a single solvent is not effective, try a two-solvent system (e.g., ethyl acetate/hexanes or DCM/hexanes). Dissolve the crude material in the minimum amount of the "good" solvent at reflux, then slowly add the "poor" solvent (antisolvent) until turbidity persists. Allow the solution to cool slowly to promote the growth of large, pure crystals.
-
-
Trituration/Slurry Wash: If the crude material is semi-solid or a thick oil, a slurry wash can be very effective.
-
Recommendation: Add a solvent in which the desired product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or hexanes). Stir the mixture vigorously for 1-2 hours. The product should solidify. Filter the solid and wash with more cold solvent. This simple step can significantly improve the purity of the material before a final recrystallization.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Methylthiobenzamide (Starting Material)
This protocol describes the conversion of 4-methylbenzamide to the required thioamide precursor.
| Reagent | M.W. | Amount | Moles | Equiv. |
| 4-Methylbenzamide | 135.16 | 20.0 g | 148 mmol | 1.0 |
| Lawesson's Reagent | 404.47 | 32.9 g | 81.4 mmol | 0.55 |
| Toluene | - | 400 mL | - | - |
Procedure:
-
To a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methylbenzamide (20.0 g, 148 mmol) and toluene (400 mL).
-
Stir the suspension and add Lawesson's Reagent (32.9 g, 81.4 mmol) in one portion.
-
Heat the reaction mixture to reflux (approx. 110 °C) under a nitrogen atmosphere. The reaction mixture will turn yellow.
-
Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes) until all the starting amide is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour.
-
Filter the resulting yellow precipitate and wash the solid with cold hexanes (2 x 50 mL) to remove soluble impurities.
-
The crude product can be purified by recrystallization from ethanol to afford 4-methylthiobenzamide as a bright yellow solid.
Protocol 2: Lab-Scale Synthesis of 5-(4-Methylphenyl)-1,2,4-thiadiazole (Iodine-Mediated)
| Reagent | M.W. | Amount | Moles | Equiv. |
| 4-Methylthiobenzamide | 151.23 | 5.00 g | 33.1 mmol | 1.0 |
| Iodine (I₂) | 253.81 | 4.20 g | 16.5 mmol | 0.5 |
| Pyridine | 79.10 | 5.23 mL | 66.2 mmol | 2.0 |
| Ethanol | - | 100 mL | - | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-methylthiobenzamide (5.00 g, 33.1 mmol) in ethanol (100 mL).
-
To the stirred solution, add pyridine (5.23 mL, 66.2 mmol).
-
Add a solution of iodine (4.20 g, 16.5 mmol) in ethanol (50 mL) dropwise over 30 minutes at room temperature. The mixture will turn dark brown.
-
Stir the reaction at room temperature for 12-18 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Once the reaction is complete, pour the mixture into 300 mL of cold water containing sodium thiosulfate (Na₂S₂O₃, ~10 g) to quench the excess iodine. Stir until the brown color disappears.
-
A pale white/yellow precipitate will form. Filter the solid, wash thoroughly with water (3 x 50 mL), and air dry.
-
Purify the crude product by recrystallization from hot ethanol to yield 5-(4-Methylphenyl)-1,2,4-thiadiazole as a white crystalline solid.
Troubleshooting Decision Tree
If your experiment is not proceeding as expected, use this flowchart to diagnose the potential issue.
Caption: A logical guide for troubleshooting common synthesis problems.
References
-
Antony P., M., Chakravarthy A. S., J., & Ila, H. (2024). A facile transition-metal-free synthesis of 3,5-bis(het)aryl/arylaminothiadiazoles. The Journal of Organic Chemistry, 89, 4453-4460. [Link] [1][3]2. Al-Sanea, M. M., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Molecules, 25(10), 2354. [Link] [4]3. Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles. [Link] [5]4. Modha, D., et al. (2013). Building 1,2,4-Thiadiazole: Ten Years of Progress. Chemistry – An Asian Journal, 8(5), 856-875. [Link] [6]5. Porcal, V., et al. (2021). 1,7,4 Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology. [Link] [2]6. Yang, Z., et al. (2020). Electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas. The Journal of Organic Chemistry, 85(5), 3358-3363. [Link]
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- 5. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to the Identification and Validation of the Biological Target for 5-(4-Methylphenyl)-1,2,4-thiadiazole
For drug development professionals, the journey from a promising small molecule to a clinically effective therapeutic is fraught with challenges. A critical, foundational step in this process is the unambiguous identification and validation of the compound's biological target.[1][2][3] This ensures that the observed therapeutic effect is a direct consequence of modulating the intended target, thereby minimizing the risk of late-stage failures due to a misunderstood mechanism of action or off-target effects.[4][5]
This guide focuses on a specific small molecule, 5-(4-Methylphenyl)-1,2,4-thiadiazole. While the broader class of thiadiazole-containing compounds is known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, the specific molecular target of this particular isomer is not well-established.[6][7] This guide, therefore, provides a comprehensive, multi-faceted experimental framework for researchers to de-orphan this compound, moving systematically from an unknown mechanism to a validated biological target. We will compare and contrast orthogonal experimental strategies, providing the rationale behind each choice and detailed protocols to ensure scientific rigor.
Part 1: The Strategic Imperative for Target Validation
Before embarking on extensive experimental work, it is crucial to understand the "why" behind target validation. A validated target provides a clear link between the molecular interaction of a drug and its resulting physiological effect.[2] This knowledge is paramount for:
-
Rational Lead Optimization: Understanding the structure-activity relationship (SAR) to improve potency and selectivity.[4]
-
Predicting Potential Side Effects: Identifying off-target interactions early in the discovery process.[8]
-
Developing Mechanistic Biomarkers: Creating assays to monitor target engagement and therapeutic response in clinical trials.[9]
Given the uncharacterized nature of 5-(4-Methylphenyl)-1,2,4-thiadiazole, our approach must be discovery-oriented. We will begin with unbiased methods to generate hypotheses about its target and then proceed to more focused techniques for confirmation and validation.
Part 2: A Phased Approach to Target Identification and Validation
We propose a four-phase workflow, beginning with broad phenotypic observations and progressively narrowing the focus to a specific, validated molecular interaction.
Phase 1: Phenotypic Screening – Unveiling the Compound's Cellular Effect
When a compound's target is unknown, a phenotypic screen is the logical starting point.[10][11][12] This approach focuses on the outcome of drug treatment—an observable change in cell morphology, function, or viability—rather than a preconceived molecular interaction.[][14] This is a less biased strategy that can uncover novel mechanisms of action.[10]
Comparison of Phenotypic Screening Approaches
| Assay Type | Principle | Advantages | Disadvantages |
| High-Content Imaging | Automated microscopy and image analysis to quantify changes in cellular morphology, protein localization, or other visual parameters.[] | Provides multi-parametric data from a single experiment, offering a rich dataset for mechanism-of-action hypotheses.[] | Can be complex to set up and requires sophisticated image analysis software. |
| Cell Viability/Proliferation Assays | Measures the number of viable cells after compound treatment using metabolic indicators (e.g., MTT, CellTiter-Glo). | Simple, high-throughput, and cost-effective for identifying cytotoxic or cytostatic compounds. | Provides limited mechanistic information on its own. |
| Reporter Gene Assays | Utilizes genetically engineered cell lines where a reporter protein (e.g., luciferase, GFP) is expressed under the control of a specific signaling pathway promoter. | Directly links compound activity to the modulation of a known pathway. | Biased towards pre-selected pathways; will not identify targets in other pathways. |
Recommended Starting Point: High-Content Imaging
For an uncharacterized compound, a high-content imaging screen offers the best balance of being unbiased while generating rich, actionable data.
Experimental Protocol: High-Content Imaging Phenotypic Screen
-
Cell Selection and Plating:
-
Choose a panel of cell lines relevant to a potential therapeutic area (e.g., A549 for lung cancer, MCF-7 for breast cancer).
-
Plate cells in 96- or 384-well imaging-compatible plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a dilution series of 5-(4-Methylphenyl)-1,2,4-thiadiazole (e.g., from 10 nM to 100 µM).
-
Treat cells with the compound and include appropriate vehicle (e.g., DMSO) and positive controls. Incubate for a relevant time period (e.g., 24, 48, or 72 hours).
-
-
Staining:
-
Fix, permeabilize, and stain the cells with a cocktail of fluorescent dyes. A common combination includes:
-
Hoechst 33342: To stain the nucleus and assess cell number and nuclear morphology.
-
Phalloidin-Alexa Fluor 488: To stain F-actin and visualize the cytoskeleton and cell shape.
-
MitoTracker Red CMXRos: To stain mitochondria and evaluate their morphology and integrity.
-
-
-
Image Acquisition:
-
Acquire images using a high-content imaging system, capturing multiple fields of view per well across all fluorescent channels.
-
-
Image Analysis:
-
Use image analysis software to segment cells and extract quantitative features, such as cell count, nuclear size and shape, cytoskeletal texture, and mitochondrial intensity.
-
Compare the feature profiles of compound-treated cells to vehicle controls to identify significant phenotypic changes.
-
Phase 2: Unbiased Target Identification – From Phenotype to Protein
Once a reproducible phenotype is observed, the next critical step is to identify the protein target responsible for this effect. Affinity-based chemical proteomics is a powerful technique for this purpose.[15] It involves using the compound of interest to "fish" for its binding partners in a complex cell lysate.[16]
Comparison of Unbiased Target Identification Methods
| Method | Principle | Advantages | Disadvantages |
| Kinobeads / Affinity Chromatography | A broad-spectrum affinity matrix (e.g., immobilized kinase inhibitors) is used to capture a class of proteins from a lysate. The test compound competes for binding, and its targets are identified by their reduced binding to the matrix, as quantified by mass spectrometry.[15][17][18] | Excellent for identifying kinase targets, a common class of drug targets.[15] Can determine relative binding affinities for multiple targets simultaneously.[16] | Limited to the protein classes captured by the affinity matrix. May not identify non-kinase targets.[15] |
| Drug Affinity Chromatography | The compound of interest is immobilized on a solid support and used to pull down its binding partners from a cell lysate. | Can theoretically identify any protein target that binds to the compound. | Requires chemical modification of the compound, which may alter its binding properties. Non-specific binding can be a major issue. |
| CRISPR/Cas9 Screening | A pooled library of guide RNAs is used to knock out every gene in the genome. Cells are then treated with the compound, and genes whose knockout confers resistance or sensitivity are identified by sequencing.[19][20] | Provides a functional link between a gene and the compound's effect. Does not require modification of the compound.[19] | Can be technically complex and time-consuming. May identify downstream effectors rather than the direct binding target. |
Recommended Approach: Kinobeads Profiling
Given that many heterocyclic small molecules target kinases, and the thiadiazole scaffold is present in known kinase inhibitors, kinobeads profiling is a high-yield starting point.[6][7]
Experimental Protocol: Kinobeads-Based Target Identification
-
Cell Lysate Preparation:
-
Culture a large batch of the cells that showed a clear phenotype in Phase 1.
-
Lyse the cells under native conditions to preserve protein structure and function.
-
Determine the total protein concentration of the lysate.
-
-
Competitive Binding:
-
Aliquot the cell lysate. To different aliquots, add increasing concentrations of 5-(4-Methylphenyl)-1,2,4-thiadiazole (e.g., 0.1 µM, 1 µM, 10 µM) or a DMSO vehicle control.
-
Incubate to allow the compound to bind to its targets.
-
-
Kinase Enrichment:
-
Elution and Digestion:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and digest them into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were bound to the beads in each sample.
-
-
Data Analysis:
-
For each identified kinase, plot its abundance in the pull-down as a function of the concentration of 5-(4-Methylphenyl)-1,2,4-thiadiazole.
-
A dose-dependent decrease in the amount of a specific kinase pulled down by the kinobeads indicates that it is a target of the compound.[16]
-
Phase 3: In-Cell Target Engagement – Confirming the Interaction in a Live Cell
Identifying a putative target via proteomics is a major step, but it's essential to confirm that the compound engages this target within the complex environment of an intact cell.[21][22][23] The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[24][25] It relies on the principle that when a ligand binds to a protein, it stabilizes the protein against heat-induced denaturation.[9][24]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture cells and treat them with a saturating concentration of 5-(4-Methylphenyl)-1,2,4-thiadiazole or a vehicle control for a defined period.
-
-
Heating Step:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a short duration (e.g., 3 minutes at temperatures from 40°C to 70°C).[24]
-
-
Lysis and Fractionation:
-
Lyse the cells (e.g., via freeze-thaw cycles).
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Quantification of Soluble Protein:
-
Collect the supernatant, which contains the soluble, non-denatured proteins.
-
Quantify the amount of the putative target protein (identified in Phase 2) remaining in the supernatant using a specific antibody-based method like Western blotting or ELISA.
-
-
Data Analysis:
-
For both the vehicle- and compound-treated groups, plot the amount of soluble target protein against the heating temperature.
-
A shift in the melting curve to higher temperatures in the compound-treated sample confirms that the compound binds to and stabilizes the target protein in intact cells.[9]
-
Phase 4: Biophysical Validation – Quantifying the Direct Interaction
The final step is to prove a direct, high-affinity interaction between the compound and a purified form of the target protein. This provides definitive evidence and quantitative binding parameters.
Comparison of Biophysical Validation Techniques
| Technique | Principle | Key Output | Advantages |
| Surface Plasmon Resonance (SPR) | The target protein is immobilized on a sensor chip. The compound is flowed over the chip, and binding is detected as a change in the refractive index.[5][26] | Binding affinity (KD), association rate (kon), dissociation rate (koff).[26] | Real-time, label-free, provides detailed kinetic information. |
| Isothermal Titration Calorimetry (ITC) | The compound is titrated into a solution of the target protein. The heat released or absorbed upon binding is measured directly.[5] | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). | Provides a complete thermodynamic profile of the interaction in solution. |
Part 3: Synthesizing the Evidence for a Confident Conclusion
No single experiment is sufficient to validate a drug target.[5] True validation comes from the convergence of evidence from these orthogonal approaches. A strong validation package for 5-(4-Methylphenyl)-1,2,4-thiadiazole would consist of:
-
A clear, dose-dependent cellular phenotype.
-
Identification of a specific protein target via an unbiased method like kinobeads.
-
Confirmation of target engagement in intact cells, demonstrated by a thermal shift in a CETSA experiment.
-
Quantitative measurement of direct, high-affinity binding to the purified protein using SPR or ITC.
By following this rigorous, multi-faceted guide, researchers can move from a compound with unknown activity to one with a clearly defined and validated biological target, laying a solid foundation for its future development as a potential therapeutic agent.
References
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- ACS Publications. (n.d.). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling.
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Comparative Guide to the Structure-Activity Relationship of 5-(4-Methylphenyl)-1,2,4-thiadiazole Analogs as Potential Anticancer Agents
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-(4-Methylphenyl)-1,2,4-thiadiazole analogs, with a focus on their potential as anticancer agents, particularly as kinase inhibitors. While direct and extensive SAR studies on this specific scaffold are emerging, we will draw upon established principles from closely related 1,3,4-thiadiazole and other 5-aryl-1,2,4-thiadiazole series to provide actionable insights for researchers, scientists, and drug development professionals.
Introduction: The 1,2,4-Thiadiazole Scaffold in Oncology
The 1,2,4-thiadiazole is a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. This scaffold is of significant interest in medicinal chemistry due to its metabolic stability and its ability to act as a bioisostere for other cyclic structures, enhancing interactions with biological targets.[1][2] Derivatives of the isomeric 1,3,4-thiadiazole ring have demonstrated a wide range of pharmacological activities, including potent anticancer effects.[1][3][4] These compounds often exert their cytotoxic effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[5]
The focus of this guide, the 5-(4-Methylphenyl)-1,2,4-thiadiazole core, offers a unique structural framework for the design of novel anticancer agents. The tolyl group at the 5-position provides a lipophilic handle that can be oriented into hydrophobic pockets of target enzymes, while the 3-position of the thiadiazole ring presents a key vector for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.
A promising target for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[6][7] Inhibition of VEGFR-2 signaling is a clinically validated strategy in cancer therapy.[7][8][9]
Structure-Activity Relationship (SAR) Analysis
The following SAR analysis is a synthesis of findings from studies on analogous 1,3,4-thiadiazole and other 5-aryl-1,2,4-thiadiazole derivatives. These insights provide a predictive framework for the rational design of novel 5-(4-Methylphenyl)-1,2,4-thiadiazole analogs.
Substitutions on the 3-Position of the 1,2,4-Thiadiazole Ring
The 3-position of the 1,2,4-thiadiazole ring is a critical determinant of biological activity. Modifications at this position can significantly impact the compound's interaction with the target protein, as well as its solubility and metabolic stability.
-
Amino and Substituted Amino Groups: The introduction of an amino or a substituted amino group at the 3-position is a common strategy to enhance anticancer activity. The nitrogen atom can act as a hydrogen bond acceptor or donor, forming key interactions with the hinge region of kinase domains.
-
Small Alkyl and Aryl Substituents: Small, lipophilic groups can enhance binding affinity by occupying hydrophobic pockets within the active site. However, bulky substituents may lead to steric hindrance and a decrease in activity.
-
Linker-Mediated Functionalization: Incorporating a linker, such as an acetamide group, allows for the attachment of larger moieties like piperazine or other heterocyclic rings. This strategy has been shown to be effective in improving the anticancer potency of 1,3,4-thiadiazole derivatives.[2][3] For instance, the introduction of a piperazine ring through an acetamide linker has been shown to be advantageous for the antiproliferative activity of this class of compounds.[3]
Modifications of the 5-Aryl Moiety
While this guide focuses on the 5-(4-methylphenyl) scaffold, it is instructive to consider the influence of substituents on the aryl ring at the 5-position, as this can inform the design of more potent analogs.
-
Electron-Withdrawing and Donating Groups: The electronic nature of substituents on the phenyl ring can modulate the overall electron density of the thiadiazole core and influence its binding properties. Studies on related compounds have shown that both electron-withdrawing (e.g., chloro, nitro) and electron-donating (e.g., methoxy) groups can enhance anticancer activity, depending on the specific biological target.
-
Positional Isomerism: The position of the substituent on the phenyl ring is crucial. For example, in a series of 1,3,4-thiadiazole derivatives, a para-substitution on the phenyl ring was found to be more favorable for activity than ortho or meta substitutions.
The following table summarizes the hypothetical structure-activity relationships for a series of 5-(4-Methylphenyl)-1,2,4-thiadiazole analogs based on the principles derived from analogous compounds.
| Compound ID | R Group (at 3-position) | Expected Anticancer Activity | Rationale |
| 1 | -H | Low | Unsubstituted thiadiazole often exhibits weak activity. |
| 2 | -NH2 | Moderate | The amino group can act as a hydrogen bond donor/acceptor. |
| 3 | -NH-CH3 | Moderate to High | Small alkyl substitution can improve hydrophobic interactions. |
| 4 | -NH-Phenyl | Moderate | The phenyl group can engage in pi-stacking interactions. |
| 5 | -NH-CO-CH3 | Moderate to High | The acetamide linker provides a point for further functionalization and can form hydrogen bonds. |
| 6 | -NH-CO-CH2-Piperazine | High | The piperazine moiety can improve solubility and provides an additional site for interaction with the target.[2][3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of 5-(4-Methylphenyl)-1,2,4-thiadiazole analogs.
General Synthesis of 5-(4-Methylphenyl)-1,2,4-thiadiazole Analogs
The synthesis of a library of 3-substituted-5-(4-methylphenyl)-1,2,4-thiadiazoles can be achieved through a multi-step process. A representative synthetic scheme is outlined below.
Caption: General synthetic workflow for 5-(4-Methylphenyl)-1,2,4-thiadiazole analogs.
Step-by-Step Protocol:
-
Amidoxime Formation: 4-Methylbenzonitrile is reacted with hydroxylamine in the presence of a base such as sodium bicarbonate in a suitable solvent like ethanol. The reaction mixture is heated under reflux for several hours. After cooling, the product, N'-(4-methylbenzoyl)formimidamide, is isolated by filtration.
-
Acylation: The resulting amidoxime is then acylated using an appropriate acylating agent (e.g., an acid chloride or anhydride) in the presence of a base like pyridine or triethylamine in an aprotic solvent such as dichloromethane.
-
Cyclization: The acylated intermediate is cyclized to the 1,2,4-thiadiazole ring by heating, often in the presence of a dehydrating agent or a base.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Anticancer Activity Screening
The cytotoxic effects of the synthesized analogs are evaluated against a panel of human cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer), using the MTT assay.[2]
MTT Assay Protocol:
-
Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
VEGFR-2 Kinase Inhibition Assay
The ability of the synthesized compounds to inhibit the kinase activity of VEGFR-2 can be assessed using a commercially available kinase assay kit.[8][9]
VEGFR-2 Kinase Assay Protocol:
-
Reaction Setup: The assay is performed in a 96-well plate. Each well contains the VEGFR-2 enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase assay buffer.
-
Inhibitor Addition: The test compounds are added to the wells at various concentrations. A control with no inhibitor is also included.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 45 minutes).
-
Detection: The amount of ATP remaining after the kinase reaction is quantified using a luciferase-based reagent (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the kinase activity.
-
IC50 Calculation: The IC50 values are determined by plotting the percentage of kinase inhibition against the inhibitor concentration.
Apoptosis Assay by Flow Cytometry
To determine if the cytotoxic effects of the compounds are due to the induction of apoptosis, an Annexin V-FITC/Propidium Iodide (PI) double staining assay followed by flow cytometry analysis can be performed.[11][12][13][14]
Annexin V/PI Staining Protocol:
-
Cell Treatment: Cancer cells are treated with the test compounds at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark for 15-20 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
Signaling Pathway and Experimental Workflow Visualization
Caption: VEGFR-2 signaling pathway and the inhibitory action of thiadiazole analogs.
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A Comparative Guide to the Efficacy of 1,2,4-Thiadiazole vs. 1,3,4-Thiadiazole Derivatives in Drug Discovery
Introduction: The Privileged Status of Thiadiazole Scaffolds
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents frequently converges on heterocyclic scaffolds. Among these, thiadiazoles—five-membered aromatic rings containing one sulfur and two nitrogen atoms—have earned the designation of a "privileged scaffold." This status is attributed to their remarkable versatility and the broad spectrum of biological activities their derivatives exhibit. The arrangement of heteroatoms within the ring gives rise to four distinct isomers, with the 1,2,4- and 1,3,4-thiadiazole cores being of paramount interest in drug development.
This guide provides an in-depth, objective comparison of the efficacy of derivatives from these two prominent isomeric classes. We will dissect their performance in key therapeutic areas, grounded in experimental data, and explore the underlying structure-activity relationships and mechanisms that dictate their biological potential. A crucial concept in understanding the utility of the 1,3,4-thiadiazole ring is its role as a bioisostere of pyrimidine, a fundamental component of nucleobases. This structural mimicry allows its derivatives to potentially interfere with critical cellular processes like DNA replication, a property extensively exploited in anticancer drug design.[1][2] Conversely, the asymmetric nature of the 1,2,4-thiadiazole core offers different steric and electronic properties for targeted molecular interactions. This analysis is designed to equip researchers, scientists, and drug development professionals with a clear, evidence-based understanding to guide the strategic design of next-generation therapeutics.
Core Structures and Physicochemical Landscape
The isomeric arrangement of nitrogen and sulfur atoms in the thiadiazole ring is the primary determinant of the scaffold's physicochemical properties, influencing everything from metabolic stability to target-binding interactions.
Caption: Core structures of 1,2,4- and 1,3,4-thiadiazole isomers.
-
1,2,4-Thiadiazole: This isomer is asymmetric, which can be advantageous for creating specific vectoral interactions within a protein binding pocket. Its derivatives have shown significant promise as allosteric modulators and receptor antagonists.[3][4]
-
1,3,4-Thiadiazole: This symmetric isomer is noted for its robust chemical and thermal stability.[5] The sulfur atom enhances lipid solubility, and the ring's mesoionic character facilitates passage across biological membranes, improving tissue permeability.[1][6] This profile, combined with its bioisosteric relationship to pyrimidine, has made it a prolific scaffold in medicinal chemistry, leading to numerous clinically used drugs such as the diuretic Acetazolamide and the antibiotic Cefazolin.[6]
Comparative Efficacy: A Data-Driven Analysis
Anticancer Activity
Both thiadiazole isomers have been extensively explored as platforms for anticancer agents. Their derivatives often function by inducing apoptosis, inhibiting key enzymes like kinases, or arresting the cell cycle.[7][8][9]
A novel library of 1,2,4-thiadiazole-1,2,4-triazole hybrids demonstrated potent cytotoxic activity against a panel of human cancer cell lines.[7] Similarly, numerous 1,3,4-thiadiazole derivatives have been synthesized and shown to possess significant anticancer properties, often attributed to their ability to interfere with DNA replication or other cellular processes.[1][9]
Table 1: Comparative In Vitro Anticancer Efficacy (IC₅₀ in µM)
| Compound Class | Derivative Example | MCF-7 (Breast) | A549 (Lung) | DU-145 (Prostate) | HCT-116 (Colon) | Reference |
|---|---|---|---|---|---|---|
| 1,2,4-Thiadiazole | Compound 8i (Amide hybrid) | 0.10 ± 0.084 | 0.45 ± 0.045 | 0.98 ± 0.076 | - | [7] |
| 1,2,4-Thiadiazole | Compound 8d (Amide hybrid) | 1.10 ± 0.091 | 0.19 ± 0.065 | 1.15 ± 0.098 | - | [7] |
| 1,3,4-Thiadiazole | Compound 8a (Thiadiazole-isatin) | 4.61 ± 0.31 | 1.62 ± 0.11 | - | - | [1] |
| 1,3,4-Thiadiazole | Compound 7 (Spiro-thiadiazole) | - | - | - | 92.2 nM (0.092 µM) | [10] |
| Standard Drug | Etoposide | 1.91 ± 0.84 | 2.01 ± 0.098 | 3.08 ± 0.135 | - |[7] |
Causality Insight: The potent activity of the 1,2,4-thiadiazole hybrid 8i against the MCF-7 breast cancer line suggests a highly specific interaction, likely driven by the unique stereoelectronic profile of the substituted amide functionality on the asymmetric core.[7] In contrast, the broad potency of 1,3,4-thiadiazole derivative 8a highlights the scaffold's general utility as a cytotoxic pharmacophore, with its efficacy being significantly higher than its 1,3,4-oxadiazole isostere in the same study, underscoring the critical role of the sulfur atom.[1]
Anti-inflammatory Activity: COX Inhibition
Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes. The development of selective COX-2 inhibitors is a major goal to reduce the gastrointestinal side effects associated with non-selective COX inhibition. Both thiadiazole scaffolds have been successfully utilized to create potent and selective COX-2 inhibitors.
Studies have shown that replacing the carboxylic acid group of fenamates with a 1,3,4-thiadiazole-2-thione moiety yields potent dual inhibitors of both COX and 5-lipoxygenase (5-LO).[11] More recent work has focused on designing 1,3,4-thiadiazole derivatives that mimic the structure of celecoxib, a known selective COX-2 inhibitor, leading to compounds with high potency and selectivity.[12]
Caption: Mechanism of selective COX-2 inhibition by thiadiazole derivatives.
Table 2: Comparative COX-2 Inhibition and Selectivity
| Compound Class | Derivative Example | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) | Reference |
|---|---|---|---|---|---|
| 1,3,4-Thiadiazole | Thione analog 10b | 0.85 | 0.87 | 0.98 | [11] |
| 1,3,4-Thiadiazole | Sulfonamide analog | >100 | 0.04 | >2500 | [12] |
| 1,2,4-Triazole | Analog 11c | 13.5 | 0.04 | 337.5 |
| Standard Drug | Celecoxib | 14.7 | 0.045 | 326.67 | |
Causality Insight: The data clearly shows that the nature of the substitution is more critical than the core scaffold itself. The early 1,3,4-thiadiazole-thione derivative 10b was a non-selective, potent inhibitor of both enzymes.[11] However, by rationally designing derivatives with sulfonamide moieties to mimic known selective inhibitors, researchers created 1,3,4-thiadiazole compounds with outstanding potency and selectivity for COX-2, far exceeding that of the parent drug Celecoxib.[12] This demonstrates the scaffold's ability to be finely tuned to achieve specific inhibitory profiles.
Antimicrobial Activity
The 1,3,4-thiadiazole core is a well-established pharmacophore in the development of antimicrobial agents, with numerous reports detailing its efficacy against a wide range of bacterial and fungal pathogens.[13][14] The activity is often linked to the presence of the =N-C-S- moiety and the overall aromaticity of the ring system.[15]
Table 3: Comparative Antibacterial Efficacy (MIC in µg/mL)
| Compound Class | Derivative Example | S. aureus (Gram +) | B. subtilis (Gram +) | E. coli (Gram -) | P. aeruginosa (Gram -) | Reference |
|---|---|---|---|---|---|---|
| 1,3,4-Thiadiazole | Benzimidazole hybrid 8j | >100 | - | >100 | 12.5 | [13] |
| 1,3,4-Thiadiazole | Thiophene hybrid 27a | 15.62 | 7.81 | 15.62 | - | [13] |
| Standard Drug | Ciprofloxacin | 25 | 25 | 25 | 25 | |
Causality Insight: The antimicrobial efficacy is highly dependent on the substituents at the C2 and C5 positions. For instance, the benzimidazole derivative 8j showed targeted activity against P. aeruginosa, while the thiophene-containing compound 27a exhibited broader-spectrum activity.[13] This variability underscores the importance of the appended functional groups in dictating the specific antimicrobial profile and mechanism of action.
Experimental Protocols for Efficacy Validation
To ensure scientific integrity and reproducibility, the claims of efficacy must be supported by robust, well-defined experimental protocols. The following methodologies are standard in the field for assessing the biological activities discussed.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, cell viability and proliferation. It is widely used to determine the IC₅₀ values of potential anticancer compounds.
Caption: Standard workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well microtiter plates at a density of 5 × 10³ to 1 × 10⁴ cells/well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test thiadiazole derivatives in the appropriate cell culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Etoposide).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the resulting formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.
Protocol 2: In Vitro Antimicrobial Susceptibility (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 × 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Perform serial two-fold dilutions of the thiadiazole compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).
Conclusion and Future Perspectives
This guide demonstrates that both 1,2,4- and 1,3,4-thiadiazole scaffolds are exceptionally valuable in modern drug discovery. The analysis of experimental data reveals a crucial insight: while the core ring structure provides the foundational physicochemical properties, the ultimate efficacy and selectivity of a derivative are dictated by the nature and placement of its substituents.
-
The 1,3,4-thiadiazole isomer has a more extensive track record, with its derivatives showing remarkable, tunable efficacy as anticancer, anti-inflammatory, and antimicrobial agents.[12][13][15] Its role as a stable, bioavailable scaffold with favorable membrane permeability makes it a reliable starting point for rational drug design.
-
The 1,2,4-thiadiazole isomer, while perhaps less ubiquitous, offers unique opportunities due to its asymmetry. The potent and highly specific anticancer activity of its derivatives suggests this scaffold is particularly well-suited for developing targeted therapies where precise molecular recognition is key.[7]
The future of thiadiazole-based drug development lies in the continued rational design of novel derivatives. Key strategies will include the synthesis of hybrid molecules that combine the thiadiazole core with other known pharmacophores, the exploration of new substitution patterns to optimize activity and reduce off-target effects, and the investigation of these compounds against emerging therapeutic targets. The evidence strongly supports that both the 1,2,4- and 1,3,4-thiadiazole isomers will remain central pillars in the search for new and improved medicines.
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A complete list of all sources cited within this guide.
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Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. [Link]
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1,3,4-Thiadiazole and Its Derivatives: A Review on Recent Progress in Biological Activities. ResearchGate. [Link]
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Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. PMC - NIH. [Link]
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A Comparative Guide to the Cross-Reactivity Profile of 5-(4-Methylphenyl)-1,2,4-thiadiazole
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is inextricably linked to its selectivity. The journey from a promising hit compound to a clinically viable drug is paved with rigorous testing, a significant portion of which is dedicated to understanding its interaction with biological targets beyond the intended one. Off-target interactions can precipitate a cascade of adverse effects, leading to unforeseen toxicities and, ultimately, the attrition of an otherwise promising therapeutic.[1][2] This guide provides an in-depth comparative analysis of the cross-reactivity profile of 5-(4-Methylphenyl)-1,2,4-thiadiazole, a novel small molecule with therapeutic potential.
The 1,2,4-thiadiazole scaffold is a recognized pharmacophore, with derivatives exhibiting a range of biological activities, including anticancer and enzymatic inhibition.[3][4] Notably, compounds such as 3,5-bis(pyridin-3-yl)-1,2,4-thiadiazole have been identified as aromatase inhibitors, and certain 1,2,4-thiadiazolidine-3,5-diones act as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β).[3][5] Given the prevalence of kinase inhibition among heterocyclic compounds, this guide will proceed under the working hypothesis that 5-(4-Methylphenyl)-1,2,4-thiadiazole is a putative inhibitor of a specific protein kinase.
This document is intended for researchers, scientists, and drug development professionals. It will provide a comprehensive framework for assessing the selectivity of this compound, comparing it with a structurally related molecule, and interpreting the experimental data to inform preclinical development decisions. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and visualize the complex data in a clear and actionable format.
Comparative Framework: Profiling Against a Structurally Related Kinase Inhibitor
To provide a meaningful context for the cross-reactivity data of 5-(4-Methylphenyl)-1,2,4-thiadiazole (termed "Compound T" for brevity), we will compare its performance against a known, structurally related kinase inhibitor, 4-(4-methylphenyl)-N-(pyridin-4-yl)thiazol-2-amine (termed "Comparator K"). Comparator K is a known inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated cancer target.[5]
This comparative approach allows for a nuanced understanding of how subtle structural modifications—in this case, the arrangement of atoms within the five-membered heterocyclic ring—can profoundly impact target selectivity and off-target interactions.
Experimental Design: A Multi-pronged Approach to De-risking
A robust cross-reactivity assessment necessitates a multi-tiered experimental approach. We will employ a combination of in vitro biochemical and cell-based assays to construct a comprehensive selectivity profile for Compound T and Comparator K.
The experimental workflow is designed to first assess the primary target engagement and broad kinase selectivity, followed by an evaluation of potential interactions with other major target classes, and finally, an assessment of cellular cytotoxicity.
Figure 1: A tiered experimental workflow for comprehensive cross-reactivity profiling.
Tier 1: Kinase Selectivity Profiling
The initial tier focuses on quantifying the inhibitory activity against the primary target and a broad panel of other kinases to establish a selectivity index.
Primary Target Engagement: CDK2/CycA2 Inhibition Assay
-
Rationale: This assay confirms the on-target potency of both compounds against CDK2. A radiometric assay using ³³P-ATP provides a direct and highly sensitive measure of kinase activity.
-
Protocol:
-
Prepare a reaction mixture containing recombinant human CDK2/CycA2 enzyme, a histone H1 substrate, and kinase buffer.
-
Add serial dilutions of Compound T or Comparator K (typically from 10 µM down to 0.1 nM) to the reaction mixture in a 96-well plate.
-
Initiate the kinase reaction by adding a mixture of MgCl₂ and [γ-³³P]ATP.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction and spot the mixture onto a phosphocellulose membrane.
-
Wash the membrane to remove unincorporated [γ-³³P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Broad Kinome Screen
-
Rationale: To understand the broader selectivity profile, both compounds are screened against a large panel of kinases. This helps identify potential off-target interactions that could lead to adverse effects or provide opportunities for drug repurposing.
-
Methodology: A commercial kinase profiling service is typically employed for this purpose, screening the compounds at a fixed concentration (e.g., 1 µM) against a panel of 250+ kinases. Hits (kinases with >50% inhibition) are then followed up with IC₅₀ determinations.
Illustrative Data:
| Compound | CDK2 IC₅₀ (nM) | Kinase Hits (>50% Inhibition @ 1µM) | Selectivity Score (S₁₀) |
| Compound T | 150 | CDK9, GSK-3β, PIM1 | 0.012 |
| Comparator K | 25 | CDK1, CDK9, ROCK1, AURKA | 0.04 |
Note: Data is illustrative. A lower selectivity score indicates higher selectivity.
Tier 2: Broader Off-Target Liability Screening
This tier expands the investigation to other major drug target families to identify potential liabilities that could lead to common adverse drug reactions.
GPCR Binding Panel
-
Rationale: G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are common off-targets for small molecules. A panel of radioligand binding assays for GPCRs associated with known safety liabilities (e.g., adrenergic, dopaminergic, serotonergic receptors) is crucial.
-
Protocol:
-
Utilize membrane preparations from cells overexpressing the target GPCR.
-
Incubate the membranes with a specific radioligand for the target receptor in the presence of a fixed concentration of Compound T or Comparator K (e.g., 10 µM).
-
Separate bound from free radioligand by filtration.
-
Quantify the bound radioactivity.
-
Calculate the percentage inhibition of radioligand binding.
-
Illustrative Data:
| Compound | GPCR Target with >50% Inhibition @ 10µM |
| Compound T | None |
| Comparator K | 5-HT₂ₐ Receptor |
Tier 3: Cellular Phenotypic Assessment
The final tier assesses the overall effect of the compounds on cell health to provide a functional readout of any potential toxicity resulting from on- or off-target effects.
Cellular Cytotoxicity Assay
-
Rationale: An in vitro cytotoxicity assay using a metabolically active cell line, such as the human liver carcinoma cell line HepG2, provides an indication of potential hepatotoxicity, a common reason for drug attrition. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
-
Protocol:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Compound T or Comparator K for 48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the CC₅₀ (50% cytotoxic concentration).
-
Illustrative Data:
| Compound | HepG2 CC₅₀ (µM) |
| Compound T | > 50 |
| Comparator K | 22.5 |
Synthesis of Findings and In-depth Analysis
The illustrative data presented in the tables above allows for a comparative analysis of the cross-reactivity profiles of Compound T and Comparator K.
-
Kinase Selectivity: While Comparator K is a more potent inhibitor of the primary target CDK2, it exhibits a less selective profile, inhibiting a greater number of kinases at 1 µM. Compound T, although less potent against CDK2, demonstrates a superior selectivity score, suggesting a potentially wider therapeutic window. The inhibition of GSK-3β and PIM1 by Compound T should be further investigated to determine if these are liabilities or potential polypharmacological advantages.
-
Broader Off-Target Profile: Compound T shows a cleaner profile in the GPCR binding panel compared to Comparator K, which shows an interaction with the 5-HT₂ₐ receptor. This interaction could have implications for central nervous system side effects and warrants further investigation for Comparator K.
-
Cellular Cytotoxicity: The higher CC₅₀ value for Compound T in the HepG2 cytotoxicity assay suggests a lower potential for general cellular toxicity compared to Comparator K. This correlates with its more selective kinase profile.
Figure 2: Comparative kinase inhibition profile of Compound T and Comparator K.
Conclusion and Future Directions
This comparative guide demonstrates a systematic approach to characterizing the cross-reactivity profile of a novel small molecule, 5-(4-Methylphenyl)-1,2,4-thiadiazole. Based on the illustrative data, Compound T emerges as a more selective kinase inhibitor with a lower propensity for off-target interactions and cellular toxicity compared to the structurally related Comparator K.
The favorable selectivity profile of Compound T warrants further investigation. The next steps in its preclinical development should include:
-
Definitive Primary Target Identification: While this guide proceeded with a putative kinase target, experimental validation of the primary molecular target of 5-(4-Methylphenyl)-1,2,4-thiadiazole is paramount.
-
In-depth Mechanistic Studies: For the identified off-targets (GSK-3β and PIM1), further studies are required to understand the mode of inhibition and the potential functional consequences.
-
In Vivo Toxicology Studies: The favorable in vitro safety profile should be confirmed in relevant animal models.
By employing a logical, multi-tiered approach to cross-reactivity profiling, researchers can make more informed decisions, de-risk their drug discovery programs, and ultimately increase the likelihood of developing safe and effective medicines.
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Reproducibility in Focus: A Comparative Guide to Experiments with 5-(4-Methylphenyl)-1,2,4-thiadiazole and Its Analogs
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive analysis of the experimental reproducibility concerning 5-(4-Methylphenyl)-1,2,4-thiadiazole. While direct experimental data for this specific compound is limited in publicly accessible literature, this guide establishes a robust framework for its synthesis, characterization, and potential biological evaluation by drawing parallels with closely related and well-documented thiadiazole derivatives. By focusing on the principles of synthesis and the biological activities of its analogs, we aim to equip researchers with the necessary insights to design and execute reproducible experiments.
Introduction: The Thiadiazole Scaffold in Drug Discovery
Thiadiazoles are a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] The 1,2,4-thiadiazole and 1,3,4-thiadiazole isomers, in particular, form the core of various compounds with demonstrated anticancer, antimicrobial, anti-inflammatory, and antiplatelet properties.[1][2][3] The biological activity of these compounds is often modulated by the nature of the substituent at the 5-position of the thiadiazole ring.[3] 5-(4-Methylphenyl)-1,2,4-thiadiazole, also known as 5-(p-tolyl)-1,2,4-thiadiazole, represents a key structure within this class. Understanding the nuances of its synthesis and potential bioactivity is crucial for reproducible research and development.
Synthesis and Characterization: A Pathway to Reproducibility
General Synthetic Approach
A common and dependable route to 5-substituted-1,3,4-thiadiazoles involves the acid-catalyzed cyclization of acylthiosemicarbazides.[4] For 5-(4-Methylphenyl)-1,2,4-thiadiazole, a plausible synthetic route would involve the reaction of a p-toluoyl derivative with a suitable nitrogen and sulfur source. The following workflow outlines a general, reproducible strategy.
Caption: Generalized synthetic workflow for 5-(4-Methylphenyl)-1,2,4-thiadiazole.
Detailed Experimental Protocol (Adapted from Analog Synthesis)
The following protocol is adapted from the synthesis of N-phenyl-5-(p-tolyl)-1,3,4-thiadiazol-2-amine and provides a robust starting point for the synthesis of 5-(4-Methylphenyl)-1,2,4-thiadiazole.[2]
Step 1: Synthesis of 4-methylbenzoyl thiosemicarbazide
-
Dissolve 4-methylbenzoic acid in an excess of thionyl chloride.
-
Reflux the mixture for 2-3 hours to form 4-methylbenzoyl chloride.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting 4-methylbenzoyl chloride in a suitable solvent (e.g., acetone).
-
Slowly add a solution of thiosemicarbazide in the same solvent to the 4-methylbenzoyl chloride solution at room temperature.
-
Stir the reaction mixture for 4-6 hours.
-
Collect the precipitated solid by filtration, wash with cold solvent, and dry to obtain 4-methylbenzoyl thiosemicarbazide.
Step 2: Cyclization to 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine
-
Add the 4-methylbenzoyl thiosemicarbazide portion-wise to pre-cooled concentrated sulfuric acid with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., aqueous ammonia) to precipitate the product.
-
Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the purified product.
Characterization and Ensuring Reproducibility
Consistent and thorough characterization is paramount for ensuring the reproducibility of any chemical synthesis. The following techniques are essential for confirming the identity and purity of the synthesized 5-(4-Methylphenyl)-1,2,4-thiadiazole.
| Analytical Technique | Purpose | Expected Observations for 5-(4-Methylphenyl)-1,2,4-thiadiazole Analogues | Reference |
| Melting Point | Assess purity and identity. | A sharp and specific melting point range. For N-phenyl-5-(p-tolyl)-1,3,4-thiadiazol-2-amine, the melting point is 219-220°C. | [2] |
| Infrared (IR) Spectroscopy | Identify functional groups. | Characteristic peaks for C=N, C-S stretching in the thiadiazole ring, and aromatic C-H bonds. For a related compound, peaks were observed around 1626 cm⁻¹ (C=N) and 674 cm⁻¹ (C-S). | [2] |
| Nuclear Magnetic Resonance (NMR) | Elucidate the chemical structure. | ¹H-NMR should show signals for the methyl protons (around δ 2.37 ppm), aromatic protons, and potentially an NH proton if an amine group is present. ¹³C-NMR will confirm the carbon framework. | [2] |
| Mass Spectrometry (MS) | Determine the molecular weight. | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the target compound. For N-phenyl-5-(p-tolyl)-1,3,4-thiadiazol-2-amine, an ESI-MS m/z of [M+H]⁺ = 268.2 was observed. | [2] |
| Elemental Analysis | Confirm the elemental composition. | The calculated and found percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should be in close agreement. | [2] |
Key to Reproducibility: Careful control of reaction conditions such as temperature, reaction time, and purity of reagents is critical. Comprehensive documentation of all experimental parameters and analytical data is essential for other researchers to replicate the results.
Comparative Biological Activity: Insights from Analogs
While specific biological data for 5-(4-Methylphenyl)-1,2,4-thiadiazole is not extensively reported, the biological activities of numerous structurally similar 5-aryl-1,3,4-thiadiazole and 1,2,4-thiadiazole derivatives provide a strong basis for predicting its potential therapeutic applications and for designing comparative studies.
Anticancer Activity
Numerous 5-aryl-1,3,4-thiadiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells.[3][5][6][7] The anticancer activity is often influenced by the substituents on the phenyl ring.[3] For instance, a study on honokiol derivatives bearing a 1,3,4-thiadiazole scaffold showed that a para-tolyl group on the thiadiazole ring had a favorable effect on anticancer activity against A549 cells.[3]
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide | MCF-7 | 0.084 | [6] |
| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide | A549 | 0.034 | [6] |
| Honokiol derivative with p-tolyl-1,3,4-thiadiazole | A549 | 2.53 | [3] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative (4e) | MCF-7 | 2.32 | [5] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative (4i) | HepG2 | 3.16 | [5] |
Antimicrobial Activity
Substituted 5-phenyl-1,3,4-thiadiazole-2-amines have shown significant antibacterial and antifungal activities.[4] The presence of different functional groups on the phenyl ring can modulate the antimicrobial spectrum and potency.
Antiplatelet Activity
A novel series of thiadiazole compounds were synthesized and evaluated for their antiplatelet activity. Among them, N-phenyl-5-(p-tolyl)-1,3,4-thiadiazol-2-amine exhibited the most potent inhibition of platelet aggregation induced by ADP, with an IC₅₀ of 39 µM.[2]
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A Technical Guide to Benchmarking 5-(4-Methylphenyl)-1,2,4-thiadiazole Against Standard Therapeutic Agents
Foreword: The Imperative for Novel Scaffolds in Drug Discovery
In the landscape of modern therapeutics, the demand for novel chemical entities with improved efficacy, selectivity, and safety profiles is unceasing. Heterocyclic compounds, particularly those containing the thiadiazole moiety, have emerged as a privileged scaffold in medicinal chemistry due to their diverse and potent biological activities.[1][2] This guide provides a comprehensive framework for the preclinical benchmarking of a promising candidate, 5-(4-Methylphenyl)-1,2,4-thiadiazole, against established standard-of-care drugs in the key therapeutic areas of oncology, infectious diseases, and inflammation.
Our objective is to furnish researchers, scientists, and drug development professionals with a scientifically rigorous and logically structured approach to evaluating this compound. The methodologies detailed herein are designed to be self-validating, grounded in established protocols, and supported by authoritative references to ensure the generation of robust and reproducible data.
Introduction to 5-(4-Methylphenyl)-1,2,4-thiadiazole: A Compound of Interest
The 1,2,4-thiadiazole ring system is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. Derivatives of 1,2,4-thiadiazole have garnered significant attention for their broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4] The subject of this guide, 5-(4-Methylphenyl)-1,2,4-thiadiazole, incorporates a tolyl (4-methylphenyl) group, a structural feature often associated with enhanced biological activity in various therapeutic agents.
The rationale for benchmarking this specific compound stems from the established therapeutic potential of the broader thiadiazole class and the need to systematically evaluate its performance relative to current clinical standards. This guide will outline the experimental pathways to quantify its efficacy in three critical areas: oncology, bacteriology, and inflammation.
Benchmarking in Oncology: A Focus on Cytotoxicity
The anticancer potential of thiadiazole derivatives is a significant area of research, with many compounds demonstrating potent cytotoxic effects against a range of cancer cell lines.[3][5] The primary mechanism of action for many of these derivatives involves the modulation of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[5][6]
Comparative Cytotoxicity Assessment: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[7][8] It is a robust and widely accepted method for in vitro cytotoxicity screening.
-
Cell Culture: Human breast adenocarcinoma (MCF-7) and human colon carcinoma (HCT-116) cell lines will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells will be seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: 5-(4-Methylphenyl)-1,2,4-thiadiazole and the standard chemotherapeutic drugs, Cisplatin and Doxorubicin, will be dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial dilutions will be prepared in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in all wells should not exceed 0.5%.
-
Incubation: The cells will be treated with the compounds for 48 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) will be added to each well, and the plates will be incubated for another 4 hours at 37°C.[8]
-
Formazan Solubilization: The medium will be removed, and 100 µL of DMSO will be added to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: The absorbance will be measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability will be calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) will be determined by plotting the percentage of cell viability against the compound concentration.
| Compound | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) |
| 5-(4-Methylphenyl)-1,2,4-thiadiazole | 8.5 | 12.3 |
| Cisplatin (Standard) | 5.2 | 7.8 |
| Doxorubicin (Standard) | 0.9 | 1.5 |
Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual experimental results may vary.
Visualizing the Experimental Workflow
Caption: Hypothesized anticancer signaling pathway.
Benchmarking in Bacteriology: Assessing Antimicrobial Efficacy
The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Thiadiazole derivatives have demonstrated promising activity against a variety of bacterial strains. [1][10]
Comparative Antibacterial Susceptibility Testing: The Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer disk diffusion susceptibility test is a standardized, qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents. [11][12]
-
Bacterial Strains: Staphylococcus aureus (ATCC 25923) as a representative Gram-positive bacterium and Escherichia coli (ATCC 25922) as a representative Gram-negative bacterium will be used.
-
Inoculum Preparation: A standardized inoculum of each bacterial strain (equivalent to a 0.5 McFarland standard) will be prepared in sterile saline.
-
Plate Inoculation: A sterile cotton swab will be dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate. [11]4. Disk Application: Sterile paper disks (6 mm in diameter) will be impregnated with a defined concentration of 5-(4-Methylphenyl)-1,2,4-thiadiazole and the standard antibiotics, Ciprofloxacin and Vancomycin. The disks will be placed onto the inoculated agar surface.
-
Incubation: The plates will be incubated at 37°C for 18-24 hours.
-
Measurement and Interpretation: The diameter of the zone of inhibition around each disk will be measured in millimeters. The results will be interpreted as susceptible, intermediate, or resistant based on standardized charts.
| Compound | S. aureus Zone of Inhibition (mm) | E. coli Zone of Inhibition (mm) |
| 5-(4-Methylphenyl)-1,2,4-thiadiazole (100 µ g/disk ) | 18 | 14 |
| Ciprofloxacin (5 µ g/disk ) (Standard) | 25 | 30 |
| Vancomycin (30 µ g/disk ) (Standard) | 20 | 0 (Resistant) |
Note: The zone of inhibition diameters are hypothetical and for illustrative purposes. Actual experimental results may vary.
Visualizing the Experimental Workflow
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
Benchmarking in Inflammation: Targeting Cyclooxygenase (COX) Enzymes
Chronic inflammation is a hallmark of numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to manage inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes. [2]Thiadiazole derivatives have been reported to possess anti-inflammatory properties, with some acting as COX inhibitors. [4][13]
Comparative Anti-inflammatory Activity: In Vitro COX-2 Inhibition Assay
A fluorometric or colorimetric COX-2 inhibitor screening assay is a reliable method to determine the in vitro inhibitory activity of a compound against the COX-2 enzyme. [14]
-
Reagents: Recombinant human COX-2 enzyme, arachidonic acid (substrate), and a fluorescent probe or colorimetric reagent.
-
Compound Preparation: 5-(4-Methylphenyl)-1,2,4-thiadiazole and the standard NSAIDs, Celecoxib and Ibuprofen, will be dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions and then serially diluted.
-
Assay Procedure:
-
The reaction will be initiated by adding the COX-2 enzyme to a buffer solution in a 96-well plate.
-
The test compounds and standards will be added to the respective wells and pre-incubated with the enzyme. [14] * The reaction will be started by the addition of arachidonic acid. [14] * The plate will be incubated at 37°C for a specified time (e.g., 10 minutes).
-
-
Detection: The fluorescence or absorbance will be measured using a plate reader. The signal is proportional to the amount of prostaglandin produced.
-
Data Analysis: The percentage of COX-2 inhibition will be calculated for each compound concentration relative to the vehicle control. The IC50 value will be determined from the dose-response curve.
| Compound | COX-2 Inhibition IC50 (µM) |
| 5-(4-Methylphenyl)-1,2,4-thiadiazole | 5.2 |
| Celecoxib (Standard) | 0.8 |
| Ibuprofen (Standard) | 15.6 |
Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual experimental results may vary.
Visualizing the Anti-inflammatory Mechanism
Sources
- 1. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wisdomlib.org [wisdomlib.org]
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Bridging the Gap: A Comparative Guide to In Vivo Validation of In Vitro Results for 1,2,4-Thiadiazoles
In the landscape of contemporary drug discovery, the 1,2,4-thiadiazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. Its derivatives have shown significant promise as anticancer, anti-inflammatory, and antimicrobial agents in initial laboratory screenings. However, the journey from a promising in vitro "hit" to a viable in vivo candidate is fraught with challenges. This guide provides a critical comparison of in vitro findings and their subsequent validation in preclinical in vivo models for 1,2,4-thiadiazole derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the experimental choices, discuss the translatability of results, and present detailed protocols to underscore the importance of robust in vivo validation.
The Crucial Leap: From Benchtop to Biological Systems
The initial stages of drug discovery are heavily reliant on high-throughput in vitro screening assays. These cell-free or cell-based assays are invaluable for rapidly identifying compounds with desired biological activities. However, the controlled environment of an in vitro experiment cannot fully recapitulate the complex interplay of physiological processes that occur in a living organism. Factors such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) can profoundly influence a compound's efficacy and safety in vivo. Therefore, the validation of in vitro results in appropriate animal models is a critical and indispensable step in the drug development pipeline. This guide will explore this transition for 1,2,4-thiadiazoles across three key therapeutic areas.
Anticancer Activity: From Cell Lines to Xenografts
The in vitro evaluation of novel anticancer agents typically involves assessing their cytotoxicity against a panel of human cancer cell lines. The MTT assay, for instance, is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability. While informative, a low IC50 value in an MTT assay does not guarantee in vivo antitumor efficacy.
In Vitro to In Vivo Workflow for Anticancer 1,2,4-Thiadiazoles
Caption: Workflow for validating anticancer 1,2,4-thiadiazoles.
A compelling example is the evaluation of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles. These compounds displayed potent in vitro anticancer properties against a variety of cancer cell lines.[1] Subsequent in vivo studies using a human colon tumor (HT-29) xenograft model in immunodeficient mice confirmed these findings, demonstrating significant tumor growth inhibition.[1] This successful translation from in vitro to in vivo underscores the importance of selecting appropriate and robust in vivo models that align with the initial in vitro observations.
| In Vitro Assay | In Vivo Model | Key Comparative Findings | References |
| MTT assay against various cancer cell lines | HT-29 human colon tumor xenograft in SCID mice | Potent in vitro cytotoxicity translated to significant in vivo tumor growth inhibition. | [1] |
| Cytotoxicity assays | Ehrlichs Ascites Carcinoma (EAC) model | Some 1,3,4-thiadiazole derivatives significantly inhibited tumor progression and increased the life span of the tumored mice. |
Experimental Protocol: Xenograft Tumor Model
-
Cell Culture: Human cancer cells (e.g., HT-29) are cultured in appropriate media until they reach the desired confluence.
-
Animal Model: Severe combined immunodeficient (SCID) mice are typically used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. The 1,2,4-thiadiazole derivative is administered (e.g., orally or intraperitoneally) at a predetermined dose and schedule.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the experiment, tumors are excised, weighed, and processed for histopathological analysis.
Anti-inflammatory Activity: From Enzyme Inhibition to Edema Reduction
The anti-inflammatory potential of 1,2,4-thiadiazole derivatives is often initially assessed through in vitro enzyme assays, such as cyclooxygenase (COX) inhibition assays. These assays quantify the ability of a compound to inhibit the enzymes responsible for prostaglandin synthesis, key mediators of inflammation.
In Vitro to In Vivo Workflow for Anti-inflammatory 1,2,4-Thiadiazoles
Caption: Validating anti-inflammatory 1,2,4-thiadiazoles.
Studies on 1,2,4-triazole-conjugated 1,3,4-thiadiazole hybrids have shown a strong correlation between in vitro and in vivo results. Compounds that were potent COX inhibitors in vitro also demonstrated significant anti-inflammatory activity in the carrageenan-induced paw edema model in rats, with efficacy comparable to the standard drug diclofenac.[2] This model is a widely accepted and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.
| In Vitro Assay | In Vivo Model | Key Comparative Findings | References |
| COX-1 and COX-2 inhibition assays | Carrageenan-induced paw edema in rats | Strong in vitro COX inhibitors showed significant reduction in paw edema in vivo. | [2] |
| Not specified | Acetic acid-induced writhing and tail immersion tests | Derivatives demonstrated significant anti-nociceptive activity. |
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.
-
Compound Administration: The test 1,2,4-thiadiazole derivative, a control vehicle, and a standard anti-inflammatory drug are administered to different groups of animals.
-
Induction of Inflammation: After a specific time (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of carrageenan is administered into the right hind paw.
-
Paw Volume Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.
Antimicrobial Activity: The Challenge of In Vivo Correlation
While numerous 1,2,4-thiadiazole derivatives have demonstrated promising in vitro antimicrobial activity against a range of bacteria and fungi, the translation of these findings into in vivo efficacy can be more challenging. In vitro antimicrobial susceptibility testing, such as determining the minimum inhibitory concentration (MIC), is a crucial first step. However, the in vivo environment presents a multitude of factors that can influence a drug's effectiveness, including host immune responses, drug penetration to the site of infection, and the potential for the development of resistance.
One study on 1,3,4-thiadiazole-2-arylhydrazone derivatives against Trypanosoma cruzi, the parasite that causes Chagas disease, highlighted this discrepancy. A particular derivative was found to be twice as potent as the reference drug megazol in vitro. However, in a murine model of the infection, this compound failed to reduce parasitemia or mortality.[1] This underscores the critical need for in vivo validation, as potent in vitro activity does not always predict in vivo success.
Conversely, a study on 1,3,4-thiadiazolium-2-aminide compounds for the treatment of leishmaniasis demonstrated a positive correlation. Compounds that were effective in vitro also showed significant therapeutic efficacy in murine models of both cutaneous and visceral leishmaniasis.
| In Vitro Assay | In Vivo Model | Key Comparative Findings | References |
| Activity against Trypanosoma cruzi trypomastigotes | Murine model of Chagas disease | A derivative with high in vitro potency showed no in vivo efficacy. | [1] |
| Activity against Leishmania species | Murine models of cutaneous and visceral leishmaniasis | In vitro active compounds effectively controlled the progression of the disease in vivo. | |
| MIC determination against various bacteria and fungi | Not specified in detail in the provided search results | Many studies report in vitro activity, but in vivo validation is less common. |
Experimental Protocol: Murine Systemic Infection Model (General Outline)
-
Animal Model: Typically, mice (e.g., BALB/c or C57BL/6) are used.
-
Infection: A standardized inoculum of a pathogenic bacterium or fungus is administered to the mice (e.g., intravenously or intraperitoneally).
-
Treatment: The test 1,2,4-thiadiazole derivative, a vehicle control, and a standard antimicrobial drug are administered at various doses and schedules.
-
Efficacy Assessment: The primary endpoints can include survival rate, reduction in bacterial or fungal burden in target organs (e.g., kidneys, spleen, lungs), and clinical signs of illness.
-
Microbiological Analysis: At the end of the study, organs are harvested, homogenized, and plated on appropriate agar to determine the number of colony-forming units (CFUs).
Conclusion: The Indispensable Role of In Vivo Validation
The development of novel therapeutics based on the 1,2,4-thiadiazole scaffold holds immense promise. However, as this comparative guide illustrates, the journey from a promising in vitro result to a clinically relevant drug candidate is a rigorous process that hinges on successful in vivo validation. While in vitro assays are essential for initial screening and lead identification, they are not a substitute for the comprehensive biological assessment that only in vivo models can provide.
For researchers in this field, it is imperative to carefully select in vivo models that are relevant to the intended therapeutic indication. A thorough understanding of the ADMET properties of the lead compounds is also crucial for designing effective in vivo studies. Discrepancies between in vitro and in vivo results should not be viewed as failures, but rather as opportunities to gain deeper insights into the complex biological activity of these fascinating molecules, ultimately guiding the development of safer and more effective medicines.
References
-
Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2024). MDPI. Retrieved January 21, 2026, from [Link]
Sources
- 1. In Vitro and In Vivo Activities of 1,3,4-Thiadiazole-2-Arylhydrazone Derivatives of Megazol against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide-1,2,4-thiadiazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Selectivity of 5-(4-Methylphenyl)-1,2,4-thiadiazole as a Novel Kinase Inhibitor
Introduction: The Imperative of Selectivity in Modern Drug Discovery
In the landscape of targeted therapeutics, particularly within kinase inhibition, the principle of selectivity is paramount. It is the measure of a drug's ability to interact with its intended biological target while minimally affecting other molecules in the complex cellular network. While the 1,2,4-thiadiazole scaffold is a recognized pharmacophore in medicinal chemistry, appearing in compounds with diverse biological activities, the specific target profile of 5-(4-Methylphenyl)-1,2,4-thiadiazole—hereafter referred to as Thiadiazole-4M —is not yet extensively documented in publicly available literature.
This guide, therefore, adopts a practical, instructive approach. We will proceed under a common drug discovery scenario: Thiadiazole-4M has been identified in a high-throughput screen as a potent inhibitor of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase , a high-value target in oncology.[1] Our objective is to construct a rigorous, in-depth guide for researchers to systematically assess its selectivity.
To ground our analysis in a real-world context, we will compare the hypothetical performance of Thiadiazole-4M against two well-characterized, clinically approved c-Met inhibitors known for their distinct selectivity profiles:
-
Cabozantinib (XL184): A multi-kinase inhibitor that potently targets c-Met, VEGFR2, AXL, and RET, among others.[2][3]
-
Crizotinib (PF-02341066): A dual inhibitor primarily targeting ALK and c-Met.[4][5]
This comparative framework will not only illuminate the experimental path to defining a compound's selectivity but also explain the critical causality behind each methodological choice, providing a robust template for drug development professionals.
Part 1: Foundational Understanding of the Target - The c-Met Signaling Axis
Before assessing selectivity, a deep understanding of the primary target is essential. The c-Met receptor, upon binding its only known ligand, hepatocyte growth factor (HGF), dimerizes and activates its intrinsic tyrosine kinase domain.[6][7] This activation triggers a cascade of downstream signaling events crucial for cellular proliferation, survival, motility, and invasion.[8] Dysregulation of the HGF/c-Met pathway is a known driver in numerous human cancers, making it a compelling therapeutic target.[1]
Key downstream pathways activated by c-Met include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily drives cell proliferation.
-
PI3K-AKT-mTOR Pathway: Crucial for cell survival and growth.[8][9]
-
STAT Pathway: Involved in gene transcription related to survival and proliferation.[9]
Caption: The c-Met signaling pathway and points of inhibition.
Part 2: A Systematic Workflow for Assessing Kinase Selectivity
A robust assessment of selectivity is a multi-tiered process, moving from broad, high-throughput biochemical assays to more physiologically relevant cellular assays. This progression allows for early identification of potential off-targets and confirmation of on-target activity in a complex biological system.
Caption: A multi-step workflow for kinase inhibitor selectivity profiling.
Step 1: In Vitro Biochemical Kinase Profiling
Causality: The first and most critical step is to understand the compound's intrinsic inhibitory potential against a wide array of purified kinases. The human kinome consists of over 500 members, many of which share significant structural homology in the ATP-binding pocket.[10] A broad screening panel provides an unbiased map of a compound's activity, revealing potential off-targets that could lead to toxicity or provide opportunities for beneficial polypharmacology.
Experimental Protocol: Radiometric [γ-³²P]-ATP Filter Binding Assay
This "gold standard" method directly measures the enzymatic transfer of a radiolabeled phosphate from ATP to a substrate, providing high sensitivity and reliability.[11][12]
-
Reaction Preparation: In a 96-well plate, prepare a kinase reaction mixture containing kinase buffer, the specific purified kinase, and its corresponding peptide or protein substrate.
-
Compound Addition: Add Thiadiazole-4M , comparator compounds (Cabozantinib, Crizotinib), or DMSO (vehicle control) at a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 10 µM).
-
Initiation: Start the reaction by adding the ATP mixture, which includes unlabeled ("cold") ATP and [γ-³²P]-ATP. Incubate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Termination: Stop the reaction by adding 3% phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unbound [γ-³²P]-ATP will be washed away.
-
Quantification: After washing and drying the plate, add a scintillation cocktail to each well and quantify the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: Convert raw counts into percent inhibition relative to the DMSO control. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
Data Presentation: Comparative Kinase Inhibition Profile (Hypothetical Data)
The table below presents hypothetical IC₅₀ data for Thiadiazole-4M alongside published data for Cabozantinib and Crizotinib against key on- and off-targets.
| Kinase Target | Thiadiazole-4M (IC₅₀, nM) | Cabozantinib (IC₅₀, nM)[3] | Crizotinib (IC₅₀, nM)[4] | Rationale for Inclusion |
| c-Met | 5 | 1.3 | ~20 | Primary Target |
| VEGFR2 | 850 | 0.035 | >1000 | Key off-target for Cabozantinib (anti-angiogenesis) |
| AXL | 1200 | 7 | >1000 | Key off-target for Cabozantinib |
| RET | >5000 | 4 | >1000 | Key off-target for Cabozantinib |
| ALK | >10,000 | >1000 | ~25 | Primary target for Crizotinib |
| RON | 45 | 124 | >1000 | Structurally related kinase to c-Met |
Interpretation: The hypothetical data suggests Thiadiazole-4M is a potent c-Met inhibitor with significant selectivity over VEGFR2, AXL, RET, and ALK. However, it shows notable activity against RON, a closely related kinase, which warrants further investigation. This profile is distinct from the multi-targeted nature of Cabozantinib and the dual ALK/c-Met profile of Crizotinib.
Step 2: Cellular Target Engagement Confirmation
Causality: A compound's activity in a biochemical assay does not guarantee it will engage its target in the complex milieu of a living cell. Factors like cell membrane permeability, intracellular transport, and competition with high endogenous ATP concentrations can dramatically alter a compound's effective potency. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to directly confirm and quantify target engagement in an intact cellular environment.[13][14][15]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This assay is based on the principle that when a protein binds to a ligand, its thermal stability increases.[16]
-
Cell Culture & Treatment: Culture a c-Met expressing cell line (e.g., MKN-45 gastric cancer cells) to ~80% confluency. Treat the cells with Thiadiazole-4M , comparators, or DMSO at a fixed, high concentration (e.g., 10 µM) for 1-2 hours.
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant (containing the soluble, non-denatured proteins) and quantify the amount of the target protein (c-Met) and a control protein (e.g., GAPDH) using Western blotting or an ELISA-based method.
-
Data Analysis: For each temperature point, quantify the band intensity of the target protein. Plot the percentage of soluble protein remaining relative to the unheated control against the temperature. The resulting "melting curve" will shift to the right in the presence of a stabilizing ligand. The difference in the melting temperature (Tₘ) is the thermal shift (ΔTₘ).
Data Presentation: Comparative Cellular Thermal Shift (Hypothetical Data)
| Compound (10 µM) | Target Protein | Apparent Tₘ (°C) | Thermal Shift (ΔTₘ, °C) | Interpretation |
| DMSO (Control) | c-Met | 52.5 | - | Baseline thermal stability |
| Thiadiazole-4M | c-Met | 62.0 | +9.5 | Strong target engagement in cells |
| Cabozantinib | c-Met | 61.5 | +9.0 | Strong target engagement in cells |
| Crizotinib | c-Met | 58.0 | +5.5 | Moderate target engagement in cells |
| Thiadiazole-4M | RON | 57.0 | +4.0 | Confirms off-target engagement in cells |
Interpretation: The hypothetical CETSA data validates the biochemical findings. Thiadiazole-4M strongly engages c-Met within intact cells, inducing a significant thermal shift comparable to Cabozantinib. Crucially, it also confirms engagement with the off-target RON, providing essential information that a simple biochemical assay cannot.
Part 3: Assessing Functional Consequences of Target Inhibition
Causality: Confirming target binding is essential, but understanding the functional downstream consequences is the ultimate goal. Cellular assays are used to measure the impact of the compound on signaling pathways and cell fate (e.g., proliferation, apoptosis). By using cell lines with known dependencies, we can correlate target engagement with a desired biological outcome.
Experimental Protocol: Western Blot for Phospho-c-Met Inhibition
-
Cell Culture and Serum Starvation: Plate a c-Met dependent cell line (e.g., EBC-1 lung cancer cells) and allow them to adhere. Serum-starve the cells overnight to reduce basal receptor activation.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of Thiadiazole-4M or comparator compounds for 2 hours.
-
Ligand Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes to induce c-Met phosphorylation. Include an unstimulated control.
-
Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration using a BCA assay.
-
Western Blotting: Separate equal amounts of protein lysate via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-c-Met (Tyr1234/1235), total c-Met, phospho-AKT, total AKT, phospho-ERK, and total ERK. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Detection and Analysis: Use chemiluminescent detection to visualize the bands. Quantify band intensities to determine the inhibition of c-Met phosphorylation and downstream signaling relative to the HGF-stimulated control.
Expected Outcome: A selective and potent c-Met inhibitor should show a dose-dependent decrease in the phosphorylation of c-Met, AKT, and ERK in response to HGF stimulation. Comparing the IC₅₀ values for inhibiting p-c-Met versus those for inhibiting proliferation in a c-Met-driven cell line versus a non-driven cell line provides a functional measure of selectivity.
Conclusion: Synthesizing a Comprehensive Selectivity Profile
Based on our multi-tiered investigation, we can now construct a comprehensive selectivity profile for our hypothetical compound, Thiadiazole-4M .
The biochemical data positions it as a potent c-Met inhibitor with a narrower spectrum of activity than the multi-kinase inhibitor Cabozantinib.[17] Unlike Crizotinib, it lacks activity against ALK.[4] The key liability identified biochemically is its inhibitory effect on the closely related RON kinase. This finding was subsequently validated at the cellular level using CETSA, which confirmed that Thiadiazole-4M engages both c-Met and RON within intact cells.
This profile suggests that Thiadiazole-4M could offer a more targeted therapeutic approach than Cabozantinib, potentially avoiding toxicities associated with broad VEGFR2 inhibition.[2][18][19] However, its activity against RON must be considered, as this could contribute to both efficacy and potential side effects. The functional assays would ultimately determine if this off-target activity translates into a meaningful biological effect, either beneficial or detrimental. This complete, validated dataset provides the critical foundation needed to make an informed decision on advancing Thiadiazole-4M into further preclinical and clinical development.
References
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Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012). Targeting MET in cancer: rationale and progress. Nature Reviews Cancer, 12(2), 89-103. [Link]
-
Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
-
AbbVie Inc. (n.d.). c-MET Protein. AbbVie Science. [Link]
-
Christensen, J. G., Burrows, J., & Salgia, R. (2005). c-Met as a target for human cancer and characterization of inhibitors for therapeutic intervention. Cancer Letters, 225(1), 1-26. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(4-Methylphenyl)-1,2,4-thiadiazole
The protocols outlined herein are grounded in the principles of risk minimization, regulatory compliance, and scientific best practices. By understanding the "why" behind each step, laboratory personnel can cultivate a culture of safety that is both rigorous and adaptable.
Part 1: Hazard Assessment and Immediate Safety Precautions
Thiadiazole derivatives, as a class, present a range of potential hazards. Based on data from related compounds, 5-(4-Methylphenyl)-1,2,4-thiadiazole should be handled as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4] Some analogues are also harmful if swallowed and can be toxic to aquatic life with long-lasting effects. Therefore, all waste containing this compound must be treated as hazardous waste.
Personal Protective Equipment (PPE)
Before beginning any disposal procedures, it is imperative to be outfitted with the appropriate PPE. This serves as the primary barrier between the individual and potential chemical exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[5] | Protects against splashes of chemical waste and airborne powder, which can cause serious eye irritation.[1][2][3][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact, which can lead to irritation.[1][2][3][4] Contaminated gloves should be disposed of as hazardous waste.[2] |
| Body Protection | A lab coat, worn fully buttoned. | Minimizes the risk of chemical contamination of personal clothing and skin.[2] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities of the solid or if dust is generated. | Inhalation of the compound may cause respiratory irritation.[1][2][3][4] All handling of the solid should occur in a well-ventilated area or a chemical fume hood.[1] |
An eyewash station and a safety shower must be readily accessible in the work area as a crucial secondary safety measure.[6]
Part 2: Step-by-Step Disposal Protocol
The proper segregation and containment of chemical waste are fundamental to safe laboratory operations and environmental protection. Disposal of 5-(4-Methylphenyl)-1,2,4-thiadiazole into sanitary sewers or general trash is strictly prohibited.[6]
Waste Segregation and Collection
All waste streams containing 5-(4-Methylphenyl)-1,2,4-thiadiazole must be managed as hazardous waste.[6] This includes the pure compound, solutions, contaminated labware, and personal protective equipment.
-
Solid Waste: Collect unreacted compound, contaminated weighing papers, and grossly contaminated solids in a designated, clearly labeled solid hazardous waste container.[6]
-
Liquid Waste: Solutions containing 5-(4-Methylphenyl)-1,2,4-thiadiazole and solvent rinsates from cleaning contaminated glassware should be collected in a labeled liquid hazardous waste container.[6] Never mix incompatible waste streams; for instance, acidic waste should not be mixed with reactive compounds like cyanides or sulfides.[7]
-
Contaminated Sharps: Needles, syringes, or other sharp objects contaminated with the compound should be placed in a designated sharps container for hazardous chemical waste.[8]
-
Empty Containers: Empty containers that held 5-(4-Methylphenyl)-1,2,4-thiadiazole must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[6] The rinsate from this process is considered hazardous and must be collected in the liquid hazardous waste container.[6] After triple-rinsing, the original label should be defaced or removed, and the container can then be disposed of as non-hazardous glass or plastic waste, in accordance with institutional policies.[8]
Labeling and Storage
Proper labeling is a critical component of waste management, ensuring that all personnel are aware of the container's contents and associated hazards.
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the name "5-(4-Methylphenyl)-1,2,4-thiadiazole" and any other chemical constituents.
-
Keep waste containers securely closed except when adding waste.[8]
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, away from sources of ignition and incompatible materials.[6][8]
The following diagram illustrates the decision-making process for the disposal of 5-(4-Methylphenyl)-1,2,4-thiadiazole.
Caption: Disposal workflow for 5-(4-Methylphenyl)-1,2,4-thiadiazole.
Final Disposal
The ultimate disposal of hazardous waste is a regulated process that must be handled by trained professionals.
-
Once the waste container is full, ensure it is tightly sealed and properly labeled.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[6] They will ensure the waste is transported and disposed of in compliance with all local, state, and federal regulations.[8][9]
Part 3: Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is crucial to minimize harm.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.[1][2]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
Spills: In the case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.[1][3] For larger spills, or if you are unsure how to proceed, evacuate the area and contact your institution's EHS department for assistance.
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. This commitment to safety and compliance is a hallmark of excellence in scientific research.
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Personal protective equipment for handling 5-(4-Methylphenyl)-1,2,4-thiadiazole
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 5-(4-Methylphenyl)-1,2,4-thiadiazole. The recommendations herein are grounded in established laboratory safety principles and data extrapolated from analogous chemical structures, ensuring a proactive and cautious approach in the absence of a specific Safety Data Sheet (SDS) for this compound.
Hazard Assessment: A Proactive Stance on Safety
Drawing insights from the broader class of thiadiazole derivatives, we can anticipate the following potential hazards:
-
Skin Irritation: Many thiadiazole compounds are known to cause skin irritation.[3][4][5]
-
Eye Irritation: Serious eye irritation is another common hazard associated with this class of chemicals.[3][4][5][6]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[3][5]
-
Aquatic Toxicity: Some thiadiazole derivatives are very toxic to aquatic life with long-lasting effects.[3]
Therefore, all handling procedures must be designed to prevent contact with skin and eyes, and to minimize the generation of dust or aerosols.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken.[7][8] The following table outlines the minimum required PPE for handling 5-(4-Methylphenyl)-1,2,4-thiadiazole in a research and development setting.
| Body Part | PPE Specification | Rationale |
| Eyes/Face | Chemical splash goggles meeting OSHA's eye and face protection regulations or European Standard EN166.[9][10] A face shield should be worn over goggles when there is a significant risk of splashing.[2] | To protect against splashes and potential contact with dust, which could cause serious eye irritation. |
| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene).[11] Double-gloving is recommended for handling concentrated solutions or for prolonged operations.[2] | To prevent skin contact, as thiadiazole derivatives are often skin irritants. The specific glove material should be chosen based on the solvent being used. |
| Body | A full-sleeved laboratory coat.[11][12] A chemical-resistant apron over the lab coat is advisable when handling larger quantities or when there is a higher risk of splashes.[13] | To protect the skin and personal clothing from contamination. |
| Feet | Closed-toe shoes.[1][7] | To protect the feet from spills. |
| Respiratory | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols that cannot be controlled by engineering measures.[14][15] | To prevent inhalation and potential respiratory tract irritation. |
Operational and Disposal Plans: A Step-by-Step Guide
Engineering Controls
All work with 5-(4-Methylphenyl)-1,2,4-thiadiazole, especially when handling the solid form or preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[11] An eyewash station and safety shower must be readily accessible.[9]
Step-by-Step PPE Protocol
The following workflow ensures the correct use of PPE, minimizing the risk of contamination.
Caption: PPE Donning and Doffing Workflow
Disposal Plan
All waste containing 5-(4-Methylphenyl)-1,2,4-thiadiazole, including contaminated PPE, must be treated as hazardous waste.[9]
-
Solid Waste: Collect in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all solutions and solvent rinsates into a labeled liquid hazardous waste container.[9]
-
Contaminated PPE: Disposable gloves, bench paper, and other contaminated items should be placed in the solid hazardous waste container.
-
Empty Containers: Triple-rinse the empty container with a suitable solvent. Collect all rinsate as liquid hazardous waste.[9] After rinsing, deface the original label before disposal as non-hazardous waste, or as directed by your institution's Environmental Health and Safety (EHS) office.
The following diagram illustrates the decision process for waste disposal.
Caption: Waste Disposal Workflow for Thiadiazole Compounds
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]
-
Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek medical attention.[4]
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, contact your institution's EHS office.
By adhering to these guidelines, researchers can handle 5-(4-Methylphenyl)-1,2,4-thiadiazole with a high degree of safety, protecting themselves, their colleagues, and the environment.
References
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
